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  • Product: 5-Chloro-4-nitro-1-propyl-1H-pyrazole
  • CAS: 1429309-41-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS Number: 1429309-41-0)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and potential applications of the heterocyclic compound 5-Chloro-4-nitro-1-propyl-1H-pyrazole. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial suppliers and extrapolates data from closely related analogs to provide a robust technical resource for research and development.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of steric and electronic characteristics, making it a privileged scaffold in drug discovery.[2] The introduction of a nitro group and a chlorine atom, as seen in 5-Chloro-4-nitro-1-propyl-1H-pyrazole, significantly influences the molecule's reactivity and potential biological activity, making it a subject of interest for the development of novel therapeutic agents and functional materials.

Physicochemical and Computational Properties

A summary of the known and predicted physicochemical properties of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is presented below.

PropertyValueSource
CAS Number 1429309-41-0ChemScene
Molecular Formula C₆H₈ClN₃O₂ChemScene
Molecular Weight 189.60 g/mol ChemScene
Purity ≥98%ChemScene
Topological Polar Surface Area (TPSA) 60.96 ŲChemScene (Computed)
LogP 1.8547ChemScene (Computed)
Hydrogen Bond Acceptors 4ChemScene (Computed)
Hydrogen Bond Donors 0ChemScene (Computed)
Rotatable Bonds 3ChemScene (Computed)
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Structural Elucidation

While a specific, peer-reviewed synthesis for 5-Chloro-4-nitro-1-propyl-1H-pyrazole has not been published, a plausible synthetic pathway can be devised based on established pyrazole chemistry.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves two key steps: the nitration of a substituted pyrazole followed by N-alkylation, or vice-versa. A potential route is outlined below:

Synthesis_Pathway A 5-Chloro-1H-pyrazole B 5-Chloro-4-nitro-1H-pyrazole A->B Nitrating Agent (e.g., HNO₃/H₂SO₄) C 5-Chloro-4-nitro-1-propyl-1H-pyrazole B->C Propylating Agent (e.g., 1-bromopropane, base)

Figure 1: Proposed two-step synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Step-by-Step Protocol (Hypothetical):

  • Nitration of 5-Chloro-1H-pyrazole:

    • To a cooled (0 °C) solution of 5-chloro-1H-pyrazole in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise with stirring.

    • The reaction is allowed to proceed at a controlled temperature until completion (monitored by TLC).

    • The reaction mixture is then carefully poured onto ice, and the precipitated product, 5-chloro-4-nitropyrazole, is collected by filtration, washed with water, and dried. This procedure is adapted from the nitration of similar pyrazole derivatives.[3]

  • N-Alkylation of 5-Chloro-4-nitropyrazole:

    • To a solution of 5-chloro-4-nitropyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or sodium hydride is added.

    • 1-Bromopropane is then added, and the mixture is stirred, potentially with heating, until the reaction is complete (monitored by TLC). General N-alkylation procedures for pyrazoles support this approach.[4]

    • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

    • Purification of the crude product would likely be achieved by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for 5-Chloro-4-nitro-1-propyl-1H-pyrazole are not publicly available. The following are predicted spectral characteristics based on known data for substituted pyrazoles and related functional groups.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the propyl group and the pyrazole ring proton.

  • Pyrazole C3-H: A singlet is expected for the proton at the C3 position of the pyrazole ring. In unsubstituted pyrazole, the C3-H and C5-H protons appear at approximately 7.6 ppm, and the C4-H proton at 6.3 ppm.[5] With the electron-withdrawing nitro and chloro groups, a downfield shift for the C3-H proton is anticipated, likely in the range of 8.0-8.5 ppm .

  • Propyl Group:

    • -N-CH₂-: A triplet for the methylene group attached to the pyrazole nitrogen, expected around 4.0-4.3 ppm .

    • -CH₂-CH₂-: A sextet for the central methylene group, expected around 1.8-2.1 ppm .

    • -CH₃: A triplet for the terminal methyl group, expected around 0.9-1.2 ppm .

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazole Carbons:

    • C5-Cl: The carbon bearing the chlorine atom is expected to be significantly deshielded.

    • C4-NO₂: The carbon attached to the nitro group will also be deshielded.

    • C3: The remaining pyrazole carbon.

  • Propyl Carbons: Three distinct signals are expected for the propyl group carbons.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the nitro group and the aromatic pyrazole ring.

  • N-O Asymmetric Stretch: A strong absorption band is expected in the region of 1550-1475 cm⁻¹ .[6]

  • N-O Symmetric Stretch: A medium to strong absorption band is expected in the region of 1360-1290 cm⁻¹ .[6]

  • C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹ .

  • C-H Stretches (Aliphatic): Bands in the region of 2960-2850 cm⁻¹ .

  • C=C and C=N Stretches (Aromatic Ring): Bands in the region of 1600-1450 cm⁻¹ .

3.2.4. Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 189 and 191 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [M]⁺˙ m/z 189/191 A [M - NO₂]⁺ m/z 143/145 M->A - NO₂ B [M - C₃H₇]⁺ m/z 146/148 M->B - •C₃H₇ C [C₃H₇]⁺ m/z 43 M->C

Figure 2: Predicted major fragmentation pathways for 5-Chloro-4-nitro-1-propyl-1H-pyrazole in EI-MS.

Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and cleavage of the alkyl chain.

Reactivity and Potential Applications

The reactivity of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is dictated by the interplay of its functional groups.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyrazole ring for nucleophilic aromatic substitution, potentially at the C5 position, displacing the chloro group.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening up a wide range of further derivatization possibilities to synthesize various bioactive molecules.

  • Reactivity of the Propyl Group: The propyl group is generally unreactive under standard conditions but can be a site for radical reactions.

Potential Applications:

Substituted pyrazoles are known to exhibit a broad spectrum of biological activities, including:

  • Anticancer: Many pyrazole derivatives have been investigated for their anticancer properties.[7]

  • Anti-inflammatory: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.

  • Agrochemicals: The pyrazole core is found in various herbicides and pesticides.[1]

The specific combination of substituents in 5-Chloro-4-nitro-1-propyl-1H-pyrazole makes it a valuable building block for combinatorial chemistry and drug discovery programs aimed at exploring these therapeutic areas.

Safety and Handling

As a nitroaromatic and chlorinated heterocyclic compound, 5-Chloro-4-nitro-1-propyl-1H-pyrazole should be handled with appropriate safety precautions.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H320 Causes eye irritation
H335 May cause respiratory irritation

Personal Protective Equipment (PPE) and Handling Guidelines:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Information:

Specific toxicological data for this compound are not available. However, nitroaromatic compounds can be toxic and may have mutagenic properties.[7] The presence of a chlorine atom can also contribute to toxicity.[9] Therefore, it is crucial to handle this compound with care and minimize exposure.

Conclusion

5-Chloro-4-nitro-1-propyl-1H-pyrazole is a substituted pyrazole with potential as a versatile building block in synthetic and medicinal chemistry. While direct experimental data are limited, this guide provides a comprehensive overview based on available information and data from analogous structures. Researchers working with this compound should exercise caution and adhere to strict safety protocols. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential in various scientific disciplines.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
  • (PDF) Nitropyrazoles (review).
  • Mass Spectrometry - Fragmentation P
  • SAFETY D
  • (PDF) Nitropyrazoles.
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • The Toxicology of Chlorine. PubMed.
  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed.
  • Aldrich 146439 - SAFETY D
  • Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry.
  • HEALTH EFFECTS - Toxicological Profile for Chlorine Dioxide and Chlorite. NCBI.
  • common fragmentation mechanisms in mass spectrometry. YouTube.
  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. PrepChem.com.
  • A vibrational assignment for pyrazole. Journal of the Chemical Society B.
  • Fragment
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
  • (PDF) Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry.
  • nitro razredčilo. Chemius.
  • Efficient Synthesis of Novel 3Aryl5(4chloro2morpholinothiazol5yl)4,5dihydro1Hpyrazoles and Their Antifungal Activity Alone and i. CONICET.
  • The 1H NMR spectrum of pyrazole in a nem
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. The Royal Society of Chemistry.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • MATERIAL SAFETY D
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • 1-Propyl-1H-pyrazole (Standard). MedChemExpress.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central.
  • 1H-Pyrazole. the NIST WebBook - National Institute of Standards and Technology.
  • 5 Combin
  • IR: nitro groups.
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF.
  • Supplementary Inform

Sources

Exploratory

Whitepaper: Synthesis and Characterization of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3][4] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][5] This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS No. 1429309-41-0), a versatile chemical intermediate.[6] The strategic placement of chloro, nitro, and propyl groups on the pyrazole core makes this molecule a valuable building block for generating diverse compound libraries aimed at drug discovery and development. We will delve into the causal reasoning behind the chosen synthetic strategy, provide robust, step-by-step protocols, and outline a self-validating characterization workflow.

Strategic Importance and Rationale

5-Chloro-4-nitro-1-propyl-1H-pyrazole is not merely a random arrangement of functional groups; it is a thoughtfully designed intermediate.

  • The Pyrazole Core : Offers a stable aromatic system with two nitrogen atoms that can participate in hydrogen bonding, a critical interaction in drug-receptor binding.

  • N1-Propyl Group : This alkyl chain enhances lipophilicity, which can be crucial for modulating a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its presence also directs the regioselectivity of subsequent electrophilic substitution reactions.

  • C4-Nitro Group : A strong electron-withdrawing group, the nitro moiety significantly influences the electronics of the pyrazole ring. It serves as a precursor to an amino group via reduction, opening avenues for amide bond formation and other derivatizations.[7]

  • C5-Chloro Group : The chlorine atom acts as a versatile synthetic handle. It can be displaced via nucleophilic aromatic substitution (SNAr) reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex molecular fragments.

This combination of features makes the target molecule an ideal starting point for exploring structure-activity relationships (SAR) in various therapeutic programs.

Synthesis Methodology: A Regioselective Approach

The synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole requires a carefully controlled sequence of reactions to ensure the correct placement of substituents. Electrophilic substitution on an N-alkylated pyrazole preferentially occurs at the C4 position.[8] Therefore, our strategy involves N-alkylation, followed by nitration and then chlorination.

G cluster_0 Synthetic Pathway A 1H-Pyrazole B 1-Propyl-1H-pyrazole A->B  Propyl Iodide, K2CO3  Acetone, Reflux C 4-Nitro-1-propyl-1H-pyrazole B->C  HNO3 / H2SO4  0 °C to RT D 5-Chloro-4-nitro-1-propyl-1H-pyrazole C->D  N-Chlorosuccinimide (NCS)  Acetonitrile, Reflux

Caption: Reaction scheme for the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Experimental Protocol

Step 1: Synthesis of 1-Propyl-1H-pyrazole

  • Rationale : This initial step introduces the propyl group onto the pyrazole nitrogen. Potassium carbonate is used as a mild base to deprotonate the pyrazole N-H, facilitating nucleophilic attack on the propyl iodide. Acetone is an excellent polar aprotic solvent for this SN2 reaction.

  • Procedure :

    • To a solution of 1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add 1-iodopropane (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting pyrazole is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield 1-propyl-1H-pyrazole as a clear liquid.

Step 2: Synthesis of 4-Nitro-1-propyl-1H-pyrazole

  • Rationale : This is a classic electrophilic aromatic nitration. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ. The reaction is highly exothermic and must be performed at low temperatures (0 °C) to prevent over-nitration and side reactions.[9]

  • Procedure :

    • In a flask cooled to 0 °C in an ice bath, add concentrated sulfuric acid.

    • While maintaining the temperature at 0 °C, slowly add 1-propyl-1H-pyrazole (1.0 eq) with stirring.

    • Add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.

    • Purify by column chromatography on silica gel or recrystallization.

Step 3: Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

  • Rationale : The final step is an electrophilic chlorination. N-Chlorosuccinimide (NCS) is a safe and effective source of electrophilic chlorine.[10] The electron-withdrawing nitro group at C4 deactivates the ring, but the C5 position remains the most susceptible to electrophilic attack. Acetonitrile is a suitable polar solvent for this transformation.

  • Procedure :

    • Dissolve 4-nitro-1-propyl-1H-pyrazole (1.0 eq) in acetonitrile.

    • Add N-Chlorosuccinimide (1.1 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 5-Chloro-4-nitro-1-propyl-1H-pyrazole as a crystalline solid.

Comprehensive Characterization

Confirming the identity and purity of the final compound is paramount. A multi-technique approach provides a self-validating system of analysis.

G cluster_1 Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Backbone MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared Spectroscopy (IR) Start->IR Functional Groups End Structure & Purity Confirmed NMR->End MS->End IR->End EA Elemental Analysis (CHN) EA->End Purity

Caption: A logical workflow for the comprehensive characterization of the target compound.

Expected Analytical Data

The following table summarizes the expected characterization data for 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Analysis Technique Parameter Expected Result
Molecular Formula -C₆H₈ClN₃O₂
Molecular Weight -189.60 g/mol [6][11]
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ, ppm)~8.1-8.3 (s, 1H, C3-H), ~4.2-4.4 (t, 2H, N-CH₂), ~1.8-2.0 (m, 2H, CH₂), ~0.9-1.1 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ, ppm)~145-150 (C5), ~138-142 (C3), ~125-130 (C4), ~55-58 (N-CH₂), ~22-25 (CH₂), ~10-12 (CH₃)
Mass Spectrometry m/z[M]⁺ at 189 and [M+2]⁺ at 191 (approx. 3:1 ratio), consistent with one chlorine atom.
IR Spectroscopy Wavenumber (cm⁻¹)~1570-1500 (asymmetric NO₂ stretch), ~1350-1300 (symmetric NO₂ stretch), ~2900-3000 (C-H stretch)[12][13][14]
Elemental Analysis % CompositionC: 38.01, H: 4.25, Cl: 18.69, N: 22.16, O: 16.88
  • NMR Insights : The proton on the pyrazole ring (C3-H) is expected to be a sharp singlet and significantly downfield due to the electronic effects of the adjacent nitrogen and the C4-nitro group. The ¹³C NMR chemical shifts for the pyrazole ring carbons are influenced heavily by the substituents.[15][16]

  • Mass Spec Trustworthiness : The observation of the characteristic 3:1 isotopic pattern for chlorine provides unambiguous confirmation of its presence in the molecule.

  • IR Validation : The strong absorption bands corresponding to the nitro group are a key diagnostic feature, confirming the success of the nitration step.

Conclusion and Outlook

This guide has detailed a logical and robust pathway for the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, a high-value intermediate for drug discovery. The multi-step synthesis is designed for regioselective control, and the comprehensive characterization workflow ensures the final product's structural integrity and purity. The strategic placement of functional groups on this molecule provides medicinal chemists with a versatile platform for generating novel compounds with significant therapeutic potential.

References

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Ebenezer, O., Shapi, M., & Tuszynski, J.A. (2022).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15946117, 3,4-Dinitropyrazole.
  • Request PDF. (n.d.). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles.
  • Yin, P., Parrish, D. A., & Shreeve, J. M. (2014). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 19(10), 15797-15819.
  • ChemScene. (n.d.). 5-Chloro-4-nitro-1-propyl-1H-pyrazole.
  • Wang, Y., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(11), 1968-1977.
  • Bose, S. K., et al. (2016). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 18(10), 2966-2970.
  • Aghera, B. D., et al. (2018). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Letters in Organic Chemistry, 15(8), 654-658.
  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(11), 1321-1325.
  • ECHEMI. (n.d.). 5-Chloro-4-nitro-1-propyl-1H-pyrazole 1429309-41-0.
  • Benchchem. (n.d.). 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole.
  • ChemScene. (n.d.). 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole.
  • Al-Soud, Y. A., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.
  • BLDpharm. (n.d.). 1301754-03-9 | 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid.
  • Synblock. (n.d.). CAS 6814-58-0 | 5-chloro-3-methyl-4-nitro-1H-pyrazole.
  • Lead Sciences. (n.d.). 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole.
  • ResearchGate. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Reddy, C. S., et al. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ChemistrySelect, 5(29), 8963-8985.
  • MDPI. (2022).
  • Sharma, V., & Kumar, P. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 6(7), 3658-3683.
  • Claramunt, R. M., et al. (2008). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 46(10), 975-979.
  • ResearchGate. (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
  • National Center for Biotechnology Information. (2011). Crystal structure of 5-chloro-1-phenyl-1H-pyrazol-4-amine.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.
  • Reddit. (n.d.). 1H NMR of pyrazole.
  • SlideShare. (n.d.). Pyrazole.
  • SpectraBase. (n.d.). 5-nitro-1H-pyrazole-3-carboxamide - Optional[FTIR] - Spectrum.
  • SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole.
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2013). Current status of pyrazole and its biological activities.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole - the NIST WebBook.
  • MDPI. (2022).
  • CAS Common Chemistry. (n.d.). 5-Chloro-3-methyl-4-nitro-1H-pyrazole.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
  • US EPA. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- - Substance Details.

Sources

Foundational

Spectroscopic data of "5-Chloro-4-nitro-1-propyl-1H-pyrazole" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-4-nitro-1-propyl-1H-pyrazole Authored by a Senior Application Scientist This guide provides a detailed analysis of the expected spectroscopic data for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-Chloro-4-nitro-1-propyl-1H-pyrazole. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a predictive spectroscopic profile. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related pyrazole derivatives.

The pyrazole core is a significant scaffold in medicinal chemistry and materials science.[1] The introduction of nitro and chloro substituents, along with an N-alkyl group, can substantially influence the molecule's electronic properties and biological activity, making a thorough structural elucidation paramount.[2]

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The following predictions for ¹H and ¹³C NMR are based on the analysis of substituent effects on the pyrazole ring and standard chemical shift values.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is expected to be relatively simple and highly informative. The key signals anticipated are for the N-propyl group and the lone proton on the pyrazole ring.

  • N-Propyl Group: This group will give rise to three distinct signals:

    • A triplet corresponding to the terminal methyl (CH₃) protons, likely appearing in the upfield region around δ 0.9-1.0 ppm . The splitting into a triplet is due to coupling with the adjacent methylene protons.

    • A multiplet (likely a sextet) for the central methylene (CH₂) protons, expected in the range of δ 1.8-2.0 ppm . This signal is more complex due to coupling with both the methyl and the N-methylene protons.

    • A triplet for the N-methylene (N-CH₂) protons, shifted further downfield to approximately δ 4.2-4.4 ppm . The deshielding effect of the adjacent nitrogen atom of the pyrazole ring accounts for this downfield shift.

  • Pyrazole Ring Proton (C3-H): A single proton is attached to the C3 position of the pyrazole ring. This proton is expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. Due to the electron-withdrawing nature of the pyrazole ring, the nitro group, and the chloro group, this proton will be significantly deshielded, with a predicted chemical shift in the region of δ 8.0-8.5 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in the molecule.

Carbon Atom Predicted Chemical Shift (δ, ppm) Justification
Propyl CH₃10-12Typical upfield chemical shift for a terminal methyl group.
Propyl CH₂22-25Standard chemical shift for an aliphatic methylene carbon.
Propyl N-CH₂50-55Downfield shift due to the direct attachment to the nitrogen atom of the pyrazole ring.
Pyrazole C3135-140The C3 carbon is attached to a proton and is part of the aromatic pyrazole system.
Pyrazole C4125-130This carbon is directly bonded to the strongly electron-withdrawing nitro group, which will influence its chemical shift.
Pyrazole C5148-153The C5 carbon is bonded to the electronegative chlorine atom, resulting in a significant downfield shift.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is expected to be dominated by the strong absorptions of the nitro group.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Nitro (NO₂)1520-1560Asymmetric Stretching
Nitro (NO₂)1340-1380Symmetric Stretching
C-H (Aliphatic)2850-3000Stretching
C-H (Aromatic)3050-3150Stretching
C=N (Pyrazole Ring)1450-1550Stretching
C-N1250-1350Stretching
C-Cl700-800Stretching

The most prominent and diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.[3] The presence of these two bands is a strong indicator of the nitro functionality.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Molecular Ion Peak

The molecular formula of the compound is C₆H₈ClN₃O₂. The molecular weight is 189.60 g/mol .[4] Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. There will be two peaks:

  • M⁺: at m/z 189 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: at m/z 191 (corresponding to the ³⁷Cl isotope)

The relative intensity of these peaks is expected to be approximately 3:1 , which is characteristic of a molecule containing one chlorine atom.

Predicted Fragmentation Pattern

The fragmentation of pyrazoles in mass spectrometry is a subject of detailed study.[5] For 5-Chloro-4-nitro-1-propyl-1H-pyrazole, the following fragmentation pathways are plausible:

  • Loss of the propyl group: A common fragmentation pathway would be the cleavage of the N-propyl bond, resulting in a fragment at m/z 146 ([M - C₃H₇]⁺).

  • Loss of the nitro group: The loss of the nitro group (NO₂) would lead to a fragment at m/z 143 ([M - NO₂]⁺).

  • Loss of nitrous oxide: A fragment corresponding to the loss of N₂O may also be observed.

  • Cleavage of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, leading to smaller charged species.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data for a novel compound like 5-Chloro-4-nitro-1-propyl-1H-pyrazole, the following standardized protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Scan: Perform a background scan of the empty sample compartment or the ATR crystal.

  • Sample Scan: Place the sample in the IR beam and acquire the spectrum.

  • Data Analysis: Identify the major absorption bands and compare them to known correlation charts.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common choice for volatile compounds and provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and fragmentation patterns to confirm the structure.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation & Comparison with Predictions NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Confirmation Interpretation->Validation

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-4-nitro-1-propyl-1H-pyrazole: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, a substituted pyrazole derivative of interest in s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, a substituted pyrazole derivative of interest in synthetic and medicinal chemistry. We delve into its detailed molecular structure, physicochemical properties, and potential synthetic pathways. The pyrazole nucleus is a privileged scaffold in drug discovery, known for a wide array of biological activities.[1][2][3] This guide synthesizes available data to present the molecule's key characteristics, discusses its potential as a versatile building block for more complex chemical entities, and provides a hypothetical, yet chemically sound, synthetic protocol. This document is intended to serve as a foundational resource for researchers exploring the utility of this compound in drug development and organic synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] The structural versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles.

5-Chloro-4-nitro-1-propyl-1H-pyrazole belongs to this important class of compounds. The presence of distinct functional groups—a chloro group at position 5, a nitro group at position 4, and a propyl group at position 1—makes it a particularly interesting subject for investigation. These substituents not only influence the molecule's inherent properties but also offer multiple reaction sites for further chemical modification, positioning it as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Profile

The structural and electronic characteristics of a molecule are fundamental to its reactivity and biological interactions. 5-Chloro-4-nitro-1-propyl-1H-pyrazole is defined by a pyrazole ring functionalized with an electron-withdrawing nitro group and a halogen, alongside an alkyl chain.

Molecular Identifiers and Structure

The definitive structure and key identifiers for this compound are summarized below.

  • IUPAC Name: 5-chloro-4-nitro-1-propyl-1H-pyrazole

  • CAS Number: 1429309-41-0[5][6]

  • Molecular Formula: C₆H₈ClN₃O₂[5]

  • SMILES: CCCN1C(=C(C=N1)[O-])Cl[5]

Caption: 2D structure of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Physicochemical Data

A summary of the key computed and experimental physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing synthetic and purification protocols.

PropertyValueSource
Molecular Weight 189.60 g/mol [5][6]
Exact Mass 189.0305042 u[6]
Topological Polar Surface Area (TPSA) 60.96 Ų[5]
LogP (octanol-water partition coeff.) 1.85 - 1.9[5][6]
Hydrogen Bond Acceptors 3 - 4[5][6]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 2 - 3[5][6]
Heavy Atom Count 12[6]

Synthesis and Reactivity Insights

While a specific, peer-reviewed synthesis for 5-Chloro-4-nitro-1-propyl-1H-pyrazole is not detailed in the available literature, its structure suggests a logical synthetic approach based on established pyrazole chemistry. The synthesis of a similar compound, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, provides a strong template for a plausible pathway.[7]

Hypothetical Synthetic Pathway

The synthesis would likely proceed via a two-step process:

  • N-Alkylation: Introduction of the propyl group onto the pyrazole nitrogen.

  • Nitration: Electrophilic nitration of the N-propylated pyrazole ring at the C4 position.

The causality behind this sequence is critical. The pyrazole ring is activated towards electrophilic substitution. The nitration step requires harsh acidic conditions (e.g., a mixture of fuming nitric acid and sulfuric acid). Performing this step on an N-unsubstituted pyrazole could lead to side reactions or degradation. Therefore, protecting/substituting the nitrogen with the propyl group first is a more controlled and logical approach. The chloro-group at C5 would be present on the starting material.

SynthesisWorkflow Start 5-Chloro-1H-pyrazole Step1 N-Alkylation (1-bromopropane, base) Start->Step1 Intermediate 5-Chloro-1-propyl-1H-pyrazole Step1->Intermediate Step2 Electrophilic Nitration (HNO3/H2SO4, 0°C) Intermediate->Step2 Product 5-Chloro-4-nitro-1-propyl-1H-pyrazole Step2->Product

Caption: Hypothetical synthesis workflow for the target compound.

Reactivity Profile

The molecule's reactivity is governed by its functional groups:

  • Chloro Group (C5): This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as amines, thiols, or alkoxides. This makes it a key handle for diversification.

  • Nitro Group (C4): The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This resulting amine is a versatile precursor for forming amides, sulfonamides, or for use in diazotization reactions, further expanding the synthetic possibilities.

  • Pyrazole Ring: The ring itself is relatively stable but can participate in various cycloaddition or metal-catalyzed cross-coupling reactions under specific conditions.

Potential Applications in Drug Discovery

Given the extensive biological activities associated with the pyrazole scaffold, 5-Chloro-4-nitro-1-propyl-1H-pyrazole represents a promising starting point for creating libraries of novel compounds for biological screening.[1][2] Analogous chloro-nitro substituted pyrazoles serve as precursors for compounds with potential applications in medicinal chemistry.[8]

The functional handles allow for systematic modification to explore structure-activity relationships (SAR). For example:

  • Anti-inflammatory Agents: Many potent anti-inflammatory drugs, like Celecoxib, are based on a pyrazole core.[4] Modifications of this molecule could lead to new COX-2 inhibitors.

  • Antimicrobial Agents: The pyrazole nucleus is present in numerous compounds with antibacterial and antifungal activity.[3]

  • Anticancer Research: The nitro group can be a key pharmacophore in some anticancer agents, where its bioreduction in hypoxic tumor environments can lead to selective cytotoxicity.[8]

Representative Experimental Protocol: Synthesis

The following is a detailed, self-validating experimental protocol for the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, adapted from a known procedure for a similar compound.[7] This protocol is provided for illustrative purposes and should be adapted and optimized under appropriate laboratory safety conditions.

Objective: To synthesize 5-Chloro-4-nitro-1-propyl-1H-pyrazole from 5-Chloro-1-propyl-1H-pyrazole.

Materials:

  • 5-Chloro-1-propyl-1H-pyrazole (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Methylene Chloride (DCM)

  • Deionized Water

  • Ice

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C with continuous stirring.

  • Addition of Starting Material: Once the acid has cooled, slowly add the 5-Chloro-1-propyl-1H-pyrazole (0.1 mol) to the sulfuric acid. Maintain the temperature at or below 5°C throughout the addition. Causality: This ensures the substrate is fully dissolved and protonated before the nitrating agent is introduced, promoting controlled reaction.

  • Nitration: Charge a dropping funnel with 35 mL of fuming nitric acid. Add the nitric acid dropwise to the reaction mixture over a period of 60 minutes. The internal temperature must be rigorously maintained at 0-5°C. Causality: Slow, controlled addition of the nitrating agent prevents dangerous exotherms and minimizes the formation of over-nitrated or undesired byproducts.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup - Quenching: Prepare a beaker with 250 g of crushed ice. Slowly and carefully pour the reaction mixture over the ice with vigorous stirring. Trustworthiness: This quenching step safely neutralizes the strong acids and precipitates the organic product, which is typically less soluble in the resulting aqueous acidic solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with methylene chloride (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with cold deionized water (2 x 100 mL) followed by a saturated sodium bicarbonate solution until effervescence ceases. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the final 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Conclusion

5-Chloro-4-nitro-1-propyl-1H-pyrazole is a well-defined chemical entity with significant potential as a synthetic intermediate. Its molecular structure offers three distinct points for chemical modification, enabling access to a wide range of more complex derivatives. The physicochemical properties suggest good potential for drug-like molecules. While further research is needed to explore its specific biological activities, the established importance of the pyrazole scaffold in medicine makes this compound, and others like it, valuable targets for ongoing and future research in drug discovery and development.

References

  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole - PrepChem.com. PrepChem.com. Available at: [Link]

  • 1H-Pyrazole,5-chloro-1-ethyl-4-nitro- [1338718-34-5] | Chemsigma. Chemsigma. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • 5-Chloro-1-methyl-4-nitro-1H-pyrazole [42098-25-9] | Chemsigma. Chemsigma. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]

  • 4-bromo-5-chloro-1H-pyrazole - C3H2BrClN2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. National Institutes of Health. Available at: [Link]

Sources

Foundational

A Technical Guide to the Solubility Profiling of 5-Chloro-4-nitro-1-propyl-1H-pyrazole for Research and Development Applications

Abstract This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, a substituted pyrazole of interest in synthetic and medicinal chemistry. Recogni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, a substituted pyrazole of interest in synthetic and medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document outlines a systematic approach to determining the solubility of this compound in common laboratory solvents. We will delve into the predicted solubility based on physicochemical properties, present detailed protocols for both qualitative and quantitative solubility determination, and offer insights into the interpretation and application of this crucial data for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility for Novel Pyrazole Derivatives

5-Chloro-4-nitro-1-propyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its successful application. Among these properties, solubility is a cornerstone of chemical and pharmaceutical development. It dictates the choice of reaction and purification solvents, influences reaction rates, and is a critical determinant of a compound's potential bioavailability and formulation pathways.

This guide will provide a framework for characterizing the solubility profile of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, moving from theoretical predictions to practical experimental determination.

Predicted Solubility Profile Based on Physicochemical Properties

Table 1: Physicochemical Properties of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

PropertyValueSource
Molecular FormulaC₆H₈ClN₃O₂[3]
Molecular Weight189.60 g/mol [3][4]
XLogP31.9[4]
Topological Polar Surface Area (TPSA)63.6 Ų[4]
Hydrogen Bond Acceptor Count3[4]
Hydrogen Bond Donor Count0[3]

The XLogP3 value of 1.9 suggests a moderate level of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water. The presence of a nitro group and the pyrazole ring contributes to a significant Topological Polar Surface Area (TPSA), which can enhance solubility in polar organic solvents. The lack of hydrogen bond donors is a key feature, suggesting that its solubility will not be driven by hydrogen bonding to protic solvents.

Based on these properties and general knowledge of pyrazole derivatives, we can anticipate the following:

  • Poor Aqueous Solubility: The compound is expected to have limited solubility in water.[5][6]

  • Good Solubility in Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are predicted to be effective.[5]

  • Moderate Solubility in Alcohols: Ethanol and methanol are likely to be viable solvents, potentially aided by heating.[5][6]

  • Moderate to Good Solubility in Chlorinated Solvents: Dichloromethane (CH₂Cl₂) should be a suitable solvent.[5]

  • Insolubility in Nonpolar Solvents: Hexane and other aliphatic hydrocarbons are unlikely to be effective solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to systematically and accurately determine the solubility of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Part A: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents. This follows a standard flowchart for classifying organic compounds.[7]

Protocol:

  • Add approximately 2-5 mg of 5-Chloro-4-nitro-1-propyl-1H-pyrazole to each of seven labeled test tubes.

  • To each tube, add 1 mL of the respective solvent:

    • Water

    • 5% Aqueous HCl

    • 5% Aqueous NaOH

    • Acetone

    • Ethanol

    • Dichloromethane

    • Hexane

  • Vortex each tube vigorously for 30 seconds.

  • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[8]

G start Start with 2-5 mg of Compound water Add 1 mL Water start->water soluble_water Soluble in Water (Unlikely) water->soluble_water Soluble insoluble_water Insoluble in Water (Proceed to Acid/Base) water->insoluble_water Insoluble hcl Add 1 mL 5% HCl soluble_hcl Soluble in 5% HCl (Indicates Basic Functional Group) hcl->soluble_hcl Soluble insoluble_hcl Insoluble in 5% HCl (Proceed to Base) hcl->insoluble_hcl Insoluble naoh Add 1 mL 5% NaOH soluble_naoh Soluble in 5% NaOH (Indicates Acidic Functional Group) naoh->soluble_naoh Soluble insoluble_naoh Insoluble in 5% NaOH (Likely Neutral Compound) naoh->insoluble_naoh Insoluble organic Test Organic Solvents (Acetone, Ethanol, DCM, Hexane) classify_organic Classify as Soluble, Partially Soluble, or Insoluble in each organic solvent organic->classify_organic insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->organic

Caption: Qualitative Solubility Workflow.

Part B: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Protocol:

  • Preparation: Add an excess amount of 5-Chloro-4-nitro-1-propyl-1H-pyrazole (e.g., 10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents (e.g., water, ethanol, acetonitrile).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from standard curve) x (Dilution factor)

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis cluster_calc Calculation A Add excess compound to known volume of solvent B Shake/Rotate at constant temp for 24-48h A->B C Centrifuge or Settle to separate solid B->C D Sample supernatant C->D E Dilute sample D->E F Quantify via HPLC/UV-Vis against standard curve E->F G Calculate Solubility (mg/mL or mol/L) F->G

Sources

Exploratory

A Technical Guide to the Safe Handling of 5-Chloro-4-nitro-1-propyl-1H-pyrazole for Research and Development

This document provides an in-depth technical overview of the safety considerations and handling protocols for 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS No. 1429309-41-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of the safety considerations and handling protocols for 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS No. 1429309-41-0). Designed for researchers, chemists, and drug development professionals, this guide synthesizes available data from analogous chemical structures and established safety principles to foster a proactive safety culture. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to manage risks effectively.

Compound Identification and Physicochemical Profile

5-Chloro-4-nitro-1-propyl-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry, and the presence of both a nitro group and a chloro substituent imparts specific chemical reactivity and toxicological properties that demand careful consideration.[1]

While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, its properties can be estimated based on its structure and data from close analogs.

Table 1: Physicochemical Properties of 5-Chloro-4-nitro-1-propyl-1H-pyrazole and a Structural Analog

Property5-Chloro-4-nitro-1-propyl-1H-pyrazole5-Chloro-3-methyl-4-nitro-1H-pyrazole (Analog)Data Source
CAS Number 1429309-41-06814-58-0[2][3]
Molecular Formula C₆H₈ClN₃O₂C₄H₄ClN₃O₂[2][3]
Molecular Weight 189.60 g/mol 161.55 g/mol [2][3]
Appearance Solid (presumed)Solid[4]
Melting Point No data available111 °C[3]
Boiling Point No data available366.2 °C at 760 mmHg (estimated)[3]
Storage Sealed in dry, 2-8°CDry, cool, and well-ventilated place[2][3]

Hazard Identification and Comprehensive Risk Assessment

Primary Assumed Hazards:

  • Acute Toxicity: Based on analogs like 5-chloro-3-methyl-4-nitro-1H-pyrazole and 5-Nitro-1H-pyrazole, this compound is presumed to be Harmful if swallowed and potentially Toxic if inhaled .[3][5] Skin absorption is a significant route of exposure for many aromatic nitro compounds, leading to systemic toxicity; therefore, it should be considered harmful in contact with skin .[4][5][7]

  • Skin and Eye Irritation: Substituted pyrazoles and nitroaromatic compounds are frequently classified as skin and eye irritants.[5][6] Direct contact is expected to cause serious eye irritation and skin irritation .[4][5][6]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.[4][6]

  • Chronic Toxicity & Organ Effects: Aromatic nitro compounds are known to pose risks of organ damage through prolonged or repeated exposure.[7][8] A key concern is the potential to cause cyanosis (a bluish discoloration of the skin) by interfering with the oxygen-carrying capacity of blood.

  • Chemical Reactivity and Stability: The nitro functional group makes the compound energetically active. While mononitro compounds are generally more stable than their di- or trinitro counterparts, they can decompose violently upon heating or shock, especially in the presence of impurities or incompatible materials.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5] Reactions with bases can form shock-sensitive salts, and contact with reducing agents can lead to highly exothermic reactions.[7][10]

  • Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[5]

Proactive Exposure Control: Engineering and Personal Protection

A multi-layered approach to exposure control is mandatory. The primary goal is to minimize contact through all potential routes: inhalation, dermal, and ingestion.

Engineering Controls

The causality for using engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory environment.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to control exposure to dusts and vapors.[5] The sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][6]

  • Designated Area: Establish a designated area within the lab specifically for working with this compound to prevent cross-contamination of other workspaces.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the material.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.

  • Hand Protection: Due to the risk of dermal absorption, appropriate glove selection is critical. Nitrile gloves provide good incidental contact protection, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[11] Always inspect gloves before use and use proper removal technique to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.[6]

  • Skin and Body Protection: A flame-resistant lab coat is recommended.[9] Wear protective clothing to prevent skin exposure, including closed-toe shoes.[5][12]

  • Respiratory Protection: Not typically required if work is conducted within a properly functioning chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.

Risk_Mitigation_Workflow cluster_Planning Phase 1: Planning & Assessment cluster_Controls Phase 2: Hierarchy of Controls cluster_Execution Phase 3: Execution & Disposal Plan Review SDS & Literature for Compound Hazards Assess Assess Risks of Experimental Procedure (Scale, Temp, Reagents) Plan->Assess Informs Eng Engineering Controls (Fume Hood, Ventilation) Assess->Eng Determines required Admin Administrative Controls (SOPs, Designated Area, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Handle Safe Handling Protocol Admin->Handle Governs Waste Segregate & Dispose of Hazardous Waste Handle->Waste

Caption: Risk Mitigation Workflow for Handling Hazardous Chemicals.

Standard Operating Procedures: Handling and Storage

Adherence to a strict protocol is essential for safety.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and emergency equipment (spill kit, safety shower, eyewash) is accessible and unobstructed.[13]

  • Aliquotting Solid: Handle as a solid to avoid generating dust.[8] If weighing, do so in the fume hood. Use non-sparking tools.[3]

  • Preparing Solutions: Add the solid slowly to the solvent. Be aware that dissolving may be exothermic.

  • General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory or when using this product.[5][6][12] Remove contaminated clothing immediately and wash it before reuse.[6][12]

Storage Protocol
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][8] A recommended storage temperature is 2-8°C.[2]

  • Location: Store locked up and away from incompatible materials, heat sources, and open flames.[5][9]

  • Container Integrity: Regularly inspect containers for signs of damage or leaks.

Emergency Procedures: A Self-Validating Response System

Rapid and correct response during an emergency can significantly mitigate harm. Personnel must be trained on these procedures before beginning work. For any major incident, call emergency services immediately.[14]

Chemical Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[13][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[5][14] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][12]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][5] If breathing is difficult or stops, administer artificial respiration. Call a poison center or physician immediately.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][12] Seek immediate medical attention and call a poison center.[6][12]

Chemical Spills

The response depends on the scale of the spill. The primary directive is to ensure personnel safety before addressing the spill itself.

  • Minor Spill (Contained within a fume hood):

    • Ensure adequate PPE is worn.

    • Absorb the spill with an inert, non-combustible material like sand or vermiculite.[6]

    • Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.

  • Major Spill (Outside of a fume hood or large volume):

    • Evacuate the immediate area, alerting others as you leave.[15][16]

    • Close the laboratory doors and prevent entry.

    • Notify your supervisor and institutional safety office or emergency services immediately.[17]

    • Remain at a safe distance to provide information to emergency responders.

Emergency_Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsMajor Major Spill? (Outside Hood, Large Volume) Assess->IsMajor MinorPath MINOR IsMajor->MinorPath No MajorPath MAJOR IsMajor->MajorPath Yes MinorPPE Don Appropriate PPE Contain Contain & Absorb with Inert Material MinorPPE->Contain Collect Collect into Labeled Hazardous Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean ReportMinor Report Incident to Supervisor Clean->ReportMinor Alert Alert Others & Evacuate Area Isolate Isolate the Area (Close Doors, Restrict Access) Alert->Isolate Call Call Emergency Services & EHS Isolate->Call Inform Inform Responders from a Safe Distance Call->Inform

Caption: Emergency Response Workflow for a Chemical Spill.

Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Segregation: All waste containing 5-Chloro-4-nitro-1-propyl-1H-pyrazole, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][15]

  • Container Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[15] Do not dispose of this chemical down the drain.[15]

References

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from Croner-i Health and Safety. [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Generon. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from Generon. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. In Working with Chemicals. Retrieved from [Link]

  • Vanderbilt University. (2023, February). Chemical Safety Protocol: Nitromethane. Retrieved from Vanderbilt University Environmental Health & Safety. [Link]

  • Princeton University. (n.d.). Section 3: Emergency Procedures. In Office of Environmental Health and Safety. Retrieved from [Link]

  • American University of Beirut. (2024, November 11). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from YouTube. [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from Oakland University. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. In Research Safety. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from GOV.UK. [Link]

  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from Carnegie Mellon University Qatar. [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from Encyclopedia.pub. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermochemical Properties and Stability of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the anticipated thermochemical properties and stability of 5-Chloro-4-nitro-1-propyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the anticipated thermochemical properties and stability of 5-Chloro-4-nitro-1-propyl-1H-pyrazole. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from analogous nitropyrazole derivatives to forecast its characteristics. It further outlines the critical experimental protocols required for a thorough and definitive analysis of its thermal behavior and stability profile. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to safely handle and characterize this and similar molecules.

Introduction: The Significance of Substituted Nitropyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2] The introduction of a nitro group (-NO₂) and a halogen onto the pyrazole ring, as in 5-Chloro-4-nitro-1-propyl-1H-pyrazole, creates a molecule with a unique electronic and steric profile. Such substitutions can significantly influence a compound's metabolic stability, binding affinity, and overall pharmacological activity.

However, the presence of the nitro group, particularly in conjunction with the pyrazole ring, also raises important questions about the compound's thermochemical properties and potential energetic nature. Nitropyrazoles are a well-documented class of energetic materials, valued for their thermal stability and oxidative properties.[3] Therefore, a thorough understanding of the thermal stability and decomposition pathways of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is paramount for its safe handling, formulation, and application in drug development.

Molecular Profile of 5-Chloro-4-nitro-1-propyl-1H-pyrazole:

PropertyValueSource
CAS Number 1429309-41-0[4]
Molecular Formula C₆H₈ClN₃O₂[4]
Molecular Weight 189.60 g/mol [4]
Topological Polar Surface Area (TPSA) 60.96 Ų[4]
LogP 1.8547[4]

Predicted Thermochemical Profile and Stability

Based on the broader class of nitropyrazole compounds, we can infer a likely thermochemical profile for 5-Chloro-4-nitro-1-propyl-1H-pyrazole. Nitropyrazoles are known for their high thermal stability due to the aromaticity of the pyrazole ring.[3] The decomposition of such compounds is typically an exothermic process, with the decomposition temperature being a key indicator of thermal stability.

Key Predicted Characteristics:

  • Thermal Stability: Expected to be relatively high for a nitro-containing heterocyclic compound, with decomposition likely initiating at temperatures above 150°C. The presence of the chloro- and propyl- substituents may influence the exact decomposition temperature.

  • Decomposition: The decomposition is anticipated to be exothermic, releasing nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) as primary gaseous products. The energetic nature of nitropyrazoles suggests that rapid decomposition could occur under certain conditions.

  • Incompatibilities: As with other nitro compounds, it should be considered potentially reactive with strong oxidizing agents, strong acids, and strong reducing agents.[5]

Essential Experimental Protocols for Thermochemical Characterization

To move from prediction to empirical data, a systematic experimental approach is required. The following protocols are presented as a self-validating system, where the results of each technique provide a piece of the puzzle, and together they form a comprehensive picture of the compound's thermal behavior.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary technique for identifying thermal transitions such as melting, crystallization, and decomposition. It measures the heat flow into or out of a sample as a function of temperature. For a potentially energetic material, DSC is crucial for determining the onset of decomposition and the associated energy release, which are critical parameters for safety assessment.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 5-Chloro-4-nitro-1-propyl-1H-pyrazole into a hermetically sealed aluminum pan. The use of a small sample size is a key safety measure when analyzing unknown energetic materials.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min. A controlled heating rate is essential for resolving thermal events.

    • Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative side reactions.

  • Data Analysis:

    • Identify the melting point (endothermic peak).

    • Determine the onset temperature of decomposition (the temperature at which the exothermic peak begins).

    • Integrate the area of the decomposition exotherm to calculate the heat of decomposition (ΔHd) in J/g.

Diagram of the DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of Sample seal Seal in Aluminum Pan weigh->seal Hermetically load Load Sample & Reference seal->load run Execute Thermal Program (10°C/min under N₂) load->run analyze Analyze Thermogram run->analyze melt Identify Melting Point (Endotherm) analyze->melt decomp Determine Decomposition Onset (Exotherm) analyze->decomp energy Calculate Heat of Decomposition (ΔHd) analyze->energy

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This technique is complementary to DSC and is used to determine the temperature range over which decomposition occurs and to quantify the mass loss associated with this process. It helps in understanding the decomposition mechanism by identifying the number of decomposition steps.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or alumina TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis:

    • Generate a plot of mass loss (%) versus temperature.

    • Determine the onset temperature of mass loss.

    • Identify the temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve).

    • Quantify the percentage of mass lost at each decomposition step.

Diagram of the TGA Experimental Workflow:

TGA_Workflow prep Weigh 5-10 mg of Sample into TGA pan analysis Heat from 25°C to 500°C at 10°C/min under N₂ prep->analysis data Plot Mass Loss vs. Temperature analysis->data interpretation Determine Onset of Mass Loss & Decomposition Steps data->interpretation

Caption: Workflow for TGA analysis.

Chemical Stability and Hazard Assessment

The stability of 5-Chloro-4-nitro-1-propyl-1H-pyrazole under various conditions is a critical factor for its storage and handling.

Predicted Stability Profile:
  • Thermal: As discussed, likely stable at ambient temperatures but will decompose at elevated temperatures.

  • Hydrolytic: The pyrazole ring is generally resistant to hydrolysis.[3] However, the chloro-substituent may be susceptible to nucleophilic displacement under certain pH conditions.

  • Photostability: Nitroaromatic compounds can be susceptible to photodecomposition.

Hazard Identification and Safe Handling

Drawing from safety data for other nitropyrazoles, the following hazards should be assumed until proven otherwise[5][6][7]:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Irritation: Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[6]

  • Energetic Hazard: Due to the nitro group, there is a potential for rapid decomposition or explosion, especially under confinement or upon impact or friction. While many nitropyrazoles are relatively insensitive, this should be assessed experimentally.[3]

Recommended Safe Handling Practices:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place, away from heat and sources of ignition.[8] Store away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Logical Relationship of Hazards:

Hazard_Logic compound 5-Chloro-4-nitro-1-propyl-1H-pyrazole nitro Nitro Group (-NO₂) compound->nitro chloro Chloro Group (-Cl) compound->chloro pyrazole Pyrazole Ring compound->pyrazole hazard1 Potential Energetic Material nitro->hazard1 hazard2 Chemical Reactivity (e.g., with reducing agents) nitro->hazard2 hazard3 Irritant/Toxic Properties chloro->hazard3 pyrazole->hazard3

Caption: Relationship between structure and potential hazards.

Conclusion and Future Directions

5-Chloro-4-nitro-1-propyl-1H-pyrazole is a compound of interest at the intersection of medicinal chemistry and materials science. While its precise thermochemical properties remain to be fully elucidated, this guide provides a robust framework for its characterization based on the known behavior of related nitropyrazole derivatives. The experimental protocols outlined herein—DSC and TGA—represent the minimum standard for a comprehensive assessment of its thermal stability and decomposition energetics.

For drug development professionals, a thorough understanding of these properties is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and stability of any potential therapeutic agent. It is strongly recommended that the experimental work detailed in this guide be undertaken before any scale-up or advanced formulation activities.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

Sources

Exploratory

"5-Chloro-4-nitro-1-propyl-1H-pyrazole" as a building block in organic synthesis

An In-Depth Technical Guide to 5-Chloro-4-nitro-1-propyl-1H-pyrazole: A Versatile Building Block in Modern Organic Synthesis Introduction: The Pyrazole Scaffold in Chemical Innovation Pyrazoles, five-membered heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-4-nitro-1-propyl-1H-pyrazole: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Pyrazole Scaffold in Chemical Innovation

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4][5] Their unique electronic properties, metabolic stability, and ability to act as versatile pharmacophores have led to their incorporation into a wide array of approved therapeutic agents, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[4][6] The capacity for extensive functionalization at multiple positions on the pyrazole ring allows chemists to meticulously tune the steric and electronic properties of molecules, making substituted pyrazoles highly sought-after building blocks.[7][8]

Among this important class of compounds, 5-Chloro-4-nitro-1-propyl-1H-pyrazole emerges as a particularly strategic synthetic intermediate. Its structure is primed for sequential, regioselective transformations, offering a reliable platform for generating diverse molecular libraries. The presence of an N-propyl group enhances solubility in organic solvents, while the chloro and nitro substituents provide two distinct and highly reactive handles for further chemical modification. This guide offers a comprehensive analysis of the synthesis, reactivity, and strategic applications of this valuable building block for researchers and professionals in organic synthesis and drug development.

Core Characteristics of the Building Block

A thorough understanding of the physicochemical properties of a building block is paramount for predicting its behavior in reaction systems and for the purification of its derivatives.

Physicochemical Data

The key properties of 5-Chloro-4-nitro-1-propyl-1H-pyrazole are summarized below, providing essential data for experimental design.

PropertyValueReference
CAS Number 1429309-41-0[9]
Molecular Formula C₆H₈ClN₃O₂[9]
Molecular Weight 189.60 g/mol [9]
SMILES CCCN1C(=C(C=N1)[O-])Cl[9]
Topological Polar Surface Area (TPSA) 60.96 Ų[9]
LogP 1.85[9]
Hydrogen Bond Acceptors 4[9]
Hydrogen Bond Donors 0[9]
Chemical Structure

Caption: Structure of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Synthesis of the Building Block

The synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole can be achieved through a logical sequence of reactions common in heterocyclic chemistry. While a dedicated synthesis for this exact molecule is not prominently documented, a reliable pathway can be constructed based on established protocols for similar pyrazole derivatives.[10][11] The most logical approach involves the nitration of a 1-propylpyrazole precursor followed by chlorination.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Causality in Experimental Design
  • Nitration First: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. Nitration is typically directed to the C4 position due to electronic factors and is a well-established transformation.[12] Performing nitration before chlorination is strategic. The resulting nitro group is strongly deactivating, which makes a subsequent electrophilic chlorination more difficult. Therefore, a nucleophilic chlorinating agent or a radical pathway is often employed.

  • Chlorination Strategy: Direct chlorination of 4-nitropyrazole can be challenging. Using N-Chlorosuccinimide (NCS) provides a source of electrophilic chlorine that can effectively functionalize the C5 position, which is activated for substitution.[13]

Experimental Protocol

Step 1: Synthesis of 4-Nitro-1-propyl-1H-pyrazole

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL) in a three-necked flask cooled to 0°C in an ice-salt bath, add 1-propyl-1H-pyrazole (0.1 mol, 11.0 g) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Nitration: Once the addition is complete, add fuming nitric acid (HNO₃, 15 mL) dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0-5°C.

  • Reaction Monitoring: After the addition, allow the mixture to stir at 0°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture will yield pure 4-nitro-1-propyl-1H-pyrazole as a crystalline solid.

Step 2: Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1-propyl-1H-pyrazole (0.05 mol, 7.75 g) in acetonitrile (100 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (0.06 mol, 8.0 g) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Reactivity and Strategic Transformations

The synthetic utility of 5-Chloro-4-nitro-1-propyl-1H-pyrazole lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Nucleophilic Aromatic Substitution (SNA_r) at C5

The C5-chloro group is the primary site for nucleophilic attack. This reactivity is significantly enhanced by the potent electron-withdrawing nitro group at the adjacent C4 position.[14][15] The nitro group stabilizes the negative charge of the Meisenheimer intermediate, which is the rate-determining step of the reaction, thereby lowering the activation energy for substitution.[16][17]

Mechanism:

SNAr_Mechanism Start 5-Chloro-4-nitro-1-propyl-1H-pyrazole Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nu⁻ Product 5-Substituted Product Intermediate->Product - Cl⁻

Caption: The addition-elimination mechanism of SNA_r.

This pathway allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of C5-functionalized pyrazoles.

Exemplary Protocol: Amination at C5

  • Setup: Dissolve 5-Chloro-4-nitro-1-propyl-1H-pyrazole (10 mmol, 1.90 g) in dimethylformamide (DMF, 40 mL) in a sealed reaction vessel.

  • Reagents: Add the desired primary or secondary amine (e.g., morpholine, 12 mmol, 1.05 g) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 15 mmol, 2.6 mL).

  • Conditions: Heat the mixture to 80-100°C and stir for 8-12 hours, monitoring by TLC.

  • Workup: Cool the reaction, pour it into water (100 mL), and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to yield the 5-amino-4-nitro-1-propyl-1H-pyrazole derivative.

Reduction of the C4-Nitro Group

The nitro group serves not only as an activating group but also as a synthetic precursor to a versatile amino group. The reduction of the nitro group is a fundamental transformation in medicinal chemistry, as the resulting aniline-like amine can be further derivatized via acylation, sulfonylation, or diazotization.

Common Reduction Methods:

  • Catalytic Hydrogenation: H₂, Pd/C in methanol or ethanol. This is a clean and high-yielding method but may be sensitive to other functional groups.

  • Metal-Acid Systems: SnCl₂·2H₂O in ethanol or ethyl acetate is a classic and robust method for nitro group reduction in the presence of sensitive groups.[18]

  • Other Reagents: Iron powder in acetic acid or sodium dithionite are also effective.

Exemplary Protocol: Reduction with SnCl₂

  • Setup: Suspend 5-Chloro-4-nitro-1-propyl-1H-pyrazole (10 mmol, 1.90 g) in ethanol (50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 50 mmol, 11.3 g) in one portion.

  • Conditions: Heat the mixture to reflux (approx. 78°C) for 2-3 hours until the starting material is consumed (TLC analysis).

  • Workup: Cool the reaction and concentrate it under reduced pressure. Add a saturated solution of sodium bicarbonate (NaHCO₃) carefully until the solution is basic (pH > 8) to precipitate tin salts.

  • Extraction and Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to yield the crude 4-amino-5-chloro-1-propyl-1H-pyrazole, which can be purified by chromatography.

Orthogonal Synthesis Strategy

The distinct reactivity of the chloro and nitro groups enables an orthogonal synthetic strategy. One can first perform SNA_r at C5, then reduce the nitro group at C4, and finally, derivatize the newly formed amino group. This stepwise approach provides access to tri-substituted pyrazoles with three distinct points of diversity.

Sources

Foundational

A Technical Guide to the Biological Activities of Substituted Nitropyrazoles

Introduction: The Pyrazole Scaffold and the Influence of Nitro-Substitution The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Influence of Nitro-Substitution

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of its physicochemical properties and pharmacological profile.

This guide focuses on a specific, potent class of derivatives: substituted nitropyrazoles . The introduction of a nitro (NO₂) group onto the pyrazole ring profoundly alters its electronic properties and metabolic fate. As a strong electron-withdrawing group, the nitro moiety can enhance the molecule's interaction with biological targets. More critically, the nitro group is susceptible to enzymatic reduction, particularly in hypoxic (low-oxygen) environments characteristic of solid tumors and certain microbial infections. This bioreductive activation can generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are often the ultimate effectors of cytotoxicity through covalent modification of crucial biomolecules like DNA and proteins.[2] This unique property opens avenues for developing highly selective, targeted therapies.

This document provides an in-depth exploration of the primary biological activities of substituted nitropyrazoles, detailing the underlying mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation.

Section 1: Antimicrobial Activity

Nitropyrazole derivatives have emerged as promising candidates for new antimicrobial agents, a critical need given the rise of drug-resistant pathogens. Their activity stems primarily from the bioreductive activation of the nitro group within microbial cells.

Mechanism of Action: DNA Damage and Enzyme Inhibition

The most widely accepted antimicrobial mechanism for nitroaromatic compounds involves the intracellular reduction of the nitro group by microbial nitroreductases.[2] This process generates toxic radical species that induce significant cellular damage. These reactive intermediates can bind covalently to DNA, leading to strand breaks, disruption of replication, and ultimately, cell death.[2]

Beyond generalized DNA damage, specific enzyme inhibition is another key mechanism. Certain nitropyrazole derivatives have been engineered to be potent inhibitors of bacterial DNA gyrase , an essential enzyme for DNA replication and repair. For instance, a series of 4,5-dihydropyrazoles bearing a dinitrobenzotrifluoride moiety were designed to target this enzyme, exhibiting significant antibacterial activity.[3] The pyrazole core acts as a scaffold to position the substituted phenyl rings within the enzyme's active site, disrupting its function.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of nitropyrazoles is highly dependent on their substitution patterns.

  • Nitro Group Position: The position of the nitro group on the pyrazole ring influences its reduction potential and, consequently, its activation efficiency.

  • Other Substituents: The addition of other functional groups can modulate activity. For example, in the DNA gyrase inhibitors mentioned above, specific substitutions on the phenyl ring attached to the pyrazole core were critical for potent activity. Compound 4d from this series, with a specific substitution pattern, showed the most potent activity against Gram-positive bacteria.[3]

  • Lipophilicity: As with many drug classes, lipophilicity plays a role in cell wall penetration. Halogenated substituents, for example, can increase lipophilicity and thereby enhance antimicrobial effects.[4]

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitropyrazole derivatives against various bacterial strains. Lower MIC values indicate higher potency.

Compound IDSubstituentsTarget OrganismMIC (µg/mL)Reference
Compound 4d Dinitrobenzotrifluoride moietyBacillus subtilis0.39[3]
Staphylococcus aureus0.39[3]
Compound 4t Dinitrobenzotrifluoride moietyPseudomonas aeruginosa0.39[3]
Escherichia coli0.39[3]
Compound 4 (4-nitrophenyl)methylStreptococcus epidermidis0.25[5]
Compound 3 (phenyl)methylEscherichia coli0.25[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity to identify the MIC.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the synthesized nitropyrazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Repeat this two-fold serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Compound Stock (in DMSO) Dilution Perform 2-Fold Serial Dilutions Stock->Dilution Media Bacterial Growth Medium (MHB) Plate 96-Well Plate Setup Media->Plate Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Plate->Dilution Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read Result Determine MIC Value Read->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Section 2: Anticancer Activity

The unique microenvironment of solid tumors, particularly its hypoxic core, makes them ideal targets for bioreductively activated drugs like nitropyrazoles.

Mechanism of Action: Hypoxia-Selective Cytotoxicity and Oxidative Stress

Nitropyrazoles function as potent anticancer agents through two primary, interconnected mechanisms:

  • Hypoxia-Selective Bioreduction: In low-oxygen environments, cellular reductases (e.g., cytochrome P450 reductase) reduce the nitro group of the pyrazole derivative. This creates highly reactive, cytotoxic species that are confined to the hypoxic tumor cells, sparing the surrounding healthy, oxygen-rich tissues.[6] These reactive intermediates can form adducts with DNA and proteins, triggering apoptotic pathways. Some nitropyrazoles also act as radiosensitizers , meaning they increase the effectiveness of radiation therapy by fixing radiation-induced DNA damage, making it irreparable.[6]

  • Induction of Oxidative Stress: Certain nitropyrazole derivatives, such as 1,3-dinitropyrazole and 3,4,5-trinitropyrazole, have been shown to induce cyto- and genotoxicity by generating Reactive Oxygen and Nitrogen Species (ROS/RNS).[7] This surge in oxidative stress overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA, which in turn activates DNA repair mechanisms and can ultimately lead to apoptosis.[7]

Structure-Activity Relationship (SAR) Insights
  • Number of Nitro Groups: Studies on nitropyrazole-derived high-energy materials have shown a correlation between the number of nitro groups and cytotoxicity. 1,3-dinitropyrazole and 3,4,5-trinitropyrazole both exhibited strong cytotoxic effects.[7]

  • Electron Affinity: The radiosensitizing efficiency of nitropyrazoles corresponds with their one-electron reduction potential.[6] Chemical modifications that increase the electron affinity of the molecule can enhance its effectiveness as a radiosensitizer.

  • Alkylating Moieties: The incorporation of alkylating groups, such as aziridinyl moieties, can significantly enhance the cytotoxic and radiosensitizing effects of the nitropyrazole core.[6]

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected pyrazole derivatives against various human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Compound 53 Selanyl-1H-pyrazole derivativeHepG2 (Liver)15.98[8]
Compound 54 Selanyl-1H-pyrazole derivativeHepG2 (Liver)13.85[8]
Compound 22 Benzoxazine-pyrazole hybridMCF7 (Breast)6.28[8]
Compound 23 Benzoxazine-pyrazole hybridA549 (Lung)2.82[8]
PTA-1 Pyrazole derivativeMDA-MB-231 (Breast)Low micromolar[9]

Note: Data for specifically nitrated pyrazoles is often presented in the context of relative toxicity or radiosensitization enhancement ratios rather than simple IC₅₀ values.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyrazole test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Hypoxia-Selective Drug Activation

Hypoxia_Activation cluster_normoxia Normoxic Cell (Healthy Tissue) cluster_hypoxia Hypoxic Cell (Tumor) NP_N Nitropyrazole (Pro-drug, R-NO₂) NoReaction Re-oxidation by O₂ (Futile Cycle) NP_N->NoReaction Nitroreductase O2 Oxygen (O₂) O2->NoReaction NoReaction->NP_N Regeneration Result_N Low Cytotoxicity NoReaction->Result_N NP_H Nitropyrazole (Pro-drug, R-NO₂) Reactive Reactive Intermediates (R-NO₂⁻, R-N(OH)₂) NP_H->Reactive Nitroreductase Damage DNA & Protein Adducts Reactive->Damage Result_H Cell Death (Apoptosis) Damage->Result_H NOS_Cycle NOS_FeIII NOS Heme (Fe³⁺) NOS_FeII NOS Heme (Fe²⁺) NOS_FeIII->NOS_FeII NADPH Reduction Block Binding Site Blocked O2_bind O₂ Binding NOS_FeII->O2_bind L_Arg L-Arginine (Substrate) L_Arg->NOS_FeIII Intermediate Fe²⁺-O₂-L-Arg Complex O2_bind->Intermediate NOHA N-Hydroxy-L-arginine (Intermediate) Intermediate->NOHA 1st Oxidation NO_Cit Nitric Oxide (NO) + L-Citrulline NOHA->NO_Cit 2nd Oxidation Inhibitor Nitropyrazole Inhibitor Inhibitor->NOS_FeIII Competitive Binding Inhibitor->Block

Caption: Competitive inhibition of the NOS catalytic cycle.

Conclusion and Future Directions

Substituted nitropyrazoles represent a versatile and powerful class of bioactive molecules. The presence of the nitro group imparts unique properties, most notably the potential for bioreductive activation, which can be exploited for selective targeting of cancer cells and microbial pathogens. The research highlighted in this guide demonstrates significant potential in several key therapeutic areas:

  • Antimicrobials: Nitropyrazoles that inhibit essential bacterial enzymes like DNA gyrase are promising leads for combating antibiotic resistance.

  • Anticancer Agents: Hypoxia-selective activation makes nitropyrazoles highly attractive candidates for treating solid tumors, potentially with fewer side effects than conventional chemotherapy and as adjuvants for radiotherapy.

  • Enzyme Inhibitors: The ability to tune isoform selectivity through careful substitution makes nitropyrazoles a valuable scaffold for developing targeted inhibitors of enzymes like NOS for treating inflammatory and neurodegenerative disorders.

Future research should focus on synthesizing novel derivatives to further refine structure-activity relationships, optimizing both potency and selectivity. A deeper investigation into their in vivo efficacy, metabolic stability, and toxicological profiles will be crucial for translating these promising compounds from the laboratory to the clinic.

References

  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Zauer, V. A., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[3][6][10]riazin-7(6H). Molecules, 26(23), 7120. [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 499-507. [Link]

  • Naylor, M. A., et al. (1991). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. Anticancer Drug Design, 6(3), 151-167. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Egyptian Journal of Chemistry. [Link]

  • Bousquié, A., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712. [Link]

  • Anticancer Activities of a Novel Series of Polysubstituted Pyrazole Derivatives linked to Nitrogenous Heterocyclic Ring Systems. (2016). ResearchGate. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetylcoumarin. (n.d.). Semantic Scholar. [Link]

  • Synthesis and anticancer activity of substituted pyrazole derivatives. (n.d.). TSI Journals. [Link]

  • Zhang, H., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. [Link]

  • Al-Abdullah, E. S. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(16), 2936. [Link]

  • Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 11(5), 763-771. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Kumar, R., Bajia, B., & Srivastava, Y. K. (2008). Synthesis and Antibacterial Activity of some Pyrazolines using more Technique. Biomedical Pharmacology Journal, 1(1). [Link]

  • Li, W., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4987. [Link]

  • An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds. (1995). Ancient Science of Life, 15(2), 137-139. [Link]

  • Basavaraj, et al. (2021). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 26(11), 3192. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]

  • Moglusa, S. A., et al. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 18(1), 863-877. [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. [Link]

  • Schierle, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 273-289. [Link]

  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. (2017). Medwin Publishers. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2015). ResearchGate. [Link]

  • In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. (2021). ResearchGate. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Gomaa, H. A. M., et al. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie, 350(5). [Link]

  • Thangavel, S., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7761. [Link]

  • HTML - Systematic Reviews in Pharmacy. (n.d.). [Link]

  • Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-17. [Link]

  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 323-341. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2012). Basic & Clinical Pharmacology & Toxicology, 111(5), 316-323. [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). R Discovery. [Link]

  • Peyton, J. C., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1127-1135. [Link]

  • Thangavel, S., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7761. [Link]

  • Pacher, P., et al. (2007). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current Pharmaceutical Design, 13(34), 3545-3558. [Link]

  • Iwashita, A., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 401(2), 147-154. [Link]

  • El-Damasy, A. K., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3922. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity and Chemical Properties of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted reactivity and chemical properties of the heterocyclic compound 5-Chloro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity and chemical properties of the heterocyclic compound 5-Chloro-4-nitro-1-propyl-1H-pyrazole. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from analogous substituted pyrazoles and fundamental principles of organic chemistry to offer a robust predictive overview. The guide covers probable synthetic pathways, key chemical transformations such as nucleophilic substitution and nitro group reduction, and predicted spectroscopic characteristics. Furthermore, it explores the potential of this molecule as a scaffold in medicinal chemistry, drawing parallels with other biologically active pyrazole derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel pyrazole-based compounds in drug discovery and materials science.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The specific substitution pattern on the pyrazole ring dictates the molecule's physicochemical properties and its interaction with biological targets. The compound 5-Chloro-4-nitro-1-propyl-1H-pyrazole, with CAS number 1429309-41-0, presents a unique combination of functional groups: a reactive chloro substituent, an electron-withdrawing nitro group, and an N-propyl chain. This configuration suggests a versatile chemical scaffold amenable to a variety of synthetic modifications, making it a molecule of significant interest for the development of new chemical entities.

This guide will provide a detailed, albeit predictive, exploration of the chemical landscape of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, offering insights into its synthesis, reactivity, and potential applications.

Predicted Physicochemical Properties

A summary of the basic and computationally predicted properties of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is presented in the table below.

PropertyValueSource
CAS Number 1429309-41-0ChemScene[4]
Molecular Formula C₆H₈ClN₃O₂ChemScene[4]
Molecular Weight 189.60 g/mol ChemScene[4]
Topological Polar Surface Area (TPSA) 60.96 ŲChemScene[4]
Predicted logP 1.85ChemScene[4]
Hydrogen Bond Acceptors 4ChemScene[4]
Hydrogen Bond Donors 0ChemScene[4]
Rotatable Bonds 2ECHEMI[2]

Synthesis and Structural Elucidation

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Functionalization Propylhydrazine Propylhydrazine N_Propyl_Pyrazole 1-Propyl-1H-pyrazole Propylhydrazine->N_Propyl_Pyrazole Cyclocondensation Dicarbonyl_Equivalent 1,3-Dicarbonyl Equivalent Dicarbonyl_Equivalent->N_Propyl_Pyrazole 5_Chloro_Pyrazole 5-Chloro-1-propyl-1H-pyrazole N_Propyl_Pyrazole->5_Chloro_Pyrazole Chlorination Chlorination Chlorinating Agent (e.g., SO₂Cl₂) Chlorination->5_Chloro_Pyrazole Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Target_Molecule 5-Chloro-4-nitro-1-propyl-1H-pyrazole Nitration->Target_Molecule 5_Chloro_Pyrazole->Target_Molecule Nitration

Predicted synthetic pathway for 5-Chloro-4-nitro-1-propyl-1H-pyrazole.
Predicted Spectroscopic Data

Structural confirmation of the synthesized molecule would rely on standard spectroscopic techniques. Based on the analysis of similar chloronitropyrazole structures, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the pyrazole nitrogen. A singlet for the proton at the C3 position of the pyrazole ring is also expected.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the C-Cl bond, the N-O stretching of the nitro group (typically two strong bands), and the C-H stretching and bending vibrations of the propyl group and the pyrazole ring.[5][6][7][8][9]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.60 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Chemical Reactivity

The chemical reactivity of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is primarily governed by the interplay of the chloro, nitro, and pyrazole ring functionalities.

Reactivity_Hub cluster_Nu Nucleophiles cluster_Red Reducing Agents Target 5-Chloro-4-nitro-1-propyl-1H-pyrazole C5-Chloro C4-Nitro Nu_Sub Nucleophilic Aromatic Substitution (SNAr) Target:c5->Nu_Sub Attack at C5 Nitro_Red Nitro Group Reduction Target:n4->Nitro_Red Reduction to Amine Other_Rxns Other Potential Reactions Target->Other_Rxns Amines Amines Nu_Sub->Amines Alkoxides Alkoxides Nu_Sub->Alkoxides Thiolates Thiolates Nu_Sub->Thiolates H₂/Pd-C H₂/Pd-C Nitro_Red->H₂/Pd-C SnCl₂/HCl SnCl₂/HCl Nitro_Red->SnCl₂/HCl Fe/HCl Fe/HCl Nitro_Red->Fe/HCl

Key reactivity sites of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.
Nucleophilic Aromatic Substitution (SNAr) at C5

The pyrazole ring, particularly when substituted with a potent electron-withdrawing group like the nitro group at the C4 position, is activated towards nucleophilic aromatic substitution. The chlorine atom at the C5 position is a good leaving group, making this site susceptible to attack by various nucleophiles.[10][11][12]

Experimental Protocol: General Procedure for SNAr

  • Dissolution: Dissolve 5-Chloro-4-nitro-1-propyl-1H-pyrazole in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (e.g., an amine, alkoxide, or thiolate), often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) to neutralize the generated HCl.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from room temperature to 120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

This versatile reaction allows for the introduction of a wide array of functional groups at the C5 position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Reduction of the Nitro Group

The nitro group at the C4 position can be readily reduced to an amino group, which can then serve as a handle for further functionalization. This transformation is crucial as it introduces a basic and nucleophilic center into the molecule, dramatically altering its electronic and steric properties.[13][14]

Experimental Protocol: General Procedure for Nitro Group Reduction

  • Catalytic Hydrogenation:

    • Dissolve 5-Chloro-4-nitro-1-propyl-1H-pyrazole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

  • Metal-Acid Reduction:

    • Suspend 5-Chloro-4-nitro-1-propyl-1H-pyrazole in an acidic medium (e.g., a mixture of ethanol and hydrochloric acid).

    • Add a metal such as tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) portion-wise.

    • Heat the reaction mixture to reflux and monitor its progress.

    • After completion, cool the mixture, neutralize with a base (e.g., NaHCO₃ or NaOH), and extract the product with an organic solvent. The product is then purified as described above.

The resulting 4-amino-5-chloro-1-propyl-1H-pyrazole is a valuable intermediate for the synthesis of fused pyrazole systems and other complex heterocyclic structures.

Potential Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[15][16] The predicted reactivity of 5-Chloro-4-nitro-1-propyl-1H-pyrazole makes it an attractive starting material for the synthesis of compounds with potential therapeutic applications.

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[2]

  • Anticancer Agents: The pyrazole nucleus is found in several anticancer drugs, and derivatives can be designed to target various kinases and other proteins involved in cancer progression.[1][17]

  • Antimicrobial Agents: Substituted pyrazoles have shown promising activity against a range of bacteria and fungi.[1]

  • Neuroprotective Agents: Certain pyrazole derivatives have demonstrated neuroprotective effects in preclinical models.[2]

The ability to easily modify the C4 and C5 positions of 5-Chloro-4-nitro-1-propyl-1H-pyrazole allows for the systematic exploration of the chemical space around the pyrazole core, facilitating the optimization of biological activity.

Safety and Handling

As with any laboratory chemical, 5-Chloro-4-nitro-1-propyl-1H-pyrazole should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, nitroaromatic compounds can be hazardous, and appropriate precautions should be taken. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.

Conclusion

5-Chloro-4-nitro-1-propyl-1H-pyrazole represents a promising, yet underexplored, chemical entity. Its predicted reactivity, particularly the susceptibility of the C5-chloro group to nucleophilic substitution and the ease of reduction of the C4-nitro group, makes it a versatile building block for the synthesis of diverse pyrazole derivatives. This technical guide provides a foundational understanding of its likely chemical behavior, offering a starting point for researchers to harness its potential in the development of novel therapeutics and functional materials. Further experimental validation of the predicted properties and reactivity is warranted and encouraged.

References

  • Gomaa, A. M., & Ali, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4479. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. [Link]

  • Mor, S., Khatri, M., Punia, R., Nagoria, S., & Sindhu, S. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778. [Link]

  • Faisal, M., Saeed, A., Hussain, S., Dar, P., & Larik, F. A. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. RSC advances, 9(33), 19088-19104.
  • Zou, X. J., Zhang, Z. W., Li, Y. Q., Wu, W., Li, Z. M., & Zhao, W. G. (2014). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 19(10), 15685-15697. [Link]

  • Bobrova, A. V., Levchenko, S. I., Polienko, T. V., Ivanenko, T. Y., Root, E. V., & Suboch, G. A. (2024). Synthesis of N-substituted 4-nitrosopyrazoles and their use in adhesive compositions. Journal of Siberian Federal University. Chemistry, 17(1), 59-67. [Link]

  • Zhang, J., Zhang, T., Li, H., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 193. [Link]

  • Kanishchev, M. I., Korneev, A. Y., & Shevelev, S. A. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]

  • Li, J., Wang, Y., & Li, Y. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 43-47. [Link]

  • Nishio, M., & Ohtani, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(11), 3169. [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782. [Link]

  • Shevelev, S. A., Kanishchev, M. I., Korneev, A. Y., & Ugrak, B. I. (1997). Nitropyrazoles. 10. N-Nitration of substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1145-1148. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018, March 21). Nucleophilic Substitution Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 2). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]

  • Kariyawasam, K. S., & Tantillo, D. J. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(28), 9419-9422. [Link]

  • Bruix, M., de Diego, C., & de la Cuesta, E. (1993). Regioselective nucleophilic substitution in activated 1-aminopyrazolium cations: A facile synthesis of 5-substituted 1-methylpyrazoles. Tetrahedron, 49(44), 10137-10146. [Link]

  • Perlinger, J. A., & Reinhard, M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 2008-2018. [Link]

  • University of Colorado Boulder. Spectroscopy. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Liu, Y., & Wang, Y. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

  • Ashenhurst, J. (2016). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. [Link]

  • University of Colorado Boulder. Spectroscopy Problems. [Link]

  • Mrs Burton's Chemistry. (2018, March 12). Combining NMR and IR [Video]. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Chloro-4-nitro-1-propyl-1H-pyrazole in Medicinal Chemistry Research

Introduction: Unveiling the Potential of a Substituted Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1][2][3] Its pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1][2][3] Its prevalence in pharmaceuticals, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, underscores the versatility of this five-membered heterocyclic scaffold.[2][4] The compound 5-Chloro-4-nitro-1-propyl-1H-pyrazole represents a unique combination of functionalities on this privileged scaffold, suggesting its potential as a valuable building block or a bioactive molecule in its own right for drug discovery and development.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis, characterization, and potential screening of 5-Chloro-4-nitro-1-propyl-1H-pyrazole. The methodologies and insights presented herein are grounded in established chemical principles and the known bioactivities of analogous pyrazole derivatives.

Physicochemical Properties:

PropertyValueSource
CAS Number 1429309-41-0[5]
Molecular Formula C₆H₈ClN₃O₂[5]
Molecular Weight 189.60 g/mol [5][6]
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol (predicted)
SMILES CCCN1C(=C(C=N1)[O-])Cl[5]

Part 1: Medicinal Chemistry Applications - A Forward-Looking Perspective

While specific biological data for 5-Chloro-4-nitro-1-propyl-1H-pyrazole is not extensively documented in publicly available literature, its structural features provide a strong basis for postulating its utility in several therapeutic areas. The pyrazole core is known for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][7]

The substituents on the pyrazole ring of the title compound are key to its potential applications:

  • The 5-Chloro Group: The presence of a chlorine atom is a common feature in many approved drugs.[8] It can serve as a crucial site for further chemical modification, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities and build molecular complexity. This allows for the generation of libraries of derivatives for structure-activity relationship (SAR) studies.[9] Furthermore, the chloro group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.

  • The 4-Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the pyrazole ring, potentially influencing its interaction with biological targets. It can also act as a bioisostere for other functional groups or be a key pharmacophoric element. In some contexts, nitroaromatic compounds have been explored for their antimicrobial and anticancer activities.

  • The 1-Propyl Group: The N-propyl substituent contributes to the overall lipophilicity of the molecule, which can be critical for cell membrane permeability and reaching intracellular targets. Varying the length and branching of this alkyl chain is a common strategy in medicinal chemistry to fine-tune biological activity and pharmacokinetic profiles.

Based on these features, 5-Chloro-4-nitro-1-propyl-1H-pyrazole is a promising starting point for the exploration of novel therapeutics in the following areas:

  • Oncology: Pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and induction of apoptosis.[7] The title compound could be a scaffold for developing new antiproliferative agents.

  • Infectious Diseases: The pyrazole nucleus is present in compounds with antibacterial and antifungal properties.[1][4] This molecule could be investigated for its efficacy against a panel of pathogenic microbes.

  • Inflammatory Disorders: Given that celecoxib, a potent anti-inflammatory drug, is a pyrazole derivative, exploring the potential of novel pyrazoles in this area is a logical step.[1]

Part 2: Synthesis and Characterization Protocols

The synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole can be approached through a logical, multi-step sequence. The following protocol is a proposed method based on analogous preparations of substituted nitropyrazoles.[10]

Protocol 1: Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Workflow for Synthesis:

A 1-Propyl-1H-pyrazol-5(4H)-one B 5-Chloro-1-propyl-1H-pyrazole A->B  POCl₃, Reflux   C 5-Chloro-4-nitro-1-propyl-1H-pyrazole B->C  HNO₃/H₂SO₄, 0°C to rt  

Caption: Proposed synthetic workflow for 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Step 1: Synthesis of 5-Chloro-1-propyl-1H-pyrazole

  • Reagents and Equipment:

    • 1-Propyl-1H-pyrazol-5(4H)-one

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a fume hood, carefully add 1-propyl-1H-pyrazol-5(4H)-one (1 equivalent) to a round-bottom flask.

    • Slowly add phosphorus oxychloride (3-5 equivalents) to the flask with stirring.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude 5-chloro-1-propyl-1H-pyrazole.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Nitration to Yield 5-Chloro-4-nitro-1-propyl-1H-pyrazole

  • Reagents and Equipment:

    • 5-Chloro-1-propyl-1H-pyrazole

    • Concentrated sulfuric acid (H₂SO₄)

    • Fuming nitric acid (HNO₃)

    • Round-bottom flask

    • Dropping funnel

    • Ice-salt bath

    • Magnetic stirrer

    • Beaker with ice

    • Filtration apparatus

  • Procedure:

    • In a fume hood, add 5-chloro-1-propyl-1H-pyrazole (1 equivalent) to concentrated sulfuric acid at 0 °C in a round-bottom flask, ensuring the temperature does not rise significantly.[10]

    • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

    • Slowly add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature at 0 °C using an ice-salt bath.[10]

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.[10]

    • A precipitate should form. Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum to yield 5-Chloro-4-nitro-1-propyl-1H-pyrazole. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Protocol 2: Characterization of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Structural and Purity Analysis Workflow:

Start Synthesized Compound NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR MP Melting Point Analysis Start->MP Purity High-Performance Liquid Chromatography (HPLC) Start->Purity Final Confirmed Structure and Purity NMR->Final Structural Confirmation MS->Final Molecular Weight Verification IR->Final Functional Group Identification MP->Final Purity and Identity Check Purity->Final Quantitative Purity Assessment

Caption: A comprehensive workflow for the characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire the proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). Expect to see signals corresponding to the propyl chain protons and the pyrazole ring proton.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This will provide information on the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum (e.g., using electrospray ionization - ESI) to confirm the molecular weight of the compound (189.60 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum to identify characteristic functional groups. Look for strong absorption bands corresponding to the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

  • Melting Point:

    • Determine the melting point of the purified solid. A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using reversed-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water gradient).

Part 3: Protocols for Biological Screening

The following are example protocols for preliminary in vitro screening of 5-Chloro-4-nitro-1-propyl-1H-pyrazole for potential anticancer and antibacterial activities.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the cytotoxicity of the compound against a cancer cell line.

MTT Assay Workflow:

A Seed Cancer Cells in 96-well Plate B Treat with Compound (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC₅₀ G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 5-Chloro-4-nitro-1-propyl-1H-pyrazole in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antibacterial Activity Screening (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

  • Bacterial Strains and Media:

    • Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Prepare appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation:

    • Prepare a stock solution of 5-Chloro-4-nitro-1-propyl-1H-pyrazole in DMSO.

    • Perform serial two-fold dilutions of the compound in broth in a 96-well plate.

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum and add it to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by measuring the optical density at 600 nm.

Conclusion

5-Chloro-4-nitro-1-propyl-1H-pyrazole stands as a compound of interest for medicinal chemistry research due to its unique substitution pattern on the pharmacologically significant pyrazole scaffold. Its potential as a versatile building block for the synthesis of new chemical entities, coupled with the possibility of inherent biological activity, makes it a valuable subject for further investigation. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related pyrazole derivatives.

References

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Ansari, M. F., & Siddiqui, S. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Sharma, A., Sharma, R., & Kumar, P. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

  • Vallejo, D., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Retrieved from [Link]

  • Fouad, R., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

  • Yadav, P., & Kumar, R. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Sani, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2019). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Retrieved from [Link]

  • Singh, R. P., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. PubMed. Retrieved from [Link]

  • Singh, V., & Kumar, A. (2014). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Retrieved from [Link]

  • Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]

  • Gomaa, M. A. M. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Retrieved from [Link]

  • Yakaiah, T., et al. (2021). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: 5-Chloro-4-nitro-1-propyl-1H-pyrazole as a Versatile Precursor for Kinase Inhibitor Synthesis

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, have become one of the mos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell growth and proliferation.[2][3] In the quest for potent and selective kinase inhibitors, medicinal chemists frequently turn to a select group of molecular frameworks known as "privileged scaffolds." These scaffolds possess the inherent ability to bind to multiple biological targets with high affinity.

Among these, the pyrazole ring is a preeminent example.[4][5][6] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile and synthetically accessible core for a multitude of approved drugs.[5][6][7] In the context of kinase inhibition, the pyrazole scaffold is exceptionally adept at forming key hydrogen bond interactions within the highly conserved ATP-binding pocket of kinases, particularly with the "hinge region" that anchors the adenine moiety of ATP.[2] This bio-isosteric relationship, combined with multiple vectors for chemical modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][8] Eight FDA-approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.[2][7]

This guide provides a detailed exploration of 5-Chloro-4-nitro-1-propyl-1H-pyrazole as a strategic starting material for the synthesis of novel kinase inhibitors. We will dissect its chemical reactivity and provide detailed, field-proven protocols for its transformation into advanced intermediates, culminating in the synthesis of a representative kinase inhibitor scaffold.

The Precursor: Analysis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

The strategic value of this precursor lies in its orthogonal reactive sites: the chloro-substituent at the C5 position and the nitro group at the C4 position. This dual functionalization allows for a stepwise and controlled elaboration of the pyrazole core.

PropertyValueSource
CAS Number 1429309-41-0[9][10]
Molecular Formula C₆H₈ClN₃O₂[9]
Molecular Weight 189.60 g/mol [9][10]
Key Reactive Sites C5-Chloro, C4-Nitro[11]
  • C5-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl and heteroaryl moieties, which are crucial for targeting the solvent-exposed regions of the ATP-binding pocket and achieving target selectivity.

  • C4-Nitro Group: The nitro group is a versatile precursor to a primary amine. Its reduction provides a key nucleophilic center (an amino group) that is ideal for forming amide, urea, or sulfonamide linkages. These linkages are often critical for extending the molecule towards the ribose-phosphate binding region or for making additional hydrogen bond contacts that enhance potency.[11]

Overall Synthetic Workflow

The transformation of 5-Chloro-4-nitro-1-propyl-1H-pyrazole into a diverse library of kinase inhibitors follows a logical and modular workflow. The initial steps focus on functionalizing the C5 position and reducing the C4-nitro group, creating a common intermediate that can then be diversified through elaboration of the newly formed C4-amino group.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Library Diversification A 5-Chloro-4-nitro-1-propyl-1H-pyrazole (Precursor) B Step 1: C5 Functionalization (e.g., Suzuki Coupling) A->B C 5-Aryl-4-nitro-1-propyl-1H-pyrazole (Intermediate 1) B->C D Step 2: C4-Nitro Reduction C->D E 5-Aryl-4-amino-1-propyl-1H-pyrazole (Key Intermediate) D->E F Step 3: C4-Amine Elaboration (e.g., Amide Coupling) E->F G Final Kinase Inhibitor Scaffold F->G H Diverse Acyl Chlorides or Carboxylic Acids H->F G cluster_pathway Simplified JAK/STAT Pathway cluster_inhibition Point of Intervention Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->JAK INHIBITS

Sources

Method

Application Note & Protocol: A Comprehensive Guide to the N-alkylation of 4-Nitropyrazoles using Propyl Halides

Introduction: The Significance of N-Alkylated Nitropyrazoles N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, appearing as crucial scaffolds in a multitude of FDA-approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Nitropyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, appearing as crucial scaffolds in a multitude of FDA-approved drugs and high-energy materials.[1][2][3] The introduction of an N-alkyl group can significantly modulate the physicochemical and pharmacological properties of the pyrazole core, influencing its biological activity and material characteristics.[1][4] Specifically, 4-nitropyrazoles are valuable intermediates in the synthesis of more complex energetic compounds and pharmaceuticals.[5][6][7] The protocol herein provides a detailed methodology for the N-alkylation of 4-nitropyrazole with propyl halides, a common and practical transformation for derivatization. This guide is designed for researchers in drug development and synthetic chemistry, offering in-depth technical details and the chemical rationale behind the experimental design.

Reaction Mechanism and Regioselectivity

The N-alkylation of pyrazole proceeds via a nucleophilic substitution reaction. The pyrazole nitrogen, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of the propyl halide. The reaction is typically facilitated by a base, which deprotonates the pyrazole N-H, increasing its nucleophilicity and forming a pyrazolate anion.

For an unsymmetrical pyrazole like 4-nitropyrazole, two regioisomers can be formed upon alkylation: 1-propyl-4-nitropyrazole and 1-propyl-4-nitropyrazole (which are tautomers and upon substitution become distinct isomers, commonly referred to as N1 and N2 alkylation). However, due to the symmetry of 4-nitropyrazole, alkylation at either nitrogen atom leads to the same product, simplifying the purification process as there is no formation of regioisomers.

The regioselectivity of N-alkylation in unsymmetrical pyrazoles is a critical consideration, influenced by steric hindrance, electronic effects, the choice of base, and the solvent.[8][9][10] While not a factor for 4-nitropyrazole, understanding these principles is crucial for applying this protocol to other pyrazole systems. Generally, alkylation favors the less sterically hindered nitrogen.[1][9] The choice of base and solvent can also dramatically influence the isomeric ratio. For instance, potassium carbonate in a polar aprotic solvent like DMF is a commonly successful combination for achieving high regioselectivity.[9][11]

Visualizing the Reaction Pathway

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4_nitropyrazole 4-Nitropyrazole pyrazolate_anion 4-Nitropyrazolate Anion 4_nitropyrazole->pyrazolate_anion Deprotonation propyl_halide Propyl Halide (R-X) N_propyl_pyrazole 1-Propyl-4-nitropyrazole propyl_halide->N_propyl_pyrazole Salt Salt (e.g., KX) propyl_halide->Salt Base Base (e.g., K₂CO₃) Base->pyrazolate_anion Protonated_Base Protonated Base (e.g., KHCO₃) Base->Protonated_Base pyrazolate_anion->N_propyl_pyrazole SN2 Attack

Caption: Generalized mechanism for the base-mediated N-alkylation of 4-nitropyrazole.

Experimental Protocol: N-Propylation of 4-Nitropyrazole

This protocol details a robust procedure for the N-alkylation of 4-nitropyrazole using propyl bromide.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Grade
4-NitropyrazoleC₃H₃N₃O₂113.08≥98%
Propyl BromideC₃H₇Br122.99≥99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
Saturated aq. NaCl (Brine)NaCl58.44-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous, granular
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyrazole (1.0 eq, e.g., 1.13 g, 10 mmol).

    • Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol). The use of a slight excess of base ensures complete deprotonation of the pyrazole.[12]

    • Add anhydrous N,N-dimethylformamide (DMF) (e.g., 20 mL). DMF is a polar aprotic solvent that facilitates the S(_N)2 reaction.[9]

    • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent:

    • Slowly add propyl bromide (1.2 eq, e.g., 1.09 mL, 12 mmol) to the stirred suspension at room temperature using a syringe. A modest excess of the alkylating agent helps to drive the reaction to completion.

    • Rationale: The dropwise addition helps to control any potential exotherm.

  • Reaction Progression:

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 4-nitropyrazole spot indicates the completion of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[12]

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove any residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[12]

  • Purification:

    • Purify the crude product by silica gel column chromatography.[12]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%) to isolate the pure 1-propyl-4-nitropyrazole.

    • Alternatively, for some pyrazole compounds, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be an effective purification method.[13]

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Combine 4-Nitropyrazole, K₂CO₃, and DMF B Add Propyl Bromide A->B C Heat and Stir (60-70°C) B->C D Monitor by TLC C->D E Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Step-by-step workflow for the N-alkylation of 4-nitropyrazole.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can interfere with the reaction. The reaction time may also need to be extended, or the temperature slightly increased.

  • Side Reactions: While propyl halides are generally straightforward alkylating agents, more reactive halides or higher temperatures could potentially lead to side reactions. Careful monitoring by TLC is essential.

  • Choice of Base: While potassium carbonate is a reliable choice, other bases like sodium hydride (NaH) can also be used.[12] NaH is a stronger, non-nucleophilic base that can lead to faster reaction times but requires more stringent anhydrous conditions.

  • Alternative Alkylating Agents: This protocol can be adapted for other propyl halides (e.g., propyl iodide). Propyl iodide is more reactive than propyl bromide and may allow for lower reaction temperatures or shorter reaction times.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of 4-nitropyrazole with propyl halides. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can successfully synthesize N-propyl-4-nitropyrazole, a valuable building block for further chemical exploration in drug discovery and materials science.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. (2005). Universitat Autònoma de Barcelona Research Portal. Retrieved January 21, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (2010). Thieme Connect. Retrieved January 21, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Review on synthesis of nitropyrazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Biological Screening of 5-Chloro-4-nitro-1-propyl-1H-pyrazole Derivatives

Introduction: Unlocking the Therapeutic Potential of Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocyclic scaffold have been extensively investigated and developed as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The subject of this guide, "5-Chloro-4-nitro-1-propyl-1H-pyrazole" and its derivatives, represents a promising subclass for novel drug discovery endeavors. The introduction of the chloro and nitro groups, along with the propyl substituent, offers unique electronic and steric properties that can be exploited to achieve enhanced potency and selectivity for various biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the initial biological screening of this compound series. The ensuing assays are designed to elucidate the potential anticancer, antimicrobial, and anti-inflammatory properties of these novel pyrazole derivatives. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring a thorough understanding of the experimental design and data interpretation.

I. Anticancer Activity Screening

The search for novel anticancer agents is a paramount objective in modern drug discovery.[4] Pyrazole derivatives have demonstrated the ability to interfere with various cancer-relevant signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, and can interact with targets such as tubulin, EGFR, and CDKs.[3][5] The following protocols are designed to assess the cytotoxic and antiproliferative effects of "5-Chloro-4-nitro-1-propyl-1H-pyrazole" derivatives against a panel of cancer cell lines.

A. Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[2] It provides a quantitative measure of metabolically active cells, which is indicative of the cytotoxic or growth-inhibitory effects of a test compound.[6] This assay is an excellent primary screening tool due to its simplicity, high-throughput compatibility, and reliance on the enzymatic activity of mitochondrial dehydrogenases in living cells.[2][6]

B. Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Series Treatment Treat with Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation_24h Incubate (24-72h) Treatment->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Formazan_Incubation Incubate (2-4h) MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Buffer Formazan_Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT-based anticancer screening.

C. Detailed Protocol: MTT Assay for Cell Viability

1. Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS), pH 7.4. Filter-sterilize through a 0.2 µm filter and store in a light-protected container at -20°C for long-term storage or at 4°C for immediate use.[7]

  • Solubilization Solution: Prepare a solution of 40% (v/v) dimethylformamide (DMF) in 2% (v/v) glacial acetic acid. Add 16% (w/v) sodium dodecyl sulfate (SDS) and adjust the pH to 4.7. Store at room temperature. If a precipitate forms, warm to 37°C to redissolve.[7]

  • Cell Culture Medium: Use the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics for the chosen cancer cell lines.

2. Cell Culture and Seeding:

  • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6] Incubate overnight to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the "5-Chloro-4-nitro-1-propyl-1H-pyrazole" derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the seeded cells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (e.g., doxorubicin) as a positive control.

4. MTT Assay Procedure:

  • Incubate the treated plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

  • Add 100 µL of the solubilization solution to each well.[6]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Parameter Recommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM
Incubation Time (Treatment)24 - 72 hours
MTT Incubation Time2 - 4 hours
Absorbance Wavelength570 nm

II. Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[3][5] The agar well diffusion assay is a standard and straightforward method for preliminary screening of the antimicrobial activity of novel compounds.[8]

A. Rationale for Assay Selection

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[9] It is based on the principle that an antimicrobial agent will diffuse into the agar medium and inhibit the growth of a test microorganism, resulting in a clear zone of inhibition around the well where the agent was applied.[8][9] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[8]

B. Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Agar Well Diffusion cluster_analysis Data Analysis Media_Prep Prepare Agar Plates Inoculation Inoculate Agar Surface Media_Prep->Inoculation Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Inoculation Compound_Prep Prepare Compound Solutions Compound_Addition Add Compound to Wells Compound_Prep->Compound_Addition Well_Creation Create Wells in Agar Inoculation->Well_Creation Well_Creation->Compound_Addition Incubation Incubate Plates (18-24h) Compound_Addition->Incubation Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement Data_Interpretation Interpret Results Zone_Measurement->Data_Interpretation Inflammation_Pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor IKK IKK TLR4->IKK JAK JAK Cytokine_Receptor->JAK NFkB NF-κB IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression Cytokine_Production Cytokine & NO Production Gene_Expression->Cytokine_Production

Caption: Simplified overview of key inflammatory signaling pathways.

C. Detailed Protocol: DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • DPPH Solution (0.2 mM): Dissolve DPPH in methanol. This solution should be freshly prepared and kept in the dark. [4] * Test Compound Solutions: Prepare various concentrations of the "5-Chloro-4-nitro-1-propyl-1H-pyrazole" derivatives in methanol.

  • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or quercetin, in methanol.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solutions at different concentrations. [4] * Include a blank (methanol) and the positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes. [4][10] 3. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 517 nm using a microplate reader. [4][10] * Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

D. Detailed Protocol: Nitric Oxide (NO) Scavenging Assay

1. Reagent Preparation:

  • Sodium Nitroprusside (SNP) Solution (10 mM): Prepare in phosphate-buffered saline (PBS), pH 7.4.

  • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Test Compound Solutions: Prepare various concentrations of the pyrazole derivatives in a suitable solvent.

2. Assay Procedure:

  • Mix 150 µL of the 10 mM SNP solution with 50 µL of the test compound solution at different concentrations.

  • Incubate the mixture at room temperature for 60 minutes under a light source.

  • After incubation, add 100 µL of the Griess reagent to 100 µL of the reaction mixture. [11] * Allow the color to develop for 10 minutes at room temperature.

3. Data Acquisition and Analysis:

  • Measure the absorbance at 540 nm using a microplate reader. [11] * Calculate the percentage of NO scavenging activity using a similar formula to the DPPH assay.

  • Determine the IC50 value.

Assay Key Reagent Wavelength Incubation Time Positive Control
DPPH ScavengingDPPH517 nm30 minutesAscorbic Acid
NO ScavengingSodium Nitroprusside, Griess Reagent540 nm60 minutesQuercetin

IV. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological evaluation of "5-Chloro-4-nitro-1-propyl-1H-pyrazole" derivatives. The data generated from these assays will offer valuable insights into the potential of these compounds as anticancer, antimicrobial, or anti-inflammatory agents. Positive results from this primary screening will warrant further investigation, including more detailed mechanistic studies, evaluation in animal models, and structure-activity relationship (SAR) analysis to optimize the lead compounds. It is through this systematic and scientifically rigorous approach that the full therapeutic potential of this promising class of pyrazole derivatives can be realized.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Targeting signaling pathways with small molecules to treat autoimmune disorders. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ScienceDirect. Retrieved from [Link]

  • Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). Royal Society of Chemistry. Retrieved from [Link]

  • DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (n.d.). IISTE. Retrieved from [Link]

  • Scientists develop molecules that may treat Crohn's disease. (2026, January 16). Broad Institute. Retrieved from [Link]

  • Agar well diffusion assay. (2020, November 1). YouTube. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). University of Pretoria. Retrieved from [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019, August 8). Dove Medical Press. Retrieved from [Link]

  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (n.d.). MDPI. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. (n.d.). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved from [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (n.d.). CORE. Retrieved from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved from [Link]

  • Anti-Inflammatory Small Molecules for Treatment of Chronic Inflammatory Disorders. (2018, September 10). University of Pittsburgh. Retrieved from [Link]

  • Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. (2022, April 22). MDPI. Retrieved from [Link]

Sources

Method

"5-Chloro-4-nitro-1-propyl-1H-pyrazole" functionalization at the chloro position

An Application Guide to the Strategic Functionalization of 5-Chloro-4-nitro-1-propyl-1H-pyrazole Introduction: Unlocking the Potential of a Versatile Pyrazole Scaffold In the landscape of medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Introduction: Unlocking the Potential of a Versatile Pyrazole Scaffold

In the landscape of medicinal chemistry and drug development, pyrazole derivatives are recognized as privileged scaffolds due to their wide range of biological activities.[1][2] The specific molecule, 5-Chloro-4-nitro-1-propyl-1H-pyrazole, represents a highly valuable and versatile building block for the synthesis of novel compounds.[3] Its structure is primed for chemical modification, featuring a chloro group at the C5 position that acts as an excellent leaving group. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing nitro group at the adjacent C4 position. This electronic arrangement makes the C5 carbon atom highly electrophilic and susceptible to a variety of transformations, enabling the introduction of diverse functional groups and the rapid generation of compound libraries for screening and lead optimization.

This technical guide provides an in-depth exploration of the key functionalization strategies for 5-Chloro-4-nitro-1-propyl-1H-pyrazole at the chloro position. We will delve into the mechanistic principles governing these reactions and provide detailed, field-proven protocols for researchers and scientists.

Pillar 1: The Chemistry of Activation - Understanding Reactivity

The primary avenue for functionalizing this scaffold is through Nucleophilic Aromatic Substitution (SNAr) . Unlike typical aryl halides, which are resistant to nucleophilic attack, the pyrazole ring in this molecule is "activated".[4][5]

The Causality Behind SNAr Reactivity:

  • Electron-Withdrawing Nitro Group: The nitro group at the C4 position is a powerful electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the pyrazole ring, particularly from the C5 position where the chloro leaving group is attached.

  • Stabilization of the Intermediate: This electron deficiency facilitates the initial attack by a nucleophile on the C5 carbon. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, a highly favorable stabilizing interaction that lowers the activation energy of the reaction.[4]

  • Leaving Group Expulsion: The aromaticity of the pyrazole ring is restored upon the expulsion of the chloride ion, yielding the final substituted product.

While SNAr is the most direct method, the chloro group can also participate in various Palladium-Catalyzed Cross-Coupling Reactions . These methods are indispensable for forming carbon-carbon and certain carbon-heteroatom bonds that are not accessible through SNAr. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination offer powerful alternatives for expanding molecular diversity.[7][8][9][10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Pillar 2: Core Experimental Protocols

These protocols are designed to be robust and self-validating. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: C5-Amination via Nucleophilic Aromatic Substitution

This protocol describes the displacement of the C5-chloro group with a primary or secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq., e.g., 100 mg, 0.527 mmol).

    • Add an appropriate solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) (e.g., 2.5 mL).

    • Add the desired primary or secondary amine (1.2 - 1.5 eq.).

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.). The base neutralizes the HCl generated during the reaction, driving it to completion.

  • Reaction Execution:

    • Seal the reaction vial tightly.

    • Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (10x the reaction volume) and extract with a suitable organic solvent like Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-4-nitro-1-propyl-1H-pyrazole derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterRecommended ConditionRationale
Solvent DMF, DMSO, ACNPolar aprotic solvents effectively solvate the intermediate complex.
Base K₂CO₃, DIPEAScavenges the HCl byproduct without competing as a nucleophile.
Temperature 60 - 100 °CProvides sufficient energy to overcome the activation barrier.
Equivalents (Amine) 1.2 - 1.5A slight excess ensures complete consumption of the starting material.
Protocol 2: C5-Thiolation via Nucleophilic Aromatic Substitution

This protocol details the introduction of a sulfur linkage at the C5 position using a thiol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a reaction vial, dissolve the desired thiol (1.2 eq.) in DMF or DMSO (2.5 mL).

    • Add a base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Potassium Carbonate (K₂CO₃, 2.0 eq.) portion-wise at 0 °C. This step generates the more nucleophilic thiolate anion in situ. Caution: NaH reacts violently with water.

    • Stir for 15-20 minutes at 0 °C.

    • Add a solution of 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq.) in the same solvent.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (40-60 °C) may be required for less reactive thiols.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting crude thioether by flash column chromatography.

Protocol 3: Advanced C-C Bond Formation via Suzuki-Miyaura Coupling

For creating a carbon-carbon bond at the C5 position, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[7][11][12]

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a Schlenk flask or microwave vial, add 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq.).

    • Add the desired aryl or vinyl boronic acid or boronic ester (1.5 eq.).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ (2 mol%) and a ligand like SPhos or XPhos (4 mol%).

    • Add a base, typically an aqueous solution of Na₂CO₃ (2M, 3.0 eq.) or K₃PO₄ (3.0 eq.).

    • Add a solvent system, commonly 1,4-Dioxane/Water (4:1) or Toluene.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction to 80-110 °C under an inert atmosphere until the starting material is consumed, as monitored by LC-MS (4-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Palladium_Cycle Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Cl(Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(Ln) OxAdd->Trans Transmetalation RedElim Pd(0)Ln Trans->RedElim Reductive Elimination Waste Cl-B(OR)₂ Trans->Waste Product Ar-R RedElim->Product ArCl Ar-Cl ArCl->OxAdd Boronic R-B(OR)₂ Boronic->Trans Base Base Base->Trans

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Pillar 3: Troubleshooting and Best Practices

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Deactivated catalyst (for cross-coupling). 3. Poorly nucleophilic reagent. 4. Base is too weak or insoluble.1. Increase reaction temperature in 10-20 °C increments. 2. Ensure inert atmosphere; use fresh catalyst/ligand. 3. Switch to a more forcing protocol (e.g., microwave heating) or consider a catalyzed reaction like Buchwald-Hartwig amination.[8][13] 4. Use a stronger base (e.g., Cs₂CO₃ for SNAr, NaOtBu for Buchwald-Hartwig) or a more soluble one.
Formation of Side Products 1. Di-substitution or reaction at the nitro group. 2. Homocoupling of boronic acid (Suzuki). 3. Decomposition of starting material or product.1. Use milder conditions (lower temperature, less base). The nitro group is generally stable but can be a leaving group under harsh conditions. 2. Ensure the reaction is thoroughly degassed to remove oxygen. 3. Reduce reaction time and temperature.
Difficult Purification 1. Residual polar solvent (DMF/DMSO). 2. Product has similar polarity to starting material.1. Perform multiple aqueous washes during workup to remove DMF/DMSO. 2. Optimize the chromatography mobile phase gradient for better separation. Consider reverse-phase chromatography if necessary.

Conclusion

5-Chloro-4-nitro-1-propyl-1H-pyrazole is an exceptionally useful synthetic intermediate. The strong activation provided by the C4-nitro group makes the C5-chloro an excellent handle for introducing a wide array of functionalities via nucleophilic aromatic substitution. For transformations that SNAr cannot achieve, such as C-C bond formation, palladium-catalyzed cross-coupling reactions provide a robust and versatile toolkit. By understanding the underlying chemical principles and employing the detailed protocols within this guide, researchers can effectively leverage this scaffold to accelerate their discovery and development programs.

References

  • Gao, C., et al. (2015). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. PMC - NIH. [Link]

  • Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR), 60(4), 154-164. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]

  • Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. [Link]

  • Akila, G., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • ResearchGate. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Request PDF. [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Aggarwal, N., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • ResearchGate. (2020). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. [Link]

  • MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]

  • Organic Chemistry Portal. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. [Link]

  • Moran, J. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Rzaq, R. A., et al. (2016). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. PMC - NIH. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2020). (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Sharma, V. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. MOJ Biorganic & Organic Chemistry. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. [Link]

  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

Sources

Application

Application Note & Protocols: Selective Reduction of the Nitro Group in 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Introduction: The Strategic Importance of Amino-Pyrazoles The transformation of nitro groups into primary amines is a fundamental and enabling reaction in modern organic synthesis. This is particularly true in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amino-Pyrazoles

The transformation of nitro groups into primary amines is a fundamental and enabling reaction in modern organic synthesis. This is particularly true in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials where the resulting amino group serves as a versatile synthetic handle for further molecular elaboration.[1] The target compound for this guide, 5-Chloro-4-amino-1-propyl-1H-pyrazole, derived from the reduction of 5-Chloro-4-nitro-1-propyl-1H-pyrazole[2], represents a valuable scaffold. Substituted amino-pyrazoles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their ability to engage in critical hydrogen bonding interactions with biological targets.

This document provides a comprehensive guide for researchers and drug development professionals on the selective reduction of 5-Chloro-4-nitro-1-propyl-1H-pyrazole. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a rationale for method selection and providing two detailed, field-proven protocols. The objective is to empower scientists to achieve this transformation efficiently, selectively, and safely.

Chemical Principles & Mechanistic Overview

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] Understanding the primary mechanistic pathways is crucial for selecting the appropriate reagents and conditions to maximize yield and minimize side reactions, especially given the presence of a chlorine substituent on the pyrazole ring.

Two dominant pathways govern this transformation:

  • Catalytic Hydrogenation (Direct Pathway): This is one of the most efficient and widely used methods, employing a heterogeneous catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source (e.g., H₂ gas).[1] The reaction occurs on the catalyst surface, where the nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine.[1][3]

  • Dissolving Metal Reduction (Single-Electron Transfer Pathway): This classical method uses easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic or neutral medium.[4][5] The mechanism involves a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the solvent or acid, and this sequence of electron transfer and protonation continues until the amine is formed.[1][6]

A key consideration for 5-Chloro-4-nitro-1-propyl-1H-pyrazole is the potential for hydrodehalogenation (loss of the chlorine atom), particularly under catalytic hydrogenation conditions.[7] While Pd/C is highly efficient, it can sometimes catalyze the reduction of aryl chlorides. Methods employing metals like iron or tin(II) chloride are often superior in preserving such halogen substituents.[8]

Start Ar-NO₂ (Nitro-Pyrazole) Nitroso Ar-NO (Nitroso Intermediate) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amino-Pyrazole) Hydroxylamine->Amine +2e⁻, +2H⁺ H2_PdC H₂, Pd/C H2_PdC->Start Catalytic Hydrogenation Metal_H Fe or Sn H⁺ Source Metal_H->Start Dissolving Metal

Caption: General mechanistic pathway for nitro group reduction.

Recommended Protocols

Two distinct protocols are presented, offering a choice between high efficiency (with caution) and high chemoselectivity.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and offers a clean work-up. However, it requires careful monitoring to prevent over-reduction and potential dehalogenation. Raney Nickel can be an alternative to Pd/C to minimize dehalogenation risk.[7]

3.1.1 Materials and Equipment

  • 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol%)

  • Methanol (or Ethanol)

  • Hydrogen (H₂) gas supply (balloon or pressure vessel)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply with vacuum manifold

  • Filtration apparatus (Buchner funnel, filter flask)

  • Celite® (diatomaceous earth)

3.1.2 Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Conduct the reaction in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon is pyrophoric, especially after use. Do not allow the catalyst to dry on the filter paper.[9] Keep it wet with solvent or water at all times and dispose of it in a dedicated, wetted waste container.[10]

3.1.3 Step-by-Step Procedure

  • Setup: Add 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq) and a magnetic stir bar to a three-neck round-bottom flask.

  • Inerting: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle 3-4 times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add methanol (approx. 10-20 mL per gram of substrate) via cannula or syringe under a positive pressure of nitrogen. Stir until the starting material is fully dissolved.

  • Catalyst Addition: Under a strong counterflow of nitrogen, carefully add the 10% Pd/C catalyst (1-5 mol%).

  • Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas from a balloon 3-4 times.[1]

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material spot is no longer visible. This typically takes 2-6 hours.

  • Work-up: Once complete, carefully purge the system with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Crucially, ensure the pad remains wet throughout the filtration. [9]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Chloro-4-amino-1-propyl-1H-pyrazole. The product is often pure enough for subsequent steps but can be further purified by column chromatography if necessary.[9]

A 1. Add Substrate & Solvent to Flask B 2. Inert with N₂ (Evacuate/Backfill x3) A->B C 3. Add Pd/C Catalyst (under N₂ flow) B->C D 4. Purge with H₂ (Evacuate/Backfill x3) C->D E 5. Stir under H₂ atm (Monitor by TLC/LCMS) D->E F 6. Purge with N₂ E->F G 7. Filter through Celite® (Keep Catalyst Wet!) F->G H 8. Concentrate Filtrate (Isolate Product) G->H

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Dissolving Metal Reduction using Iron in Neutral Conditions

This classic method is highly reliable, cost-effective, and exceptionally chemoselective, virtually eliminating the risk of dehalogenation.[8] The work-up is more involved than catalytic hydrogenation but the protocol is robust and scalable. The use of ammonium chloride provides a neutral, buffered system.

3.2.1 Materials and Equipment

  • 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq)

  • Iron powder (<100 mesh, 3-5 eq)

  • Ammonium chloride (NH₄Cl, 4-5 eq)

  • Ethanol/Water solvent mixture (e.g., 4:1 or 3:1 v/v)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution or other mild base

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2.2 Safety Precautions

  • The reaction can be vigorous and exothermic, especially at the beginning. Ensure efficient stirring and have a cooling bath (ice/water) on standby.

  • Handle all solvents and reagents in a fume hood.

3.2.3 Step-by-Step Procedure

  • Setup: To a round-bottom flask equipped with a reflux condenser and stir bar, add the 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq), ethanol, and water.

  • Reagent Addition: Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture.[1]

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction is often vigorous initially.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-3 hours.

  • Cooling & Filtration: Upon completion, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts.

  • Washing: Wash the filter cake thoroughly with ethanol or ethyl acetate to recover all the product.

  • Solvent Removal: Remove the majority of the organic solvent from the filtrate under reduced pressure.

  • Extraction: Basify the remaining aqueous layer with a saturated solution of sodium bicarbonate or other suitable base to a pH of ~8. This neutralizes any remaining acid and ensures the amine product is in its free base form.

  • Product Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: If required, the product can be purified via silica gel column chromatography.

A 1. Combine Substrate, Fe, NH₄Cl, EtOH/H₂O B 2. Heat to Reflux (Monitor by TLC/LCMS) A->B C 3. Cool to RT B->C D 4. Filter through Celite® (Remove Iron Salts) C->D E 5. Concentrate Filtrate D->E F 6. Basify with NaHCO₃ & Extract with EtOAc E->F G 7. Dry & Concentrate Organic Layers F->G H 8. Isolate Product G->H

Caption: Experimental workflow for iron-mediated reduction.

Comparative Data & Method Selection

The choice of method depends on project-specific priorities such as functional group tolerance, scale, cost, and available equipment.

Parameter Protocol 1: Catalytic Hydrogenation (H₂/Pd/C) Protocol 2: Iron/Ammonium Chloride Reduction
Chemoselectivity Good. Risk of hydrodehalogenation of the C-Cl bond requires careful monitoring.[7]Excellent. Halogens, esters, and nitriles are typically unaffected.[1][8]
Typical Yield >90%85-95%
Reaction Time 2-6 hours1-3 hours
Work-up Simple filtration.[1]Multi-step: filtration, basification, extraction. Can be cumbersome due to iron sludge.[1]
Safety Requires handling of flammable H₂ gas and pyrophoric catalyst.[10]Exothermic reaction requires initial caution. Generates H₂S if acidified.[11]
Environmental "Greener" alternative with water as the main byproduct.[9] Precious metal catalyst.Generates significant metallic waste (iron oxides).[9]
Cost Precious metal catalysts can be expensive.Reagents (iron powder, NH₄Cl) are very inexpensive.

Product Characterization

Confirmation of the successful reduction can be achieved through standard analytical techniques:

  • Infrared (IR) Spectroscopy: Disappearance of the characteristic asymmetric and symmetric NO₂ stretching bands (approx. 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (two bands in the 3500-3300 cm⁻¹ region).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of a new broad singlet in the ¹H NMR spectrum corresponding to the -NH₂ protons, along with expected shifts in the aromatic proton signals of the pyrazole ring.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the amino product (C₆H₉ClN₃, MW: 158.61), a decrease of 31 mass units from the nitro starting material (C₆H₈ClN₃O₂, MW: 189.60).[2][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Inactive catalyst (Pd/C).2. Insufficient reducing agent (Fe).3. Poor quality reagents or solvents.4. Insufficient reaction time or temperature.1. Use fresh, high-quality catalyst.2. Increase the equivalents of iron powder.3. Ensure reagents are pure and solvents are dry (if required).4. Extend reaction time and monitor closely by TLC/LC-MS.
Dehalogenation Side Product (with Pd/C) Overly active catalyst or prolonged reaction time.1. Reduce catalyst loading.2. Monitor the reaction carefully and stop immediately upon consumption of starting material.3. Switch to a less active catalyst (e.g., Raney Nickel) or use the Fe/NH₄Cl method.[7]
Low Yield after Work-up (Fe Reduction) 1. Product adsorbed onto iron salts.2. Incomplete extraction due to incorrect pH.1. Wash the iron/Celite filter cake extensively with hot ethanol or methanol.2. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to ensure the amine is in its free base form.
Difficulty Filtering Iron Sludge Fine iron particles clogging the filter paper.1. Use a thick pad of Celite®.2. Dilute the reaction mixture with more solvent before filtration.3. Filter the mixture while it is still hot.

References

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017). Chemistry Stack Exchange. [Link]

  • Process for the purification of aromatic amines.
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (2018). MDPI. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. (1995). Bull. Korean Chem. Soc.[Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry. [Link]

  • Process for the purification of aromatic amines.
  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Sustainability. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Academia.edu. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health (NIH). [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfonated Phthalocyanine Complex. (2024). SciRP.org. [Link]

  • Nitroaromatic Reduction w/Sn. (2011). Sciencemadness.org. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]

  • Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2014). National Institutes of Health (NIH). [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. ResearchGate. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ResearchGate. [Link]

  • Process For Preparation And Purification Of An Aromatic Amine. Quick Company. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Synthetic Communications. [Link]

  • Analytical methods. ATSDR. [Link]

  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Institutes of Health (NIH). [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2014). Journal of the American Chemical Society. [Link]

  • How to use IR spectroscopy to check for Nitro group reduction? (2019). ResearchGate. [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1969). The Journal of Organic Chemistry. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2024). YouTube. [Link]

  • Catalytic Hydrogenation Reaction & Mechanism. Study.com. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2015). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). National Institutes of Health (NIH). [Link]

Sources

Method

Application Notes and Protocols: 5-Chloro-4-nitro-1-propyl-1H-pyrazole as a Versatile Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Pivotal Role of Pyrazole Scaffolds in Modern Agrochemicals The pyrazole nucleus is a cornerstone in the development of a diverse r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pivotal Role of Pyrazole Scaffolds in Modern Agrochemicals

The pyrazole nucleus is a cornerstone in the development of a diverse range of modern agrochemicals, including insecticides, herbicides, and fungicides.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, selectivity, and environmental profiles. Among the vast family of pyrazole-based compounds, the phenylpyrazole insecticides, such as Fipronil, stand out for their potent and specific mode of action, targeting the central nervous system of insects.[3] The synthesis of these complex molecules relies on the availability of highly functionalized pyrazole intermediates.

This document provides detailed application notes and protocols for the utilization of 5-Chloro-4-nitro-1-propyl-1H-pyrazole as a key starting material in the synthesis of precursors for advanced agrochemicals. The strategic placement of the chloro, nitro, and propyl groups on the pyrazole ring offers multiple avenues for chemical modification, making it a valuable building block for the synthesis of high-value agricultural products. We will focus on a plausible and well-documented synthetic pathway to a key intermediate for phenylpyrazole insecticides, highlighting the underlying chemical principles and providing detailed experimental procedures.

Physicochemical Properties of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of 5-Chloro-4-nitro-1-propyl-1H-pyrazole are summarized in the table below.

PropertyValueSource
CAS Number 1429309-41-0[4]
Molecular Formula C₆H₈ClN₃O₂[4]
Molecular Weight 189.60 g/mol [4]
Appearance Solid (predicted)-
Purity ≥98% (typical)[4]

Synthetic Pathway Overview: From Precursor to Phenylpyrazole Insecticide Intermediate

The following workflow outlines a proposed synthetic route from 5-Chloro-4-nitro-1-propyl-1H-pyrazole to a key 5-amino-4-(trifluoromethylsulfinyl)pyrazole intermediate, a direct precursor to Fipronil and related insecticides. This pathway involves two key transformations: the reduction of the 4-nitro group and the nucleophilic substitution of the 5-chloro group.

G A 5-Chloro-4-nitro-1-propyl-1H-pyrazole B Step 1: Reduction of 4-Nitro Group A->B e.g., H₂, Pd/C C 5-Chloro-4-amino-1-propyl-1H-pyrazole B->C D Step 2: Diazotization and Trifluoromethylthiolation C->D 1. NaNO₂, HCl 2. (CF₃S)₂Hg or similar E 5-Chloro-4-(trifluoromethylthio)-1-propyl-1H-pyrazole D->E F Step 3: Oxidation E->F e.g., m-CPBA G 5-Chloro-4-(trifluoromethylsulfinyl)-1-propyl-1H-pyrazole F->G H Step 4: Nucleophilic Amination G->H NH₃, catalyst I 5-Amino-4-(trifluoromethylsulfinyl)-1-propyl-1H-pyrazole Intermediate H->I

Caption: Proposed synthetic workflow from 5-Chloro-4-nitro-1-propyl-1H-pyrazole to a key phenylpyrazole insecticide intermediate.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for pyrazole derivatives and serve as a guide for laboratory synthesis.

Protocol 1: Reduction of the 4-Nitro Group to a 4-Amino Group

The reduction of a nitro group on an aromatic or heteroaromatic ring is a fundamental and well-documented transformation.[5] Catalytic hydrogenation is a clean and efficient method for this conversion.[1]

Materials:

  • 5-Chloro-4-nitro-1-propyl-1H-pyrazole

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 5-Chloro-4-amino-1-propyl-1H-pyrazole.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: This procedure is expected to yield the corresponding 4-aminopyrazole in good to excellent yields.

Protocol 2: Conversion of the 4-Amino Group to a 4-Trifluoromethylthio Group via a Sandmeyer-type Reaction

The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic or heteroaromatic ring into a wide range of functional groups via a diazonium salt intermediate.[6] This protocol outlines the conversion of the 4-aminopyrazole to the corresponding 4-trifluoromethylthio derivative.

Materials:

  • 5-Chloro-4-amino-1-propyl-1H-pyrazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Trifluoromethylthiocopper(I) (CF₃SCu) or a suitable trifluoromethylthiolating agent

  • Acetonitrile (anhydrous)

Procedure:

  • Cool a stirred solution of 5-Chloro-4-amino-1-propyl-1H-pyrazole (1 equivalent) in a mixture of concentrated HCl and water to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of the trifluoromethylthiolating agent (e.g., CF₃SCu, 1.2 equivalents) in anhydrous acetonitrile.

  • Slowly add the cold diazonium salt solution to the trifluoromethylthiolating agent solution. Vigorous nitrogen evolution is expected.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-Chloro-4-(trifluoromethylthio)-1-propyl-1H-pyrazole.

Protocol 3: Oxidation to the 4-Trifluoromethylsulfinyl Group

The trifluoromethylthio group can be selectively oxidized to the corresponding trifluoromethylsulfinyl group, a key pharmacophore in many phenylpyrazole insecticides.

Materials:

  • 5-Chloro-4-(trifluoromethylthio)-1-propyl-1H-pyrazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 5-Chloro-4-(trifluoromethylthio)-1-propyl-1H-pyrazole (1 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add m-CPBA (1.0-1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-Chloro-4-(trifluoromethylsulfinyl)-1-propyl-1H-pyrazole.

Protocol 4: Nucleophilic Amination of the 5-Chloro Group

The final key step is the introduction of the 5-amino group via nucleophilic substitution of the 5-chloro substituent. This reaction is often the most challenging and may require specific catalysts or conditions.[7]

Materials:

  • 5-Chloro-4-(trifluoromethylsulfinyl)-1-propyl-1H-pyrazole

  • Ammonia (gas or concentrated aqueous solution)

  • Copper(I) catalyst (e.g., CuI) and a ligand (e.g., a diamine) or a palladium-based catalyst system.

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • To a pressure-rated reaction vessel, add 5-Chloro-4-(trifluoromethylsulfinyl)-1-propyl-1H-pyrazole (1 equivalent), the copper or palladium catalyst system, and the solvent.

  • Seal the vessel and introduce ammonia (either as a gas to a specific pressure or as a concentrated aqueous solution).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature and pressure will need to be determined experimentally.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a suitable drying agent, and concentrate in vacuo.

  • Purify the resulting 5-Amino-4-(trifluoromethylsulfinyl)-1-propyl-1H-pyrazole intermediate by column chromatography or recrystallization.

Data Summary

The following table provides a hypothetical summary of the reaction parameters for the proposed synthetic pathway. Actual results may vary and require optimization.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Nitro ReductionH₂, 10% Pd/CEthanol252-690-98
2 Diazotization/ThiolationNaNO₂, HCl, CF₃SCuAcetonitrile/H₂O0-254-1260-80
3 Oxidationm-CPBADichloromethane0-251-385-95
4 AminationNH₃, Cu(I) catalystDMF100-14012-2450-70

Logical Relationships and Mechanistic Insights

G cluster_0 Key Transformations cluster_1 Core Structure Modification A 4-Nitro Group B 4-Amino Group A->B Reduction C 4-Diazonium Salt B->C Diazotization D 4-CF₃S Group C->D Sandmeyer-type Reaction E 4-CF₃SO Group D->E Oxidation F 5-Chloro Pyrazole G 5-Amino Pyrazole F->G Nucleophilic Aromatic Substitution

Caption: Logical relationship of key functional group transformations in the synthesis of the target intermediate.

Conclusion and Future Perspectives

5-Chloro-4-nitro-1-propyl-1H-pyrazole represents a highly versatile and valuable building block for the synthesis of advanced agrochemicals. The protocols outlined in this document provide a solid foundation for the laboratory-scale synthesis of a key precursor for phenylpyrazole insecticides. The strategic functionalization of this pyrazole derivative opens up a wide array of possibilities for the development of novel active ingredients with tailored properties. Further research into optimizing the reaction conditions, particularly for the nucleophilic amination step, and exploring alternative synthetic routes will undoubtedly contribute to the discovery of the next generation of crop protection agents.

References

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]

  • US10233155B2 - Processes for the preparation of pesticide compounds - Google P
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]

  • Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. ResearchGate. [Link]

  • Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Chemistry Research. [Link]

  • CA1141390A - Preparation of pyrazoles - Google P
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office. [Link]

  • 4-nitropyrazoles - Google P
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • 5-amino-1-phenyl-pyrazole herbicides and plant growth regulators - Google P
  • Explaining nucleophilic substitution between halogenoalkanes and ammonia. Chemguide. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry. [Link]

  • 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. [Link]

  • A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. Beilstein Journal of Organic Chemistry. [Link]

  • nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • Unexpected Pyrazole → 1,2,4Triazole Ring Transformation. ResearchGate. [Link]

  • Synthesis and Features of 4-aminopyrazoles with Perfluoroalkyl Substituent. CyberLeninka. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Introduction: The Significance of Quantifying 5-Chloro-4-nitro-1-propyl-1H-pyrazole 5-Chloro-4-nitro-1-propyl-1H-pyrazole is a substituted pyrazole derivative. The pyrazole nucleus is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying 5-Chloro-4-nitro-1-propyl-1H-pyrazole

5-Chloro-4-nitro-1-propyl-1H-pyrazole is a substituted pyrazole derivative. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3] The specific combination of a chloro group, a nitro group, and a propyl substituent on the pyrazole ring suggests potential utility as a synthetic intermediate or a pharmacologically active agent itself. The nitro group, in particular, is a common feature in antimicrobial compounds.

Accurate and precise quantification of this compound is paramount for researchers, scientists, and drug development professionals. Whether for pharmacokinetic studies, stability testing, quality control of active pharmaceutical ingredients (APIs), or environmental monitoring, robust analytical methods are essential to ensure product safety, efficacy, and regulatory compliance. This document provides detailed application notes and validated protocols for the quantification of 5-Chloro-4-nitro-1-propyl-1H-pyrazole using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For a substituted pyrazole like 5-Chloro-4-nitro-1-propyl-1H-pyrazole, a Reverse-Phase HPLC (RP-HPLC) method is highly suitable due to the compound's expected moderate polarity.[4][5]

Rationale for Method Design

The choice of a C18 column is based on its wide applicability and effectiveness in retaining compounds with both hydrophobic (propyl chain) and moderately polar (pyrazole ring, chloro, and nitro groups) characteristics.[4] An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and simplicity, ensuring reproducible retention times. The addition of a small amount of trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[5] Detection at a specific UV wavelength is chosen based on the chromophoric nature of the nitro-pyrazole system, which is expected to have a strong absorbance in the UV region.[6][7]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Standard/Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection by UV Detector F->G H Data Acquisition & Integration G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: Workflow for HPLC quantification.

Detailed Protocol: RP-HPLC Method

1.3.1. Materials and Reagents:

  • 5-Chloro-4-nitro-1-propyl-1H-pyrazole reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE)

1.3.2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (This should be optimized by running a UV scan of the analyte).

  • Run Time: 10 minutes.

1.3.3. Preparation of Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[4]

1.3.4. Method Validation: The method should be validated according to ICH Q2(R2) guidelines.[8][9]

Parameter Method Acceptance Criteria
Linearity Analyze calibration standards at 5-7 concentrations.Correlation coefficient (r²) ≥ 0.999
Accuracy Spike a blank matrix with the analyte at 3 concentration levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%
Precision Repeatability (n=6 injections of the same sample) and Intermediate Precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.To be determined experimentally.
Specificity Analyze a blank and a spiked sample to ensure no interfering peaks at the analyte's retention time.Peak purity should be confirmed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, it is expected to be amenable to GC analysis. GC-MS provides high selectivity and sensitivity, making it ideal for trace-level quantification and confirmation of identity.

Rationale for Method Design

The use of a mid-polarity capillary column, such as a DB-5ms or HP-5ms, is recommended as it provides good separation for a wide range of compounds. The mass spectrometer is operated in Electron Ionization (EI) mode, which will produce a characteristic fragmentation pattern for the analyte, allowing for both quantification and unambiguous identification. Selective Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and reduce matrix interference by monitoring specific ions characteristic of the analyte. The presence of a chlorine atom will result in a characteristic isotopic pattern (M+2 peak), which can be used for confirmation.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) B Add Internal Standard A->B C Vortex and Transfer to GC Vial B->C D Inject into GC C->D E Separation in Capillary Column D->E F Ionization (EI) E->F G Mass Analysis (SIM Mode) F->G H Data Acquisition G->H I Generate Calibration Curve (Analyte/IS Ratio) H->I J Calculate Concentration I->J

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS Method

2.3.1. Materials and Reagents:

  • 5-Chloro-4-nitro-1-propyl-1H-pyrazole reference standard

  • Internal Standard (IS), e.g., 1,3-Dichlorobenzene or a suitable deuterated analog.

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Helium (99.999% purity)

2.3.2. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/Splitless, operated in splitless mode (1 min purge delay).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selective Ion Monitoring (SIM). The specific ions to monitor would need to be determined by running a full scan of the reference standard.

2.3.3. Preparation of Solutions:

  • Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use ethyl acetate as the solvent.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards in ethyl acetate, each containing a constant concentration of the internal standard.

  • Sample Preparation: Dissolve a known amount of the sample in ethyl acetate, add the internal standard to the same final concentration as in the calibration standards, and vortex.

2.3.4. Method Validation: The validation will follow the principles of ICH Q2(R2), with parameters and acceptance criteria similar to the HPLC method.[8][9] The use of an internal standard is crucial for achieving high precision and accuracy.[10]

Parameter Method Acceptance Criteria
Linearity Plot the ratio of the analyte peak area to the IS peak area against concentration.Correlation coefficient (r²) ≥ 0.998
Accuracy Spike a blank matrix at 3 concentration levels.Recovery between 95.0% and 105.0%
Precision Repeatability and Intermediate Precision.RSD ≤ 5.0%
LOD & LOQ Based on signal-to-noise ratio.To be determined experimentally.
Specificity Monitor for interfering peaks at the retention times and m/z values of the analyte and IS.No significant interferences.

UV-Vis Spectrophotometry

For routine analysis where high throughput is required and the sample matrix is simple, UV-Vis spectrophotometry can be a rapid and cost-effective quantification method. This technique relies on the principle that the analyte absorbs light at a specific wavelength.

Rationale for Method Design

The nitro-pyrazole structure contains chromophores that absorb light in the UV-Vis spectrum.[6][11] The method involves dissolving the sample in a suitable solvent that does not absorb in the same region as the analyte and measuring the absorbance at the wavelength of maximum absorption (λmax). Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared from a reference standard.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification A Prepare Stock Solution in Methanol B Prepare Calibration Standards by Serial Dilution A->B C Prepare Sample Solution A->C D Scan Standard to Find λmax E Zero Instrument with Blank D->E F Measure Absorbance of Standards and Sample E->F G Plot Calibration Curve (Absorbance vs. Conc.) F->G H Calculate Sample Concentration G->H

Caption: Workflow for UV-Vis quantification.

Detailed Protocol: UV-Vis Method

3.3.1. Materials and Reagents:

  • 5-Chloro-4-nitro-1-propyl-1H-pyrazole reference standard

  • Methanol (Spectroscopic grade)

3.3.2. Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 8454)

  • Matched quartz cuvettes (1 cm path length)

3.3.3. Procedure:

  • Determine λmax: Prepare a dilute solution (e.g., 10 µg/mL) of the reference standard in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Stock and Standards: Prepare a 100 µg/mL stock solution of the standard in methanol. From this, prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting with methanol.

  • Prepare Sample: Prepare a sample solution in methanol with an expected concentration that falls within the linear range of the calibration curve.

  • Measurement: Set the spectrophotometer to λmax. Use methanol as the blank to zero the instrument. Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample using the linear regression equation from the calibration curve.

3.3.4. Method Validation: Validation should be performed as per ICH guidelines, focusing on linearity, accuracy, and precision within the intended concentration range.[12][13]

Parameter Method Acceptance Criteria
Linearity Analyze 5-7 concentrations.Correlation coefficient (r²) ≥ 0.998
Accuracy Spike a blank solution at 3 concentration levels.Recovery between 98.0% and 102.0%
Precision Repeatability (n=6 measurements).RSD ≤ 2.0%

Conclusion

The choice of analytical method for the quantification of 5-Chloro-4-nitro-1-propyl-1H-pyrazole depends on the specific requirements of the analysis. RP-HPLC offers a robust and reliable method for routine quality control and stability testing. GC-MS provides superior selectivity and is ideal for trace analysis or when confirmation of identity is required. UV-Vis spectrophotometry presents a simple, rapid, and cost-effective option for the analysis of pure substances or simple formulations. Each protocol presented herein is grounded in established analytical principles and must be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[9]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent Technologies. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Experimental (in black) and theoretical (in red) UV–Vis spectra for compounds Azo1 to Azo4. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • 1H-Pyrazole. NIST WebBook. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Sciences Europe. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. ScienceDirect. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Research. [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent Technologies. [Link]

Sources

Method

"5-Chloro-4-nitro-1-propyl-1H-pyrazole" scale-up synthesis considerations

An Application Note for the Scale-Up Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole Document ID: AN-CNPP-SU-2026 Version: 1.0 Prepared by: Gemini, Senior Application Scientist Abstract This application note provides...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Document ID: AN-CNPP-SU-2026 Version: 1.0 Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, an important heterocyclic intermediate. The document details a laboratory-scale protocol, outlines critical process safety considerations, and presents a systematic approach to scaling the synthesis from grams to kilograms. Key focus areas include managing the highly exothermic nitration reaction, mitigating thermal runaway risks, and ensuring product purity and consistency. This guide is intended for researchers, process chemists, and drug development professionals involved in chemical synthesis and scale-up operations.

Introduction and Chemical Profile

5-Chloro-4-nitro-1-propyl-1H-pyrazole is a substituted pyrazole derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of both a nitro group and a chlorine atom to the pyrazole core makes it a versatile intermediate for further functionalization.

The synthesis involves the electrophilic nitration of a 5-chloropyrazole precursor. This class of reaction is notoriously energetic and requires meticulous control, especially during scale-up. Organic nitro compounds are known for their thermal instability, and their decomposition can be violent or explosive, often accelerated by contaminants or process deviations.[1][2] This document serves as a roadmap for navigating the challenges associated with the safe and efficient production of this molecule on a larger scale.

Table 1: Physicochemical Properties and Identification

PropertyValueSource
IUPAC Name 5-Chloro-4-nitro-1-propyl-1H-pyrazole-
CAS Number 1429309-41-0[3]
Molecular Formula C₆H₈ClN₃O₂[3]
Molecular Weight 189.60 g/mol [3]
Appearance Expected to be a crystalline solid[4]
SMILES CCCN1C(=C(C=N1)[O-])Cl[3]
Topological Polar Surface Area 63.6 Ų[5]
XLogP3 1.9[5]

Proposed Synthetic Pathway

The most direct route to the target molecule is the nitration of 5-Chloro-1-propyl-1H-pyrazole using a mixed acid system of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.

Synthetic_Pathway Start 5-Chloro-1-propyl-1H-pyrazole Product 5-Chloro-4-nitro-1-propyl-1H-pyrazole Start->Product Nitration Reagents Fuming HNO₃ Conc. H₂SO₄ Reagents:e->Start:w

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Part I: Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol is adapted from the synthesis of a similar compound, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.[4] Warning: This reaction is highly exothermic and involves corrosive and hazardous materials. Perform in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, and a pressure-equalizing dropping funnel.

  • Ice-water bath.

  • 5-Chloro-1-propyl-1H-pyrazole (starting material).

  • Concentrated Sulfuric Acid (98%).

  • Fuming Nitric Acid (≥90%).

  • Dichloromethane (DCM).

  • Crushed ice and water for quenching.

  • Sodium bicarbonate (saturated solution).

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Charge a 250 mL three-neck flask with concentrated sulfuric acid (50 mL).

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Substrate Addition: Slowly add 5-Chloro-1-propyl-1H-pyrazole (0.1 mol, 16.06 g) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Agent Addition: Add fuming nitric acid (35 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 60-90 minutes. Causality: A slow, controlled addition is critical to manage the heat generated by the exothermic nitration and prevent runaway reactions.[6][7] Maintain the internal temperature strictly between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice (250 g) and water. Safety: Very slowly and carefully pour the reaction mixture onto the stirred ice slurry. This quenching step is also highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[8] Vent the separatory funnel frequently during the bicarbonate wash to release CO₂ gas.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.[9]

Part II: Hazard Analysis & Process Safety for Scale-Up

Scaling a nitration reaction introduces significant risks that must be rigorously evaluated. The primary hazard is a runaway reaction caused by the accumulation of unreacted reagents followed by a sudden, uncontrolled exothermic decomposition.[1][2]

Key Hazards:

  • Thermal Runaway: Nitration reactions are highly exothermic. A failure in cooling or an excessive addition rate can lead to a rapid temperature increase.[10] Organic nitro compounds can decompose violently at elevated temperatures, releasing large volumes of gas and energy.[11][12]

  • Decomposition: The product, being a nitro compound, is thermally sensitive. Impurities, such as residual acids (especially nitric acid), can significantly lower its decomposition temperature.[2]

  • Corrosivity and Toxicity: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive. Chlorine gas, a potential byproduct of side reactions or decomposition, is highly toxic and corrosive.[13][14][15][16]

  • Gas Evolution: The reaction can produce toxic nitrogen oxides (NOx), especially if the temperature rises. The quenching and neutralization steps produce significant gas (CO₂).

Mitigation and Control Strategies:

  • Calorimetric Studies (Mandatory before Scale-Up):

    • Reaction Calorimetry (RC1e): To measure the heat of reaction, heat flow, and specific heat capacity of the reaction mass. This data is essential for designing an adequate cooling system.[7]

    • Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for the starting material, intermediates, and the final product. This defines the maximum safe operating temperature.[17]

  • Engineering Controls:

    • Use reactors made of compatible materials (e.g., glass-lined steel).

    • Ensure the reactor's cooling system is robust and has sufficient capacity to handle the reaction exotherm, with built-in redundancy.

    • Install pressure relief systems (bursting discs, relief valves) vented to a safe location or a scrubber.

    • Implement a reliable off-gas treatment system to scrub NOx and other acidic vapors.

  • Process Controls:

    • Employ a "semi-batch" process where the nitrating agent is added controllably to the substrate.

    • Use automated systems for reagent addition tied to real-time temperature monitoring to prevent over-accumulation.

    • Install independent high-temperature alarms and emergency shutdown/quenching systems.

Part III: Key Scale-Up Considerations

Transitioning from the laboratory bench to a pilot plant or manufacturing facility requires re-evaluating every aspect of the process.

Scale_Up_Workflow cluster_Pre Phase 1: Pre-Scale-up cluster_Safety Phase 2: Safety Assessment cluster_Pilot Phase 3: Pilot Plant Execution cluster_Prod Phase 4: Production Lab Lab-Scale Synthesis (g scale) Analytics Analytical Method Development Lab->Analytics Calorimetry Reaction Calorimetry (RC1e, DSC) Analytics->Calorimetry HazOp HAZOP Study & Risk Assessment Calorimetry->HazOp ProcessDesign Process & Equipment Design HazOp->ProcessDesign KiloLab Kilo-Lab / Pilot Run (kg scale) ProcessDesign->KiloLab Downstream Downstream Processing (Quench, Crystallization) KiloLab->Downstream FinalProduct Final Product & Quality Control Downstream->FinalProduct

Caption: A structured workflow for the safe scale-up of the synthesis process.

Table 2: Comparison of Scale-Up Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Heat Transfer High surface-area-to-volume ratio; efficient cooling.Low surface-area-to-volume ratio; heat removal is critical.Reactor jacket cooling capacity must exceed the maximum heat output of the reaction.
Mass Transfer Efficient mixing with magnetic stirrer.Requires optimized mechanical agitation (impeller type/speed).Poor mixing can lead to localized "hot spots" and accumulation of unreacted nitrating agent, increasing runaway risk.
Reagent Addition Manual dropwise addition via funnel.Metered addition via a calibrated pump with feedback control.Addition rate must be strictly controlled and linked to the internal temperature to prevent accumulation.
Quenching Pouring reaction mass onto ice.Reverse addition: pumping the reaction mass into a large volume of agitated, cooled water/ice.The quench vessel must be adequately sized and cooled to handle the significant heat of dilution of the mixed acids.
Work-up/Extraction Separatory funnel.Agitated, baffled extraction vessel with phase settling time.Emulsion formation can be a problem at scale; may require anti-emulsion agents or centrifugation.
Isolation Filtration (Büchner funnel), Recrystallization.Centrifuge or filter-dryer, controlled crystallization in a reactor.Crystal size and morphology control are crucial for filtration efficiency and product purity.[9]

Part IV: Illustrative Scale-Up Protocol (1 kg Scale)

This protocol is a conceptual guide for a kilo-lab or pilot plant. All personnel must be extensively trained on the process hazards and emergency procedures. A thorough Process Safety Management (PSM) review is mandatory.[15]

Equipment:

  • 100 L glass-lined reactor with overhead agitation, temperature probes, pressure relief, and a high-efficiency condenser.

  • 20 L dosing vessel connected via a metering pump.

  • 200 L quench vessel, agitated.

Procedure:

  • Reactor Inerting: Purge the 100 L reactor with nitrogen.

  • Acid Charge: Charge concentrated sulfuric acid (33 L) to the reactor. Begin agitation and cool the jacket to -5 °C to bring the internal temperature to 0-5 °C.

  • Substrate Charge: Charge 5-Chloro-1-propyl-1H-pyrazole (8.4 kg, 52.6 mol) to the reactor at a rate that maintains the internal temperature below 10 °C.

  • Nitration: Charge fuming nitric acid (22 L) to the dosing vessel. Using the metering pump, add the nitric acid to the reactor over 4-6 hours. The internal temperature must be maintained at 0-5 °C throughout the addition. If the temperature exceeds 7 °C, the addition must be stopped immediately.

  • Hold Period: Once the addition is complete, maintain the batch at 0-5 °C for 2-4 hours, monitoring for completion via in-process controls (IPC).

  • Quenching: Charge the 200 L quench vessel with 160 kg of crushed ice/water. While agitating vigorously, slowly transfer the completed reaction mass from the primary reactor into the quench vessel, ensuring the quench temperature does not exceed 20 °C.

  • Work-up: Perform extractions, neutralizations, and solvent swaps within appropriately sized and rated vessels, following the principles outlined in the lab-scale procedure.

  • Crystallization & Isolation: Transfer the concentrated product solution to a crystallization vessel. Cool under controlled conditions to induce crystallization. Isolate the product using a centrifuge and wash the cake with a pre-chilled solvent. Dry the product in a vacuum oven at a temperature well below its determined decomposition point.

Conclusion

The scale-up of the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is a challenging but manageable process. Success hinges on a deep understanding of the reaction's thermal hazards and the implementation of robust engineering and administrative controls. A non-negotiable prerequisite for any scale-up activity is a thorough safety assessment, including reaction calorimetry, to quantify the risks involved. By following a staged, data-driven approach as outlined in this guide, professionals can safely and efficiently transition this synthesis from the laboratory to production scale.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development - ACS Publications. [Link]

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications. [Link]

  • Process for the purification of mononitro aromatic compounds.
  • Safety of chlorine production and chlorination processes. ACS Chemical Health & Safety. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]

  • SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Request PDF - ResearchGate. [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. ilo.org. [Link]

  • Chlorination safety. YouTube. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • The syntheses of pyrazole amine substituted cyclotriphosphazenes: Spectroscopic and crystallographic characterizations. Taylor & Francis Online. [Link]

  • Process Safety Management. Ohio.gov. [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • 4-nitropyrazoles.
  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. [Link]

  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. PrepChem.com. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

  • Process for the reduction of halo nitro aromatic compounds.
  • (PDF) Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. mdpi.com. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "5-Chloro-4-nitro-1-propyl-1H-pyrazole" synthesis

Technical Support Center: Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-4-nitro-1-propyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS No. 1429309-41-0).[1] As a versatile heterocyclic building block, optimizing its synthesis is crucial for downstream applications. This document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to navigate the challenges of this multi-step synthesis.

Synthesis Overview: A Plausible Two-Step Pathway

The synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is most effectively approached via a two-step process starting from 1-propyl-1H-pyrazol-5(4H)-one. The strategy involves an initial nitration at the C4 position, followed by a chlorination reaction to replace the hydroxyl group at the C5 position. This sequence is generally preferred as the pyrazolone starting material is amenable to electrophilic nitration, and the subsequent Vilsmeier-Haack type chlorination is a well-established transformation for this class of compounds.[2]

G start 1-Propyl-1H-pyrazol-5(4H)-one intermediate 4-Nitro-1-propyl-1H-pyrazol-5(4H)-one start->intermediate Step 1: Nitration (HNO₃ / H₂SO₄) end 5-Chloro-4-nitro-1-propyl-1H-pyrazole intermediate->end Step 2: Chlorination (POCl₃ / DMF)

Caption: Proposed synthetic pathway for 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Detailed Experimental Protocols

These protocols are baseline procedures derived from established methods for analogous pyrazole syntheses.[2][3] Optimization may be required based on laboratory conditions and reagent purity.

Protocol 2.1: Synthesis of 4-Nitro-1-propyl-1H-pyrazol-5(4H)-one (Nitration)
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 5 volumes relative to the starting material). Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 1-propyl-1H-pyrazol-5(4H)-one (1.0 eq) to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5°C.

  • Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq) dropwise to a separate portion of cooled concentrated sulfuric acid (2 volumes).

  • Reaction: Add the nitrating mixture dropwise to the pyrazolone solution over 1-2 hours. Causality: A slow, controlled addition is critical to manage the highly exothermic nature of the reaction and to prevent over-nitration or degradation.[4] The temperature must be strictly maintained at 0-5°C.

  • Monitoring: Stir the reaction mixture at 0°C for an additional 2-4 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice. The product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The crude product can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.

Protocol 2.2: Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole (Chlorination)
  • Vilsmeier Reagent Preparation: In a flask cooled to 0°C, add dimethylformamide (DMF, 3.0 eq). Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise with stirring. Stir for 30 minutes at 0°C.

  • Reaction: Add the crude 4-Nitro-1-propyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10°C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 2-3 hours.[2] Causality: Heating is necessary to drive the conversion of the pyrazolone to the final chloro-pyrazole.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent like hexane or ethanol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

G problem Problem Encountered (e.g., Low Yield, Impurities) cause1 Potential Cause: Incomplete Reaction problem->cause1 cause2 Potential Cause: Side Reactions / Degradation problem->cause2 cause3 Potential Cause: Suboptimal Workup problem->cause3 solution1a Solution: Increase Reaction Time/Temp cause1->solution1a solution1b Solution: Check Reagent Quality cause1->solution1b solution2a Solution: Strict Temperature Control cause2->solution2a solution2b Solution: Optimize Reagent Stoichiometry cause2->solution2b solution2c Solution: Consider Milder Reagents cause2->solution2c solution3a Solution: Adjust pH During Extraction cause3->solution3a solution3b Solution: Optimize Recrystallization Solvent cause3->solution3b

Caption: A general troubleshooting workflow for synthesis optimization.

Q1: My nitration reaction is resulting in a very low yield. What are the likely causes?

A1: Low yields in the nitration step typically stem from three primary issues:

  • Incomplete Reaction: The reaction may not have gone to completion. Always monitor the reaction using TLC or LC-MS to ensure the full consumption of the starting material before quenching the reaction.[5] If the reaction stalls, consider extending the reaction time at 0-5°C.

  • Temperature Excursion: The nitration of pyrazoles is highly exothermic. If the temperature rises significantly above 5°C, it can lead to the formation of undesired byproducts or even decomposition of the starting material and product. Ensure your cooling bath is robust and the nitrating mixture is added very slowly.

  • Sub-optimal Acid Concentration: The H₂SO₄ acts as both a solvent and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺). If the acid concentration is too low (e.g., due to using non-fuming nitric acid without sufficient H₂SO₄), the equilibrium may not favor nitronium ion formation, leading to a sluggish or incomplete reaction.[6]

Q2: I am observing multiple spots on my TLC plate after the chlorination step, and the final product is difficult to purify.

A2: The formation of multiple byproducts during chlorination with POCl₃/DMF can be attributed to:

  • Excessive Temperature or Time: Prolonged heating or temperatures significantly above 90°C can cause degradation of the nitro-pyrazole ring or lead to other side reactions. Re-optimize the reaction by testing lower temperatures (e.g., 70-80°C) or shorter reaction times.

  • Reactivity of the Vilsmeier Reagent: The Vilsmeier reagent is highly reactive. If the substrate is added too quickly or at a higher temperature, uncontrolled side reactions can occur. Maintain strict temperature control during the addition of the nitro-pyrazolone.

  • Alternative Reagents: If issues persist, consider a milder chlorinating agent. For example, a solvent-free method using trichloroisocyanuric acid (TCCA) has been shown to be effective for chlorinating pyrazoles and may offer a cleaner reaction profile.[7]

Q3: The reaction seems complete by TLC, but I lose a significant amount of product during the aqueous workup.

A3: Product loss during workup is often a solubility or stability issue.

  • Product Solubility: While many organic products precipitate from the quenched reaction mixture, some may have partial solubility in the acidic aqueous layer. Ensure you perform multiple extractions (at least 3) with a suitable organic solvent to maximize recovery.

  • pH of the Aqueous Layer: After quenching, the solution will be highly acidic. Neutralizing it carefully with a base (e.g., saturated sodium bicarbonate solution) before extraction can sometimes improve the partitioning of the product into the organic layer. Perform this neutralization slowly and with cooling, as it is an exothermic process.

  • Emulsion Formation: The presence of DMF can sometimes lead to emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion and improve phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis?

A1: Both steps of this synthesis involve significant hazards that require strict safety protocols.

  • Nitration: You are working with highly corrosive and oxidizing acids.[8] The reaction is highly exothermic and has the potential for thermal runaway.[4] ALWAYS perform the reaction in a certified chemical fume hood, wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4][8] Ensure an emergency eyewash and shower are immediately accessible. Add reagents slowly and maintain vigilant temperature control.

  • Chlorination: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations must be done in a fume hood. Avoid inhalation of vapors and skin contact. The quenching step (adding the reaction mixture to ice) should be done slowly and cautiously, as it can release HCl gas.

Q2: How can I definitively confirm the identity and purity of my final product?

A2: A combination of analytical techniques is required for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic shifts for the propyl group, the pyrazole ring proton, and the correct number of carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition (C₆H₈ClN₃O₂).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is an excellent method to determine the purity of the final compound.[9][10]

Q3: How does solvent choice impact the chlorination step?

A3: While the described protocol uses DMF as a reagent that also acts as a solvent, general studies on pyrazole chlorination show that solvent polarity can be a key factor. For related chlorinations, polar aprotic solvents like DMF can accelerate the reaction but may also promote side reactions.[11] Nonpolar solvents like toluene might lead to a cleaner reaction but often require longer reaction times or higher temperatures.[11] If the standard POCl₃/DMF system is problematic, exploring other chlorinating agents in different solvent systems may be a valid optimization strategy.

Q4: Is it possible to reverse the order of the synthesis, i.e., chlorinate first and then nitrate?

A4: While chemically possible, this route is likely less efficient. Chlorinating 1-propyl-1H-pyrazol-5(4H)-one would yield 5-chloro-1-propyl-1H-pyrazole. This product is an electron-deficient heterocycle due to the presence of the chloro group and the pyrazole nitrogens. Electrophilic nitration of this substrate would be significantly more difficult than nitrating the more electron-rich pyrazolone precursor and would likely require harsher conditions, potentially leading to lower yields and more side products.

Summary of Optimized Reaction Conditions

The following table provides a starting point for the reaction conditions. Researchers should aim to optimize these parameters based on their specific experimental setup and observations.

ParameterStep 1: NitrationStep 2: Chlorination
Key Reagents 1-propyl-1H-pyrazol-5(4H)-one, HNO₃, H₂SO₄4-Nitro-1-propyl-1H-pyrazol-5(4H)-one, POCl₃, DMF
Molar Ratio (Substrate:Reagent) 1.0 : 1.1 (HNO₃)1.0 : 3.0-5.0 (POCl₃)
Solvent Concentrated H₂SO₄DMF / POCl₃
Temperature 0 - 5 °C80 - 90 °C
Reaction Time 2 - 4 hours2 - 3 hours
Monitoring Technique TLC (e.g., 1:1 Hexane:Ethyl Acetate)TLC (e.g., 3:1 Hexane:Ethyl Acetate)

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • BenchChem. (n.d.). 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • ChemScene. (n.d.). 5-Chloro-4-nitro-1-propyl-1H-pyrazole.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.
  • YouTube. (2024). Nitration reaction safety.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Organic Syntheses. (n.d.). Procedure for pyrazole synthesis.
  • PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
  • Green Chemistry (RSC Publishing). (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • Jurnal Universitas Padjadjaran. (n.d.). Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation.

Sources

Optimization

Common side reactions in the synthesis of "5-Chloro-4-nitro-1-propyl-1H-pyrazole"

Technical Support Center: Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole Welcome to the technical support center for the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-based solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Side Reactions & Impurities

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Question 1: Low Yield of the Desired Product with a Significant Amount of an Isomeric Impurity.

Possible Cause: A common issue in the synthesis of substituted pyrazoles is the formation of regioisomers. The reaction of a 1,3-dicarbonyl compound with a hydrazine can lead to different isomeric products. In the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole, a likely side reaction is the formation of the isomeric 3-Chloro-4-nitro-1-propyl-1H-pyrazole. This often results from a lack of regioselectivity during the cyclization step.

Troubleshooting Protocol:

  • Reagent Purity: Ensure the purity of your starting materials, particularly the 1,3-dicarbonyl precursor and propylhydrazine. Impurities can alter the reaction pathway.

  • Reaction Conditions:

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Fluctuations can affect the selectivity of the reaction.

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents to find the optimal conditions for the desired isomer. Aprotic dipolar solvents have been shown to yield better results in some cases.[1]

  • pH Control: The pH of the reaction mixture can be critical. For pyrazole synthesis, the reaction is often carried out under acidic or basic conditions. Fine-tuning the pH can favor the formation of one isomer over the other.

  • Purification: If isomeric impurities are present, purification can be challenging due to similar physical properties.

    • Chromatography: Utilize a high-resolution chromatography technique, such as HPLC or flash chromatography with a carefully selected eluent system, to separate the isomers.

    • Crystallization: Attempt fractional crystallization from various solvents. This can sometimes effectively separate isomers if their solubilities differ significantly. A common technique involves dissolving the crude product and then performing a series of crystallization and filtration steps.[2][3]

Question 2: Presence of Dinitrated or Over-Nitrated Byproducts.

Possible Cause: The nitration step is a critical part of the synthesis. Over-nitration can occur if the reaction conditions are too harsh, leading to the introduction of a second nitro group onto the pyrazole ring. The pyrazole ring is susceptible to electrophilic substitution, and controlling the extent of nitration is crucial.[4]

Troubleshooting Protocol:

  • Nitrating Agent:

    • Choice of Reagent: The strength of the nitrating agent plays a significant role. Using a milder nitrating agent or a nitrating agent precursor can provide better control. For instance, N-nitropyrazoles have been developed as controllable sources of the nitronium ion.[5]

    • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess may be necessary for complete conversion, but a large excess will promote over-nitration.

  • Reaction Temperature: Nitration reactions are typically exothermic. Maintain a low and constant temperature (e.g., 0-10 °C) to prevent runaway reactions and reduce the formation of byproducts.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.

  • Acid Catalyst: The concentration and type of acid catalyst (e.g., sulfuric acid) can significantly impact the reaction rate and selectivity. Optimize the acid concentration to achieve the desired level of nitration.

Question 3: Incomplete Chlorination or Formation of Hydroxylated Impurities.

Possible Cause: Incomplete chlorination can result from insufficient reactivity of the chlorinating agent or deactivation of the substrate. The formation of hydroxylated impurities often occurs if water is present in the reaction mixture, leading to hydrolysis of a chloro-intermediate or the final product.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Chlorinating Agent:

    • Reactivity: Select a chlorinating agent of appropriate reactivity for the specific substrate. Common chlorinating agents include N-chlorosuccinimide (NCS) and phosphorus oxychloride (POCl3).

    • Activation: In some cases, an activator may be required to enhance the reactivity of the chlorinating agent.

  • Reaction Monitoring: Track the progress of the chlorination reaction to determine the optimal reaction time and prevent decomposition of the product.

  • Work-up Procedure: During the work-up, minimize contact with water, especially if the product is susceptible to hydrolysis. Use anhydrous solvents for extraction and drying agents to remove any residual moisture.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 5-Chloro-4-nitro-1-propyl-1H-pyrazole?

The synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole typically involves a multi-step process:

  • Pyrazole Ring Formation: The core pyrazole ring is synthesized by the condensation of a 1,3-dicarbonyl compound with propylhydrazine.[6] This reaction forms the 1-propyl-1H-pyrazole scaffold.

  • Nitration: The pyrazole ring is then nitrated to introduce the nitro group at the 4-position. This is an electrophilic aromatic substitution reaction.

  • Chlorination: The final step is the chlorination of the pyrazole ring at the 5-position to yield the target compound.

Q2: How can I confirm the structure and purity of my final product?

A combination of analytical techniques is recommended for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, including the position of the substituents on the pyrazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the compound and quantifying any impurities.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the nitro group (N-O stretching) and the C-Cl bond.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Hydrazine Derivatives: Propylhydrazine is a toxic and potentially carcinogenic substance. Handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.

  • Nitrating Agents: Nitrating agents are strong oxidizers and can be corrosive. Handle them with care and avoid contact with skin and eyes. Nitration reactions can be highly exothermic and should be performed with caution, including proper temperature control and a quench plan.

  • Chlorinating Agents: Chlorinating agents can be corrosive and moisture-sensitive. Handle them in a dry, inert atmosphere.

  • General Precautions: Always wear appropriate PPE, and be familiar with the safety data sheets (SDS) for all chemicals used in the synthesis.

Visualizing the Process: Reaction and Troubleshooting

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the core reaction and a troubleshooting workflow.

Synthesis_Pathway A 1,3-Dicarbonyl Compound C 1-Propyl-1H-pyrazole (Intermediate) A->C B Propylhydrazine B->C D Nitration (HNO3/H2SO4) C->D E 4-Nitro-1-propyl-1H-pyrazole D->E F Chlorination (e.g., NCS) E->F G 5-Chloro-4-nitro-1-propyl-1H-pyrazole (Final Product) F->G

Figure 1. Synthetic pathway for 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Solvent, pH) CheckPurity->OptimizeCond Purification Refine Purification Method (Chromatography, Crystallization) OptimizeCond->Purification AnalyzeProduct Characterize Product (NMR, MS, HPLC) Purification->AnalyzeProduct Decision Problem Resolved? AnalyzeProduct->Decision End Successful Synthesis Decision->End Yes Revisit Re-evaluate Synthetic Strategy Decision->Revisit No Revisit->CheckPurity

Figure 2. General troubleshooting workflow for synthesis issues.

Quantitative Data Summary

ParameterCondition Leading to Side ReactionsRecommended Condition
Nitration Temperature > 25 °C0 - 10 °C
Nitrating Agent Strong, large excessMild, controlled stoichiometry
Chlorination Presence of moistureAnhydrous conditions
Reaction Solvent Non-optimal polarityOptimized for regioselectivity

References

  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of some new Pyrazoline derivatives. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents.
  • Organic Syntheses. A General, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. [Link]

  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PMC - PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • NIH. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Welcome to our dedicated technical support guide for the synthesis and purification of 5-Chloro-4-nitro-1-propyl-1H-pyrazole (MW: 189.60 g/mol , CAS: 1429309-41-9).[1] This document is designed for chemistry professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis and purification of 5-Chloro-4-nitro-1-propyl-1H-pyrazole (MW: 189.60 g/mol , CAS: 1429309-41-9).[1] This document is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we address common challenges to help you improve both the yield and purity of this important synthetic intermediate.

The synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole typically involves a multi-step sequence: N-propylation of a pyrazole precursor, followed by electrophilic nitration and chlorination of the pyrazole ring. The order of these final two steps is critical and can significantly impact the outcome. This guide provides detailed troubleshooting advice, optimized protocols, and the underlying chemical principles to rationalize our recommendations.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis.

Q1: My overall yield is consistently low. What are the most likely causes? A1: Low yields can originate from several stages of the synthesis. The primary culprits are often incomplete reactions, suboptimal reaction conditions, or significant side-product formation.[2] Key areas to investigate include:

  • Inefficient Nitration: The pyrazole ring's reactivity is highly dependent on the reaction medium. In strongly acidic conditions (e.g., mixed nitric/sulfuric acid), the pyrazole can be protonated, forming a less reactive pyrazolium ion, which can hinder the desired nitration at the C4 position.[3]

  • Poor Regioselectivity: During electrophilic substitution, formation of undesired regioisomers can divert material from your target product.[4]

  • Degradation: The nitro group makes the pyrazole ring electron-deficient and potentially susceptible to degradation under harsh chlorination or workup conditions.

  • Mechanical Losses: Significant product loss can occur during workup and purification steps, especially if the product has moderate solubility in the aqueous phase or if the chosen purification method is not optimal.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities? A2: The most common impurities are unreacted starting materials, regioisomers, or byproducts from side reactions. For instance, in the nitration step, you might form the 3-nitro or 5-nitro isomer in small amounts. During chlorination, you could see byproducts from reactions with the solvent or starting material degradation.[5] It is crucial to characterize these impurities, if possible by LC-MS, to diagnose the root cause.

Q3: Which purification method is best for achieving >98% purity? A3: The choice depends on the nature of the impurities.

  • Recrystallization: This is the most efficient method if your crude product is relatively pure (>85-90%) and a suitable solvent system can be found. It is excellent for removing minor, structurally different impurities.[6][7]

  • Column Chromatography: This is the preferred method for separating complex mixtures containing regioisomers or impurities with similar polarity to the product.[8][9]

  • Acid Salt Crystallization: Pyrazoles are basic and can be purified by forming a salt with an inorganic or organic acid. This salt can be selectively crystallized, leaving non-basic impurities behind, and then neutralized to recover the pure product.[10][11]

Troubleshooting and Optimization Guide

This section provides in-depth solutions to specific experimental problems.

Problem 1: Low Yield in the Nitration Step

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 1-propyl-1H-pyrazole after the reaction.

Causality: The pyrazole ring is an electron-rich aromatic system, with the C4 position being the most susceptible to electrophilic attack.[3][12][13] However, under the strongly acidic conditions of a typical mixed-acid nitration (HNO₃/H₂SO₄), the basic nitrogen atoms of the pyrazole ring become protonated. This creates a pyrazolium cation, which deactivates the ring towards further electrophilic substitution, leading to an incomplete reaction.[3]

Solution:

  • Switch to a Milder Nitrating System: Employing a less acidic nitrating agent can prevent full protonation of the pyrazole ring. A highly effective alternative is using nitric acid in acetic anhydride (Ac₂O), which generates the acetyl nitrate electrophile in situ.[3] This system has been shown to be selective for the C4-nitration of pyrazole rings.[3]

  • Control the Temperature: Nitration reactions are exothermic. Maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating agent to minimize side reactions and potential degradation.[3][14]

ParameterStandard Mixed AcidRecommended Milder SystemRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Acetic AnhydrideAvoids deactivating pyrazolium ion formation.[3]
Temperature 10-25°C0-10°CReduces byproduct formation and improves safety.
Expected Outcome Lower yield, potential for side reactionsHigher yield, improved C4-selectivityMilder conditions favor reaction on the neutral pyrazole.
Problem 2: Low Yield and/or Impurities in the Chlorination Step

Symptom: The reaction to introduce the chlorine atom at the C5 position is either incomplete or produces significant byproducts.

Causality: The 4-nitro-1-propyl-1H-pyrazole intermediate is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This deactivates the ring, making the subsequent electrophilic chlorination at C5 more challenging than on an un-substituted pyrazole. Using overly harsh chlorinating agents or high temperatures can lead to degradation or unwanted side reactions.

Solution:

  • Use an Efficient and Mild Chlorinating Agent: Traditional agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be effective. More recently, 1,3,5-trichloroisocyanuric acid (TCCA) has been demonstrated as a highly efficient, low-cost, and environmentally benign reagent for the chlorination of pyrazoles under mild conditions.[15][16] It can act as both an oxidant and a chlorine source.[15][17]

  • Optimize Solvent and Temperature: The reaction should be performed in a suitable inert solvent, such as dichloromethane (DCM) or acetonitrile. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature, starting at room temperature and gently heating if necessary.

Problem 3: Difficulty in Removing Impurities

Symptom: The final product purity remains low even after initial purification attempts. The main impurity is a regioisomer.

Causality: Regioisomers (e.g., 3-nitro or 3-chloro isomers) often have very similar polarities and solubility profiles to the desired product, making separation by simple recrystallization challenging.[18]

Solution:

  • Flash Column Chromatography: This is the most reliable method for separating isomers. A systematic approach to developing a solvent system is recommended.

    • TLC Analysis: Use TLC plates to test various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate, acetone).

    • Solvent Selection: Aim for a solvent system that gives a retention factor (Rƒ) of ~0.3 for the desired product and provides the maximum possible separation (ΔRƒ) from the isomeric impurity.

    • Column Packing and Elution: Carefully pack a silica gel column and elute with the optimized solvent system. Collect fractions and analyze them by TLC to isolate the pure product.[19]

  • Recrystallization Solvent Screening: If chromatography is not feasible, perform a systematic solvent screen for recrystallization. Test a range of solvents from non-polar (hexanes) to polar (ethanol, isopropanol).[7] Sometimes a two-solvent system (e.g., dissolving in a minimal amount of hot DCM or ethyl acetate and then adding hexanes until cloudy) can provide the differential solubility needed for selective crystallization.[7][18]

Visualized Workflows and Logic

To better illustrate the process, the following diagrams outline the synthetic workflow and a logical approach to troubleshooting.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 1-Propyl-1H-pyrazole nitration Nitration (HNO3 / Ac2O, 0-10°C) start->nitration Step 1 chlorination Chlorination (TCCA / DCM) nitration->chlorination Step 2 crude Crude Product chlorination->crude Workup p_choice Assess Purity (TLC/LCMS) crude->p_choice recryst Recrystallization (e.g., EtOH/Water) p_choice->recryst High Purity (>90%) chrom Column Chromatography (Silica, Hex/EtOAc) p_choice->chrom Low Purity or Isomers Present final Pure Product (>98% Purity) recryst->final chrom->final

Caption: Synthetic and purification workflow for 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

TroubleshootingLogic start Problem Encountered issue_type Low Yield or Low Purity? start->issue_type yield_path Low Yield issue_type->yield_path Yield purity_path Low Purity issue_type->purity_path Purity check_tlc_yield Check Reaction TLC/LCMS yield_path->check_tlc_yield incomplete_rxn Incomplete Reaction check_tlc_yield->incomplete_rxn Starting Material Remains complex_mixture Complex Mixture check_tlc_yield->complex_mixture Multiple Byproducts solution_incomplete Action: - Increase reaction time/temp - Check reagent quality incomplete_rxn->solution_incomplete solution_complex Action: - Lower temperature - Use milder reagents complex_mixture->solution_complex check_tlc_purity Analyze Impurity Profile purity_path->check_tlc_purity isomers Isomers Present check_tlc_purity->isomers Spots with Similar Rf starting_material Starting Material check_tlc_purity->starting_material Known SM Spot solution_isomers Action: - Optimize reaction selectivity - Use column chromatography isomers->solution_isomers solution_sm Action: - Drive reaction to completion - Improve workup starting_material->solution_sm

Caption: A logical flowchart for troubleshooting common synthesis issues.

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Nitro-1-propyl-1H-pyrazole
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-propyl-1H-pyrazole (1.0 eq) in acetic anhydride (5-10 volumes).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add fuming nitric acid (1.1 eq) dropwise to the solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Extraction: Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step or purified further.

Protocol 2: Synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole
  • Preparation: Dissolve crude 4-nitro-1-propyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 volumes).

  • Reagent Addition: Add trichloroisocyanuric acid (TCCA) (approx. 0.4 eq, as it contains 3 active chlorine atoms) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40°C) if it proceeds slowly. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, isopropanol, or ethanol/water). The ideal solvent should dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing rapid crystallization by crash-cooling in an ice bath can trap impurities.

  • Crystallization: Once crystals begin to form, you may cool the flask in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[6]

References

  • Kout, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega, 6(37), 24119–24128.
  • Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Pyrazole. (n.d.). Retrieved from [Link]

  • Patel, R. P., et al. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 12(5), 1-5.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017).
  • ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a. Retrieved from [Link]

  • MDPI. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8. (n.d.). Retrieved from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Singh, J., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46).
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis and Photochromism. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2014). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

  • Han, W., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5556.
  • Al-Wahaibi, L. H., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(6), 1430.
  • National Institutes of Health. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Periodica Polytechnica. (2023). Optimization of Breakpoint Chlorination Technologies for Drinking Water Treatment: a Hungarian Case Study. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 5-Chloro-4-nitro-1-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 5-Chloro-4-nitro-1-propyl-1H-pyrazole. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory experience to ensure both scientific integrity and practical applicability.

I. Critical Purification Challenges & Troubleshooting

The purification of 5-Chloro-4-nitro-1-propyl-1H-pyrazole can present several challenges owing to its specific functional groups: the halogen, the nitro group, and the alkyl chain. These functionalities can influence the compound's stability, solubility, and chromatographic behavior. This section addresses common issues encountered during purification in a question-and-answer format.

Q1: My primary purification attempt via column chromatography on silica gel resulted in low yield and significant tailing of the product peak. What is the likely cause and how can I resolve this?

A1: The acidic nature of standard silica gel is a common culprit for low recovery and poor peak shape when purifying compounds with basic nitrogen atoms, such as pyrazoles. The lone pair of electrons on the pyrazole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow elution (tailing).

Troubleshooting Strategies:

  • Deactivation of Silica Gel: To mitigate the acidity of the stationary phase, you can deactivate the silica gel. This is achieved by preparing a slurry of the silica gel in your chosen eluent and adding a small percentage of a volatile base, such as triethylamine (typically 0.5-1% by volume).[1] This base will neutralize the acidic sites on the silica, allowing for a cleaner elution of your pyrazole derivative.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Neutral alumina can be an excellent alternative for the purification of basic compounds.[1]

  • Reversed-Phase Chromatography: If the above methods are unsuccessful, reversed-phase column chromatography is a powerful alternative.[1] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., a gradient of acetonitrile in water). This method separates compounds based on hydrophobicity and can be particularly effective for separating regioisomers.

Q2: During recrystallization, my compound "oils out" instead of forming crystals. How can I induce proper crystallization?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystalline lattice.

Troubleshooting Strategies:

  • Solvent System Optimization: The choice of solvent is critical for successful recrystallization.[2] For 5-Chloro-4-nitro-1-propyl-1H-pyrazole, a mixed solvent system is often effective. A good starting point is an ethanol/water mixture.[3] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

  • Controlled Cooling: Rapid cooling can promote oiling out. Ensure the crystallization flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.

  • Seed Crystals: If you have a small amount of pure, crystalline product from a previous batch, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

Q3: My purified compound shows the presence of a regioisomeric impurity by NMR analysis. How can I effectively separate these isomers?

A3: The separation of regioisomers is a common challenge in pyrazole synthesis and purification due to their often very similar physical properties.

Troubleshooting Strategies:

  • High-Performance Column Chromatography: Meticulous column chromatography is often the most effective method.[3] You may need to screen various eluent systems, starting with a non-polar solvent and gradually increasing the polarity (e.g., a shallow gradient of ethyl acetate in hexanes). Thin-layer chromatography (TLC) should be used to identify the optimal solvent system that provides the best separation.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard column chromatography.[1]

  • Purification via Salt Formation and Crystallization: A patent for purifying pyrazoles suggests a method that can be effective for separating isomers.[4][5] This involves dissolving the mixture of isomers in a suitable solvent and treating it with an inorganic or organic acid to form the corresponding acid addition salts. The different crystallization properties of the isomeric salts can then be exploited to achieve separation through fractional crystallization.

II. Frequently Asked Questions (FAQs)

  • What are the most common impurities I should expect in the synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole?

    • Common impurities include unreacted starting materials, regioisomers (e.g., 3-chloro-4-nitro-1-propyl-1H-pyrazole), and potentially by-products from side reactions during the nitration or chlorination steps.

  • Is 5-Chloro-4-nitro-1-propyl-1H-pyrazole stable under typical purification conditions?

    • While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, should be avoided to prevent potential degradation or side reactions.

  • What is a good starting eluent system for column chromatography of this compound on silica gel?

    • A good starting point is a mixture of hexanes and ethyl acetate. You can begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.

  • How can I confirm the purity of my final product?

    • Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any residual impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range is indicative of a pure compound.

III. Detailed Purification Protocols

This section provides detailed, step-by-step protocols for the two primary purification techniques for 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

A. Protocol 1: Flash Column Chromatography

This method is ideal for purifying larger quantities of the crude product or for separating it from impurities with significantly different polarities.

Materials:

  • Crude 5-Chloro-4-nitro-1-propyl-1H-pyrazole

  • Silica gel (230-400 mesh)

  • Triethylamine (optional, for deactivation)

  • Hexanes (or other suitable non-polar solvent)

  • Ethyl acetate (or other suitable polar solvent)

  • Glass column with stopcock

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent system for separation. The ideal system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent identified from your TLC analysis. If deactivating the silica, add 0.5-1% triethylamine to the eluent.

    • Pour the slurry into the column, gently tapping the sides of the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the dissolved sample to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, again draining the solvent to the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting the eluate in fractions in separate test tubes.

    • If using a gradient elution, gradually increase the polarity of the eluent as the chromatography progresses.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

B. Protocol 2: Recrystallization

This method is best suited for purifying solid crude products that are relatively pure to begin with, to achieve a high degree of purity.

Materials:

  • Crude solid 5-Chloro-4-nitro-1-propyl-1H-pyrazole

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.

  • Inducing Crystallization:

    • While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

    • If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystal Formation:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator under vacuum to remove any residual solvent.

IV. Visual Workflow and Data Summary

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product cluster_decision Purity Assessment cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude 5-Chloro-4-nitro-1-propyl-1H-pyrazole PurityCheck Initial Purity >90%? Crude->PurityCheck Recrystallization Dissolve in hot EtOH Add hot H2O to turbidity Slow cool & filter PurityCheck->Recrystallization Yes Chromatography Silica Gel Column (Hexanes/EtOAc gradient) Collect fractions PurityCheck->Chromatography No PureSolid Pure Crystalline Product Recrystallization->PureSolid PureFractions Pure Fractions Chromatography->PureFractions

Caption: Decision workflow for the purification of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Summary of Purification Techniques
TechniquePrimary ApplicationKey AdvantagesPotential Challenges
Flash Column Chromatography Separation of complex mixtures; purification of oils or low-melting solids.High resolution for separating components with different polarities; applicable to a wide range of compound types.Can be time-consuming; potential for product loss on the column, especially for basic compounds on silica gel.[1][6]
Recrystallization Final purification of solid compounds with relatively high initial purity (>90%).Highly efficient for removing small amounts of impurities; can yield very pure crystalline material.[2]Not suitable for separating compounds with similar solubility; risk of "oiling out".
Purification via Salt Formation Separation of regioisomers or purification of basic pyrazoles.Can exploit differences in the crystalline properties of salts for effective separation.[4][5]Requires an additional reaction step; may not be applicable to all pyrazole derivatives.

V. References

  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

  • BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.

  • Khan Academy. Column chromatography.

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.

  • University of Colorado Boulder. Column chromatography.

  • Google Patents. (2011). Method for purifying pyrazoles.

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization.

  • Google Patents. (2011). Process for the purification of pyrazoles.

Sources

Troubleshooting

Identification and characterization of impurities in "5-Chloro-4-nitro-1-propyl-1H-pyrazole"

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with practical, in-depth solutions for the challenges associated with identifying and characterizing imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with practical, in-depth solutions for the challenges associated with identifying and characterizing impurities in 5-Chloro-4-nitro-1-propyl-1H-pyrazole. This molecule, with its specific functional groups, presents unique analytical challenges. This guide moves beyond simple protocols to explain the reasoning behind each step, ensuring you can adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely impurities I should expect when synthesizing or storing 5-Chloro-4-nitro-1-propyl-1H-pyrazole?

A1: Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. Impurities are not random; they are predictable byproducts of the synthetic route or degradation pathways.[1][2][] They can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[1][4][5]

Organic Impurities: These are the most common and critical impurities, arising from the manufacturing process or degradation.[1][6][7]

  • Synthesis-Related Impurities:

    • Starting Materials & Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials or key intermediates in your final product. For pyrazole synthesis, which often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, residual amounts of these precursors could be present.[8]

    • By-products: Side reactions are a common source of impurities. A potential by-product for this specific molecule is the regioisomer, 3-Chloro-4-nitro-1-propyl-1H-pyrazole . Its formation depends on the regioselectivity of the initial cyclization reaction.

    • Reagents and Catalysts: Impurities can also arise from reagents used in the synthesis, such as those from a Vilsmeier-Haack formylation step if that route is employed.[8]

  • Degradation Products: These impurities form during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[9][10]

    • Hydrolysis Products: The chloro- and nitro- groups on the pyrazole ring can be susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of hydroxylated or other substituted pyrazole derivatives.

    • Photolytic Degradation: Nitroaromatic compounds can be sensitive to light, potentially leading to complex degradation pathways.

A summary of potential organic impurities is presented below.

Impurity Type Potential Impurity Name/Structure Likely Source
Isomer 3-Chloro-4-nitro-1-propyl-1H-pyrazoleSynthesis By-product
Starting Material Unreacted n-propylhydrazineIncomplete Reaction
Starting Material Unreacted substituted 1,3-dicarbonyl precursorIncomplete Reaction
Degradation 5-Hydroxy-4-nitro-1-propyl-1H-pyrazoleHydrolysis
Degradation Denitrated or Dechlorinated AnalogsPhotolysis/Hydrolysis

To proactively identify these, Forced Degradation (Stress Testing) is an essential study.[9][11] By intentionally exposing the drug substance to harsh conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and photolytic stress), you can generate potential degradation products and ensure your analytical method can detect them.[9][12][13]

Q2: What is the best overall analytical strategy for impurity profiling of 5-Chloro-4-nitro-1-propyl-1H-pyrazole?

A2: A multi-faceted approach combining separation and spectroscopic techniques is crucial for comprehensive impurity profiling.[14][15][16] The goal is to detect, separate, identify, and quantify all relevant impurities.

The logical workflow for this process is outlined below.

Caption: General workflow for impurity identification and control.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for separation and quantification.[1][17] A reversed-phase HPLC (RP-HPLC) method with a C18 column is the most common starting point for molecules of this polarity.[18] A Photo Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral data, which helps in assessing peak purity and can give clues about the impurity's structure.[10]

  • Gas Chromatography (GC): Given the compound is a halogenated nitroaromatic, GC is a valuable orthogonal technique.[1]

    • Detector Choice: An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds.[19] A halogen-specific detector (XSD) offers even greater selectivity for chlorinated compounds, reducing interference from non-halogenated matrix components.[20] For confirmation and identification, coupling GC with Mass Spectrometry (GC-MS) is the gold standard.[16][19]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS, GC-MS) is essential for determining the molecular weight of impurities.[15][21] High-resolution mass spectrometry (HRMS) provides accurate mass data, allowing you to determine the elemental composition of an impurity, which is a critical step in its identification.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of isolated impurities.[21] A combination of 1D NMR (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, HMBC) is typically required to piece together the exact chemical structure and connectivity of the molecule, which is especially important for distinguishing between isomers.[23][24]

Q3: My HPLC chromatogram shows poor separation between the main peak and a key impurity. How can I improve the resolution?

A3: Achieving adequate separation is critical for accurate quantification. When facing co-elution, a systematic approach to method development is required.[17] Here are several parameters you can adjust, starting with the most impactful.

Problem Parameter to Adjust Rationale & Recommended Action
Poor Resolution / Co-elution Mobile Phase Composition The organic modifier (e.g., acetonitrile vs. methanol) and its ratio to the aqueous phase control the elution strength. Action: Perform a gradient elution from 5% to 95% organic to determine the approximate elution composition. Then, optimize with small isocratic or shallow gradient steps around that percentage. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.
Mobile Phase pH The pyrazole ring has basic nitrogens. Altering the pH of the aqueous phase can change the ionization state of your analyte and impurities, significantly impacting retention and selectivity. Action: Screen a range of pH values (e.g., pH 3.0 with formic acid, pH 7.0 with phosphate buffer, pH 9.0 with ammonium buffer) to find the optimal separation window.
Column Chemistry Not all C18 columns are the same. Differences in end-capping and silica properties affect selectivity. Action: If optimizing the mobile phase is insufficient, switch to a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer alternative interactions (e.g., pi-pi stacking) that may resolve your compounds.
Column Temperature Increasing column temperature lowers mobile phase viscosity, which can improve peak shape and efficiency. It can also subtly alter selectivity. Action: Evaluate temperatures between 25°C and 45°C. Be aware that higher temperatures can risk degrading labile compounds.
Flow Rate Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times. Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min as a final optimization step.
Q4: An impurity is detected above the identification threshold. What are the regulatory expectations?

A4: Regulatory bodies like the ICH (International Council for Harmonisation) provide clear guidance on this.[2] The key document is ICH Q3A(R2): Impurities in New Drug Substances .[25][26][27] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

Threshold Maximum Daily Dose ≤ 2g/day Maximum Daily Dose > 2g/day Action Required
Reporting ≥ 0.05%≥ 0.03%The impurity must be reported in regulatory filings.
Identification > 0.10% or 1.0 mg TDI> 0.05%The structure of the impurity must be determined (elucidated).[4][7]
Qualification > 0.15% or 1.0 mg TDI> 0.05%The biological safety of the impurity must be established through toxicological data or other means.[5]
*TDI = Total Daily Intake, whichever is lower.

The decision-making process follows a logical path dictated by these thresholds.

Caption: Decision tree for impurity management based on ICH Q3A.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the stability-indicating analytical method.[9]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of 5-Chloro-4-nitro-1-propyl-1H-pyrazole at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, use a separate vial containing the stock solution. A control vial (unstressed sample) should be kept protected from light at 2-8°C. The goal is to achieve 5-20% degradation.[13]

    • Acid Hydrolysis: Add an equal volume of 0.2N HCl to the stock solution to get a final concentration of 0.1N HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2N NaOH to the stock solution to get a final concentration of 0.1N NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the stock solution to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). For heated samples, cool them to room temperature first. For acid/base samples, neutralize them with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all stressed samples, along with the control sample, using your primary HPLC-PDA method.

  • Evaluation: Compare the chromatograms. Look for new peaks (degradation products) and a decrease in the main peak area. The PDA detector can be used to check for peak purity of the main peak in all conditions to ensure no degradants are co-eluting.

Protocol 2: Generic RP-HPLC Method for Impurity Profiling

Objective: To establish a starting point for the separation and quantification of impurities in 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-30 min: 10% to 90% B; 30-35 min: 90% B; 35-36 min: 90% to 10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA/UV at 254 nm (or optimal wavelength)
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL

Rationale:

  • A C18 column is a versatile starting point for moderately polar compounds.[18]

  • A gradient elution ensures that both early and late-eluting impurities are captured in a single run.[17]

  • Formic acid is a volatile mobile phase modifier, making this method compatible with LC-MS analysis.[28]

This method serves as a baseline. Based on the results, especially the resolution between critical pairs, you should systematically optimize the parameters as described in the troubleshooting Q&A section.

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Structure Elucidation of a Pyrazolo[26][27]pyran Derivative by NMR Spectroscopy. ResearchGate.

  • Identifying and eliminating impurities in API manufacturing. Oceanic Pharmachem.
  • NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines. Sci-Hub.
  • method 8091 nitroaromatics and cyclic ketones by gas chrom
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Impurity Profiling in APIs. BOC Sciences.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Isolation and Identification of API Impurities. MS & NMR Center / Alfa Chemistry.
  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent.
  • Current trends in forced degradation study for pharmaceutical product development.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research.
  • Forced degrad
  • Method Development and Validation for Simultaneous Estimation of Pharmaceutical Dosage Form by HPLC.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Infectious Disease Reports.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • 5-Chloro-4-nitro-1-propyl-1H-pyrazole. ChemScene.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Analytical Chemistry.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

Sources

Optimization

"5-Chloro-4-nitro-1-propyl-1H-pyrazole" stability and degradation pathways

Welcome to the dedicated technical support guide for 5-Chloro-4-nitro-1-propyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Chloro-4-nitro-1-propyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Q1: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is critical to maintaining the purity and stability of 5-Chloro-4-nitro-1-propyl-1H-pyrazole. While the compound may be shipped at room temperature, long-term storage requires more stringent conditions.[1] We recommend storing the solid compound in a tightly sealed container in a dry environment, preferably in a freezer at -20°C.[2] This minimizes exposure to moisture and heat, which are key drivers of degradation. For solutions, prepare them fresh whenever possible. If storage is necessary, use a non-reactive solvent, protect from light, and store at 4°C for short durations.

Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of an aged sample. What could be the cause?

Answer: The appearance of new peaks is a classic indicator of chemical degradation. 5-Chloro-4-nitro-1-propyl-1H-pyrazole, like many substituted nitropyrazoles, is susceptible to degradation under various environmental conditions. The primary culprits are hydrolysis, oxidation, and photodegradation. Each of these pathways will produce distinct degradation products. To confirm this, you should perform a forced degradation study, which is an essential step in developing stability-indicating analytical methods.[3]

Q3: My solid sample has developed a slight discoloration. Is it still usable?

Answer: Discoloration often suggests photolytic or thermal degradation. The nitro-aromatic system in the molecule is a chromophore, and changes in its electronic environment or the formation of degradation products can alter its color. While a slight color change might not significantly impact purity for some applications, it is a warning sign. We strongly advise re-analyzing the sample for purity and identity before use. For sensitive quantitative experiments, using a fresh, un-discolored lot is the safest course of action. Certain pyrazole derivatives are known to exhibit photochromic behavior, further highlighting their sensitivity to light.[4]

Q4: The biological activity of my compound seems inconsistent between batches or over time. Could this be related to stability?

Answer: Absolutely. A loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). The degradation products may be inactive, have different activity, or even introduce toxicity. Establishing the intrinsic stability of the molecule is crucial.[5] Forced degradation studies are designed to intentionally break down the molecule to understand its degradation pathways and validate that your analytical methods can detect these changes.[6][7] This ensures that you can trust your purity and potency measurements over time.

Part 2: Understanding the Degradation Pathways

The structure of 5-Chloro-4-nitro-1-propyl-1H-pyrazole contains several functional groups that are susceptible to chemical transformation under stress conditions. The pyrazole core itself is a robust heterocyclic scaffold, but the chloro and nitro substituents are key reactive sites.[8][9]

A. Hydrolytic Degradation (Acidic & Basic Conditions)

Hydrolysis is a common degradation pathway for halogenated heterocycles.

  • Mechanism: The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is particularly favored under basic conditions, where hydroxide ions (OH⁻) act as the nucleophile, displacing the chloride ion. The electron-withdrawing nitro group at the C4 position activates the ring towards this type of attack. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate unless facilitated by heat.

  • Primary Degradant: The expected product is 5-Hydroxy-4-nitro-1-propyl-1H-pyrazole .

  • Detection: This degradant will be more polar than the parent compound, resulting in an earlier elution time in reverse-phase HPLC.

B. Oxidative Degradation

Oxidative stress is a significant threat to many organic molecules.

  • Mechanism: The most likely sites for oxidation are the propyl group and potentially the pyrazole ring itself under harsh conditions. The N-propyl group can be oxidized at the carbon atom adjacent to the nitrogen, leading to a variety of products, including hydroxylated species or even cleavage of the propyl chain. The nitro group is already in a high oxidation state and is less likely to be oxidized further.

  • Potential Degradants: Products could include 5-Chloro-4-nitro-1-(hydroxypropyl)-1H-pyrazole isomers or smaller fragments if chain cleavage occurs.

  • Relevance: Forced degradation studies typically use hydrogen peroxide (H₂O₂) to simulate oxidative conditions.[5]

C. Photodegradation

The nitro-aromatic system makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.

  • Mechanism: Nitroaromatic compounds can undergo complex photochemical reactions. This may involve the reduction of the nitro group to a nitroso or amino group, or photoreactions leading to ring cleavage or polymerization. The specific pathway is often complex and can yield multiple products.

  • Relevance: ICH Q1B guidelines provide a framework for photostability testing.[7] It is crucial to handle and store this compound with protection from light.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways under common stress conditions.

DegradationPathways cluster_main 5-Chloro-4-nitro-1-propyl-1H-pyrazole cluster_products Potential Degradation Products Parent Parent Compound C₆H₈ClN₃O₂ Hydrolysis 5-Hydroxy-4-nitro-1-propyl-1H-pyrazole (Hydrolysis Product) Parent->Hydrolysis  Base/Acid (H₂O)   Oxidation Oxidized Propyl Chain Derivatives (Oxidation Products) Parent->Oxidation  Oxidizing Agent (e.g., H₂O₂)   Reduction 5-Chloro-4-amino-1-propyl-1H-pyrazole (Nitro Reduction Product) Parent->Reduction  Light (Photolysis) or  Reducing Agent   TroubleshootingWorkflow start Observation: Unexpected peak, color change, or loss of potency check_storage Step 1: Verify Storage Conditions (Temp, Light, Moisture) start->check_storage reanalyze Step 2: Re-analyze Sample (HPLC, LC-MS for purity/mass) check_storage->reanalyze end_user_error Conclusion: Improper Storage/Handling check_storage->end_user_error:w Conditions incorrect compare Step 3: Compare to Reference Standard Is the reference standard pure? reanalyze->compare perform_fds Step 4: Perform Forced Degradation Study (See Protocol 2) compare->perform_fds Yes end_ref_bad Conclusion: Reference Standard is Impure compare->end_ref_bad No isolate Step 5: Isolate & Characterize Identify structure of degradants perform_fds->isolate end_degradation Conclusion: Intrinsic Instability Confirmed isolate->end_degradation

Caption: A systematic workflow for troubleshooting suspected compound degradation.

Experimental Protocol 2: Forced Degradation (Stress Testing) Study

This protocol outlines how to intentionally stress the compound to identify potential degradants, based on common industry practices. [7][10]The goal is to achieve 5-20% degradation of the parent compound. [7] 1. Preparation:

  • Prepare a stock solution of 5-Chloro-4-nitro-1-propyl-1H-pyrazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 1M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with 1M HCl before analysis.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C. Sample at 1, 3, and 7 days. Also, reflux the stock solution at 60°C and sample at 8, 24, and 48 hours.

  • Photodegradation: Expose the stock solution (in a quartz cuvette) and solid sample to a light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method. A gradient method is recommended to ensure separation of the parent peak from all degradant peaks.

  • Use a photodiode array (PDA) detector to check for peak purity and identify any co-eluting peaks.

  • Analyze samples by LC-MS to obtain mass information for the newly formed peaks, which will help in structural elucidation.

Data Summary Table

The following table summarizes the typical conditions used in forced degradation studies.

Stress Condition Reagent/Method Typical Concentration Temperature Typical Duration
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 MRoom Temp to 80°C30 min - 7 days
Base HydrolysisSodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp to 80°C10 min - 24 hours
OxidationHydrogen Peroxide (H₂O₂)3% - 30%Room Temperature1 hour - 7 days
Thermal (Dry Heat)OvenN/A60°C - 100°C1 day - 2 weeks
PhotolyticICH-compliant chamber>1.2 million lux hours & >200 W h/m²AmbientVaries
References
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). Available from: [Link]

  • MedCrave online. Forced degradation studies. (2016). Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022). Available from: [Link]

  • National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2017). Available from: [Link]

  • ResearchGate. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2017). Available from: [Link]

  • PubMed. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022). Available from: [Link]

  • CAS Common Chemistry. 5-Chloro-3-methyl-4-nitro-1H-pyrazole. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2022). Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • PubMed. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. (2019). Available from: [Link]

  • Organic Syntheses. PYRAZOLE SYNTHESIS. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available from: [Link]

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Available from: [Link]

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Available from: [Link]

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. (2007). Available from: [Link]

  • National Center for Biotechnology Information. 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Nitration of Pyrazoles

Welcome to the Technical Support Center for the nitration of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this essential,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this essential, yet hazardous, chemical transformation. The nitration of pyrazoles is a powerful tool for introducing nitro groups, which are precursors to a wide array of functional groups and are integral to many pharmacologically active compounds and energetic materials. However, this reaction is notoriously exothermic and, if not properly controlled, can lead to runaway reactions, diminished yields, and compromised regioselectivity.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the safe and efficient nitration of your pyrazole substrates.

Understanding the Exothermic Nature of Pyrazole Nitration

The nitration of pyrazoles, typically an electrophilic aromatic substitution, is a highly exothermic process.[2] The reaction of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, with the electron-rich pyrazole ring is rapid and releases a significant amount of heat.[2] Failure to dissipate this heat effectively can lead to a rapid increase in temperature, which can accelerate the reaction rate, creating a dangerous feedback loop known as a runaway reaction.[1] The thermal stability of the resulting nitrated pyrazoles is also a critical consideration, as many highly nitrated compounds are energetic materials with the potential for explosive decomposition.[3][4][5][6][7][8][9]

Troubleshooting Guide for Pyrazole Nitration

The following table addresses common issues encountered during the nitration of pyrazoles, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Runaway Reaction (Rapid, Uncontrolled Temperature Increase) - Inadequate cooling. - Addition of nitrating agent is too fast. - Incorrect ratio of reagents. - Insufficient stirring.- Immediate Action: Stop reagent addition, increase cooling (use an ice/salt bath if necessary), and be prepared for an emergency quench with a large volume of cold, non-reactive solvent.[1] - Prevention: Ensure adequate cooling capacity, add the nitrating agent dropwise with careful temperature monitoring, and maintain vigorous stirring.
Poor Regioselectivity (Mixture of Isomers) - The choice of nitrating agent and solvent system is not optimal for the desired isomer.[10][11] - Reaction temperature is too high, leading to less selective nitration.- For C4-nitration, consider a milder nitrating agent like acetyl nitrate (HNO₃ in acetic anhydride).[10] - For nitration on a phenyl substituent, a stronger mixed acid system (HNO₃/H₂SO₄) is often preferred.[10] - Maintain strict temperature control throughout the reaction.
Low Yield - Decomposition of starting material or product due to excessive temperature. - Incomplete reaction. - Formation of undesired byproducts.- Optimize the reaction temperature and time. - Ensure the correct stoichiometry of reagents. - Consider a different nitrating agent or solvent system to improve selectivity.[12]
Formation of N-Nitro Pyrazole Intermediate - The N1 position of the pyrazole is unsubstituted, and the reaction conditions are not sufficiently acidic.[10]- If C-nitration is desired, the N-nitro intermediate can often be rearranged to the C-nitro product under acidic conditions or upon heating.[10][12] - Protecting the N1 position with a suitable group before nitration is another effective strategy.[10]
Product is Thermally Unstable - The product is a highly nitrated pyrazole, which are often energetic materials.[3][4][5][6][7][8][9]- Handle the product with extreme care, using appropriate personal protective equipment.[3][12] - Avoid grinding, friction, and impact. - Store in a cool, well-ventilated area away from heat sources.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a runaway reaction during pyrazole nitration?

A1: The primary indicator is a rapid and accelerating increase in temperature that does not respond to standard cooling measures.[1] Other signs include a sudden, vigorous boiling of the solvent, a noticeable increase in pressure within the reaction vessel, rapid changes in the color or viscosity of the reaction mixture, and the evolution of large quantities of gas or fumes.[1]

Q2: How do I choose the right nitrating agent to minimize exothermicity and control regioselectivity?

A2: The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent but can lead to strong exotherms and may not be suitable for all substrates.[10][13][14] For more controlled nitration, especially to achieve C4-nitration, acetyl nitrate (formed from nitric acid and acetic anhydride) is a milder alternative.[10][15] The solvent system also plays a crucial role in modulating the reactivity and selectivity of the nitration.[10][16]

Q3: What are the best practices for temperature monitoring and control during pyrazole nitration?

A3: Continuous and accurate temperature monitoring is essential. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. The reaction should be conducted in a cooling bath (e.g., ice-water or ice-salt) to dissipate the heat generated. The nitrating agent should be added slowly and dropwise, ensuring the temperature does not exceed the desired setpoint.[10]

Q4: I'm observing the formation of an N-nitro pyrazole. How can I promote rearrangement to the desired C-nitro product?

A4: The formation of an N-nitro pyrazole is common, especially with unsubstituted pyrazoles under less acidic conditions.[10] This intermediate can often be rearranged to the more stable C-nitro isomer, typically the 4-nitro product, by heating the reaction mixture or by treating it with a strong acid like sulfuric acid.[10][12][17]

Q5: Are there any alternatives to traditional mixed-acid nitration for pyrazoles?

A5: Yes, several alternative nitrating systems have been developed to offer milder reaction conditions and improved selectivity. These include using nitrating agents like nitroguanidine, ethylene glycol dinitrate (EGDN) in the presence of a strong acid, or N-nitropyrazoles as nitrating reagents themselves.[18][19]

Experimental Protocol: Controlled Nitration of 1-Phenylpyrazole to 4-Nitro-1-phenylpyrazole

This protocol details a method for the C4-nitration of 1-phenylpyrazole using a milder nitrating agent to control the exotherm.

Materials:

  • 1-Phenylpyrazole

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Water

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpyrazole in acetic anhydride.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature is maintained at or below 5°C. The addition should be done over a period of at least 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the solid by filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-nitro-1-phenylpyrazole.

Visualization of Exothermic Risk Management

The following diagram illustrates the decision-making process for managing the exothermic risks associated with pyrazole nitration.

ExothermicRiskManagement cluster_planning Planning Phase cluster_execution Execution Phase Start Start: Define Nitration Goal ReagentSelection Select Nitrating Agent & Solvent Start->ReagentSelection ThermalHazard Assess Thermal Hazard (Literature, Calorimetry) ReagentSelection->ThermalHazard CoolingPlan Establish Cooling Protocol ThermalHazard->CoolingPlan QuenchPlan Define Emergency Quench Procedure CoolingPlan->QuenchPlan Setup Reaction Setup (Cooling Bath, Stirring) QuenchPlan->Setup SlowAddition Slow, Dropwise Addition of Nitrating Agent Setup->SlowAddition TempMonitoring Continuous Temperature Monitoring SlowAddition->TempMonitoring ExothermControl Exotherm Controlled? TempMonitoring->ExothermControl Proceed Proceed with Reaction ExothermControl->Proceed Yes EmergencyAction Emergency Action: Stop Addition, Increase Cooling, Prepare to Quench ExothermControl->EmergencyAction No Workup Controlled Work-up (e.g., Quenching on Ice) Proceed->Workup EmergencyAction->TempMonitoring End End: Isolate Product Workup->End

Caption: Decision workflow for managing exothermic risk in pyrazole nitration.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis. BenchChem.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently?. Guidechem.
  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6599.
  • MDPI. (2021).
  • MDPI. (2020). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 25(23), 5732.
  • National Center for Biotechnology Information. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj2199.
  • National Center for Biotechnology Information. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(21), 6684.
  • National Center for Biotechnology Information. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2008).
  • Publications of the ACS. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(10), 1694–1705.
  • Publications of the ACS. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 66(25), 8472–8478.
  • ResearchGate. (2023).
  • ResearchG
  • ResearchGate. (n.d.). Thermal Decomposition of Nitropyrazoles.
  • ResearchGate. (2025).
  • ScienceDirect. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(48), 6807–6809.
  • ScienceDirect. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry, 4(1), 2–10.
  • Scilit. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES.
  • Semantic Scholar. (n.d.).
  • Semantic Scholar. (n.d.).

Sources

Optimization

Technical Support Center: Catalyst Selection for Functionalizing 5-Chloro-4-nitro-1-propyl-1H-pyrazole

Introduction Welcome to the technical support guide for the functionalization of 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS 1429309-41-0).[1] This molecule presents a unique set of challenges and opportunities for synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the functionalization of 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS 1429309-41-0).[1] This molecule presents a unique set of challenges and opportunities for synthetic chemists due to the interplay of its substituents. The electron-withdrawing nitro group and the chloro substituent create a complex electronic environment that dictates the choice of catalytic systems for C-C and C-N bond formation. This guide is structured in a question-and-answer format to directly address common issues and provide field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Understanding Your Substrate: FAQs

This section addresses fundamental questions about the reactivity of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Q1: What are the primary reactive sites on this molecule and how do the substituents influence its reactivity?

A1: The molecule has three primary points of interest for functionalization:

  • C5-Chloro Group: This is the most common site for functionalization via transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can be activated by a suitable palladium catalyst to form new carbon-carbon or carbon-nitrogen bonds.

  • C4-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the pyrazole ring's electronics. While it deactivates the ring towards electrophilic aromatic substitution, it is a key feature in the molecule's potential biological activity.[2] This group can also be a target for reduction to an amino group, opening up another avenue for derivatization.

  • C3-H Bond: While less reactive than the C5-Cl bond, the C3-H bond is a potential site for direct C-H functionalization, an advanced strategy that avoids pre-functionalization.[3][4]

The combined effect of the chloro and nitro groups makes the C5 position highly electron-deficient, which can make the crucial oxidative addition step in many catalytic cycles challenging.[5]

Q2: My palladium-catalyzed reaction is failing. What are the most common, non-obvious reasons specific to this pyrazole substrate?

A2: Beyond standard issues like reagent purity or inactive catalysts, pyrazole substrates present a specific challenge: catalyst inhibition . The lone pair of electrons on the N2 nitrogen of the pyrazole ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[6][7] This is particularly problematic with less sterically hindered catalysts. The use of bulky ligands is often essential to create a coordinatively saturated and sterically shielded palladium center, preventing the pyrazole from binding and poisoning the catalyst.[8]

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to have a logical troubleshooting workflow. The following diagram outlines a systematic approach to diagnosing and solving common issues in cross-coupling reactions.

G Start Low or No Conversion Reagents Verify Reagent Quality - Substrate Purity - Solvent Dry/Degassed? - Base Quality Start->Reagents Reagents->Start Issue Found Atmosphere Check Inert Atmosphere - Proper Degassing? - No Leaks? Reagents->Atmosphere Reagents OK Atmosphere->Start Issue Found Catalyst Evaluate Catalyst System Atmosphere->Catalyst Atmosphere OK Conditions Optimize Conditions Catalyst->Conditions Catalyst Ineffective Success Successful Coupling Catalyst->Success New System Works SideProducts Side Products Observed? Conditions->SideProducts Optimization Failed Conditions->Success Optimization Works SideProducts->Catalyst Yes SideProducts->Success No, Yield Improved

Caption: General troubleshooting workflow for cross-coupling reactions.

Section 2: Suzuki-Miyaura Coupling – For C-C Arylation/Vinylation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. However, the coupling of chloro-heterocycles, especially electron-deficient ones, requires careful catalyst selection.[9][10][11]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 5-Chloro-4-nitro-1-propyl-1H-pyrazole?

A3: Due to the electron-deficient nature of the substrate and the relatively strong C-Cl bond, a highly active catalyst system is required. Systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are recommended.

ComponentRecommendationRationale & Citation
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precursors.[12]
Ligand SPhos, XPhos, RuPhos, or an NHC ligand (e.g., IPr)Bulky, electron-rich ligands promote the difficult oxidative addition step and prevent catalyst inhibition.[8][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong base is needed to activate the boronic acid.[14]
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 ratio)Biphasic systems are standard for Suzuki couplings. Ensure solvents are thoroughly degassed.
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.
Catalyst Loading 1-5 mol % Pd, Ligand:Pd ratio of 2:1A higher catalyst loading may be required for this challenging substrate.
Q4: My Suzuki coupling yield is poor, and I'm recovering starting material. How can I improve it?

A4: Low yield with recovered starting material points directly to a slow or stalled catalytic cycle, most likely at the oxidative addition step.

  • Switch to a More Active Ligand: If you started with a standard ligand like PPh₃, it is likely not electron-rich or bulky enough. Switch to a second-generation biarylphosphine ligand (e.g., XPhos, RuPhos) or an NHC-based system.[13] These are designed for activating challenging C-Cl bonds.

  • Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. Monitor for decomposition of your starting material or product.

  • Use a Stronger Base: While K₂CO₃ is common, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step, which may indirectly influence the overall cycle turnover.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.[12]

Catalyst Selection Logic for Suzuki Coupling

G Start Goal: Suzuki Coupling of 5-Chloro-4-nitro-1-propyl-1H-pyrazole Challenge Key Challenges: - Electron-deficient substrate - Strong C-Cl bond - Potential catalyst inhibition Start->Challenge LigandChoice Ligand Selection is Critical Challenge->LigandChoice Phosphine Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) LigandChoice->Phosphine NHC N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) LigandChoice->NHC RationaleP Rationale: - Enhance oxidative addition - Steric bulk prevents  pyrazole coordination Phosphine->RationaleP RationaleN Rationale: - Strong σ-donors - High thermal stability NHC->RationaleN

Caption: Decision logic for selecting a suitable ligand class.

Section 3: Sonogashira Coupling – For C-C Alkynylation

The Sonogashira coupling is the premier method for installing alkyne functionalities.[15] A common side reaction is the Glaser homocoupling of the terminal alkyne, which must be suppressed.[6]

Q5: I'm observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. What causes this and how can I prevent it?

A5: Glaser homocoupling is typically promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this side product:

  • Ensure Rigorous Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the desired cross-coupling pathway over homocoupling.

  • Consider Copper-Free Conditions: While classic Sonogashira protocols use a Cu(I) co-catalyst, numerous copper-free methods have been developed. These often require a higher reaction temperature or a more specialized ligand but completely eliminate the primary pathway for Glaser coupling.[16]

Q6: What is a reliable protocol for a copper-catalyzed Sonogashira coupling of this substrate?

A6: The following protocol provides a robust starting point.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the stirring mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Other Key Functionalizations

While Suzuki and Sonogashira couplings are common, other transformations are also highly valuable for derivatizing this scaffold.

Q7: Can I perform a Buchwald-Hartwig amination on this substrate to form a C-N bond at the C5 position?

A7: Yes, a Buchwald-Hartwig amination is a feasible and powerful method for this transformation. Similar to the Suzuki coupling, success hinges on using a highly active catalyst system capable of activating the C-Cl bond.

  • Recommended Catalyst System: Use a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand such as Xantphos, AdBrettPhos, or tBuBrettPhos.[8][17]

  • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred.[17]

Q8: Is a Heck reaction a viable strategy for functionalizing the C5 position?

A8: The Heck reaction, which couples the aryl chloride with an alkene, is another viable C-C bond-forming strategy.[18] Given the electron-deficient nature of the pyrazole, the reaction may require more forcing conditions.

  • Catalyst: A phosphine-free system using Pd(OAc)₂ or a system with a thermally stable ligand like an NHC can be effective.[19][20]

  • Base: An organic base like Et₃N or an inorganic base like K₂CO₃ is typically used.

  • Solvent: Polar aprotic solvents like DMF or NMP are common.

  • Key Consideration: The regioselectivity of the alkene addition must be considered, although it is often highly predictable.[18]

References

  • Tu, K. N., Kim, S., & Blum, S. A. (2019). Organic Letters, 21(5), 1283-1286. [Link]

  • Request PDF: Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Pyrazoles and Heck Reaction. (n.d.). ResearchGate. [Link]

  • Potapov, A. S., et al. (2021). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Molecules, 26(11), 3328. [Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (2019). The Journal of Organic Chemistry. [Link]

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2022). Organic Letters. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. (2020). MDPI. [Link]

  • PDF: ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2023). JACS Au. [Link]

  • Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. (2021). Chemical Science. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2019). ResearchGate. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2002). Journal of Combinatorial Chemistry. [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2014). DSpace@MIT. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems. (2022). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2018). Angewandte Chemie International Edition. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). Journal of the American Chemical Society. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). MDPI. [Link]

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. (2020). ResearchGate. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). Molecules. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2016). Green Chemistry. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). Angewandte Chemie International Edition. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2019). Molecules. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). MDPI. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2021). Molecules. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2021). ResearchGate. [Link]

  • Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. (2019). Chemical Communications. [Link]

  • Heck reaction. (2015). YouTube. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). Molecules. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2022). Molecules. [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2007). European Journal of Medicinal Chemistry. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). International Journal of Molecular Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of "5-Chloro-4-nitro-1-propyl-1H-pyrazole" with other nitropyrazoles

Introduction Nitropyrazoles are a cornerstone of modern medicinal chemistry and materials science, prized for their versatile reactivity and diverse biological activities.[1] Their utility as scaffolds in drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitropyrazoles are a cornerstone of modern medicinal chemistry and materials science, prized for their versatile reactivity and diverse biological activities.[1] Their utility as scaffolds in drug discovery, particularly as inhibitors and antagonists, and as energetic materials, stems from the unique electronic landscape of the pyrazole ring, which is significantly influenced by the presence and position of substituents.[2][3] This guide provides an in-depth comparative analysis of the reactivity of 5-Chloro-4-nitro-1-propyl-1H-pyrazole , a key building block for the synthesis of more complex molecular architectures. We will objectively compare its performance in key chemical transformations with that of other nitropyrazole derivatives, supported by established mechanistic principles and experimental data from analogous systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of heterocyclic compounds.

I. Understanding the Reactivity Landscape of Nitropyrazoles

The reactivity of the pyrazole ring is a delicate interplay of electronic and steric effects imparted by its substituents. The pyrazole nucleus itself is an aromatic heterocycle with two adjacent nitrogen atoms, one of which is pyridine-like and the other pyrrole-like.[4] This arrangement makes the ring susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being highly dependent on the existing substitution pattern.

The introduction of a nitro group, a powerful electron-withdrawing group, profoundly alters the electronic character of the pyrazole ring, making it more electron-deficient and thus more susceptible to nucleophilic attack.[1] Conversely, the ring becomes deactivated towards electrophilic substitution. The position of the nitro group is critical in directing the reactivity. For instance, in N-substituted dinitropyrazoles, the nitro group at the 3-position is regioselectively substituted by nucleophiles.[5]

The presence of a halogen, such as chlorine, at the 5-position, alongside a nitro group at the 4-position, as in our target molecule, creates a highly activated system for nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the nitro group and the pyrazole nitrogens make the carbon atom bearing the chlorine highly electrophilic.

The nature of the substituent at the N1 position also plays a crucial role. An N-alkyl group, such as the propyl group in our molecule of interest, influences the electronic properties of the ring through inductive effects and can also exert steric hindrance, affecting the approach of reagents.

II. Comparative Reactivity Analysis: Nucleophilic Aromatic Substitution (SNAr)

The hallmark reaction of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is the nucleophilic aromatic substitution of the C5-chloro group. This transformation is highly efficient due to the strong activation provided by the adjacent C4-nitro group.

Mechanism of SNAr in Chloronitropyrazoles

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group and throughout the pyrazole ring. In the second, typically rapid step, the chloride ion is expelled, and the aromaticity of the pyrazole ring is restored. Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism, depending on the substrate and reaction conditions.[6]

Caption: Generalized SNAr mechanism on a chloronitropyrazole.

Comparative Reactivity with Other Nitropyrazoles
CompoundN-SubstituentOther SubstituentsExpected Relative SNAr RateRationale
5-Chloro-4-nitro-1-propyl-1H-pyrazole PropylNoneHighThe propyl group is a weak electron-donating group, slightly deactivating the ring compared to an N-H pyrazole, but the strong activation by the C4-nitro group ensures high reactivity.
5-Chloro-4-nitro-1-methyl-1H-pyrazoleMethylNoneHigh (Slightly higher than propyl)The methyl group has a slightly weaker electron-donating effect than the propyl group, leading to a marginally more electrophilic pyrazole ring and thus a slightly faster reaction rate.
5-Chloro-4-nitro-1-phenyl-1H-pyrazolePhenylNoneModerate to HighThe phenyl group can be weakly electron-withdrawing or -donating depending on its conformation relative to the pyrazole ring. Steric hindrance from the phenyl group might also slow the reaction.
3-Chloro-4-nitro-1-propyl-1H-pyrazolePropylNoneLowerNucleophilic attack at the 3-position is generally less favored than at the 5-position in N-substituted pyrazoles due to electronic and steric factors.
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazoleMethyl3-MethylHighThe additional methyl group at the 3-position has a minor electronic effect but can introduce some steric hindrance, potentially slightly lowering the reaction rate compared to the 3-unsubstituted analog.

Expertise & Experience: The choice of an N-alkyl substituent can be a subtle but powerful tool to fine-tune the reactivity of the pyrazole core. While the electronic differences between a methyl and a propyl group are minimal, the steric bulk of the propyl group could become a significant factor when employing bulky nucleophiles, potentially leading to lower yields or requiring longer reaction times.

Experimental Protocol: Nucleophilic Aromatic Substitution with Aniline

This protocol describes a representative SNAr reaction of 5-Chloro-4-nitro-1-propyl-1H-pyrazole with aniline to yield 5-(phenylamino)-4-nitro-1-propyl-1H-pyrazole.

Materials:

  • 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-Chloro-4-nitro-1-propyl-1H-pyrazole in DMF, add aniline and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(phenylamino)-4-nitro-1-propyl-1H-pyrazole.

Trustworthiness: The inclusion of a mild base like potassium carbonate is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the aniline nucleophile and driving the reaction to completion. DMF is an excellent solvent for SNAr reactions due to its polar aprotic nature, which effectively solvates the cationic species and accelerates the reaction.

SNAr_Workflow start Start reactants Combine Reactants: - 5-Chloro-4-nitro-1-propyl-1H-pyrazole - Aniline - K2CO3 - DMF start->reactants heat Heat to 80-100 °C reactants->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Product: 5-(phenylamino)-4-nitro-1-propyl-1H-pyrazole purify->product

Caption: Experimental workflow for the SNAr reaction.

III. Comparative Reactivity Analysis: Reduction of the Nitro Group

The reduction of the nitro group to an amine is another pivotal transformation of nitropyrazoles, yielding valuable 5-amino-4-nitropyrazole derivatives which are important building blocks for the synthesis of various biologically active compounds.[7]

Methods for Nitro Group Reduction

Several methods are available for the reduction of nitroarenes, including catalytic hydrogenation and reduction with metals in acidic media. For substrates containing sensitive functional groups, such as the chloro-substituent in our target molecule, chemoselective methods are required to avoid undesired side reactions like dehalogenation.

  • Catalytic Hydrogenation: This method, often employing catalysts like Pd/C or PtO2, is highly efficient but can sometimes lead to dehalogenation, especially with more reactive halogens like bromine and iodine. Careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary to achieve selectivity.

  • Metal-Acid Reduction: A classic and reliable method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). Stannous chloride (SnCl2) is a particularly mild and effective reagent for the chemoselective reduction of nitro groups in the presence of halogens.[8]

Comparative Reactivity and Selectivity

The ease of reduction of the nitro group in nitropyrazoles is influenced by the overall electronic nature of the ring. The presence of the chloro group in 5-Chloro-4-nitro-1-propyl-1H-pyrazole makes the pyrazole ring more electron-deficient, which can facilitate the reduction of the nitro group.

CompoundN-SubstituentOther SubstituentsExpected Ease of ReductionPotential Side Reactions
5-Chloro-4-nitro-1-propyl-1H-pyrazole Propyl5-ChloroHighDehalogenation is a potential side reaction, especially under harsh catalytic hydrogenation conditions. The use of SnCl2 is expected to be highly selective for the nitro group reduction.
4-Nitro-1-propyl-1H-pyrazolePropylNoneHighNo significant side reactions are expected under standard reduction conditions.
5-Bromo-4-nitro-1-propyl-1H-pyrazolePropyl5-BromoHighThe C-Br bond is more susceptible to hydrogenolysis than the C-Cl bond, making selective nitro group reduction more challenging with catalytic hydrogenation.
3,4-Dinitro-1-propyl-1H-pyrazolePropyl3-NitroHighPartial reduction to the corresponding nitro-aminopyrazole is possible by controlling the stoichiometry of the reducing agent. Complete reduction to the diaminopyrazole is also achievable.

Expertise & Experience: When scaling up the reduction of halogenated nitroarenes, the choice of reducing agent and reaction conditions is paramount to ensure both safety and selectivity. While catalytic hydrogenation is often preferred for its cleaner workup, the risk of dehalogenation and the handling of flammable hydrogen gas can be significant drawbacks. The SnCl2/HCl system, although requiring a more involved workup to remove tin salts, offers a more predictable and often safer route to the desired halogenated aminopyrazole.

Experimental Protocol: Reduction of the Nitro Group with Stannous Chloride

This protocol details the chemoselective reduction of the nitro group in 5-Chloro-4-nitro-1-propyl-1H-pyrazole using stannous chloride dihydrate.

Materials:

  • 5-Chloro-4-nitro-1-propyl-1H-pyrazole (1.0 eq)

  • Stannous chloride dihydrate (SnCl2·2H2O) (3.0-5.0 eq)

  • Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • Suspend 5-Chloro-4-nitro-1-propyl-1H-pyrazole in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the tin salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-chloro-1-propyl-1H-pyrazol-4-amine.

  • The product can be further purified by crystallization or column chromatography if necessary.

Trustworthiness: The use of a significant excess of SnCl2·2H2O ensures the complete reduction of the nitro group. The filtration through Celite® is an effective way to remove the insoluble tin salts that are formed during the reaction. The final basic wash is crucial to remove any remaining acidic impurities and to ensure the amine product is in its free base form.

Reduction_Workflow start Start reactants Combine Reactants: - 5-Chloro-4-nitro-1-propyl-1H-pyrazole - SnCl2·2H2O - Ethanol/EtOAc start->reactants reflux Reflux reactants->reflux monitor Monitor by TLC reflux->monitor filtration Filter through Celite® monitor->filtration Reaction Complete neutralization Neutralize with NaHCO3 and Extract filtration->neutralization product Product: 5-chloro-1-propyl-1H-pyrazol-4-amine neutralization->product

Caption: Experimental workflow for the nitro group reduction.

IV. Conclusion

5-Chloro-4-nitro-1-propyl-1H-pyrazole is a highly versatile and reactive building block in organic synthesis. Its reactivity is dominated by two key transformations: the nucleophilic aromatic substitution of the 5-chloro group and the reduction of the 4-nitro group. The SNAr reaction is facilitated by the strong electron-withdrawing nature of the nitro group, making the C5 position highly susceptible to nucleophilic attack. The choice of N-substituent and the position of other groups on the pyrazole ring can be used to fine-tune this reactivity. The nitro group can be chemoselectively reduced to an amine in the presence of the chloro substituent using mild reducing agents like stannous chloride. A thorough understanding of the interplay of electronic and steric effects, as outlined in this guide, is essential for designing efficient and selective synthetic routes to novel pyrazole-based compounds for applications in drug discovery and materials science.

V. References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Popova, G. P., Shevelev, S. A., & Nelyubina, Y. V. (2013). Synthesis and Comparison of the Reactivity of 3, 4, 5-1H-Trinitropyrazole and Its N-Methyl Derivative. Journal of Heterocyclic Chemistry, 50(4), 911-924. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Hefnawy, M. A. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 21(11), 1543. [Link]

  • Faria, J. V., & Peviani, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145-167. [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Current Topics in Medicinal Chemistry, 20(27), 2470-2490. [Link]

  • Hervé, G., et al. (2010). 3,4,5-Trinitropyrazole: A new energetic material with a surprisingly high thermal stability. Propellants, Explosives, Pyrotechnics, 35(3), 253-259. [Link]

  • Klapötke, T. M., et al. (2014). Amination of nitroazoles--a comparative study of structural and energetic properties. Dalton Transactions, 43(14), 5491-5503. [Link]

  • Mąkosza, M. (2000). Vicarious Nucleophilic Substitution of Hydrogen. Organic Chemistry Portal. [Link]

  • MDPI. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

  • Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16382. [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. [Link]

  • ResearchGate. (n.d.). Nitropyrazoles. Part 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. [Link]

  • Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., Chiba, S., & Murphy, J. A. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(15), 4259-4268. [Link]

  • Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145-167. [Link]

  • Science.gov. (n.d.). nucleophilic substitution reaction: Topics by Science.gov. [Link]

  • The Common Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

  • Tallec, A., et al. (2000). Electrochemical reduction of 4–nitro–1–phenylpyrazole in diluted hydrochloric acid to corresponding hydroxylamine and its in situ nucleophilic transformation into 5–chloro derivative. Electrochimica Acta, 45(22-23), 3647-3654. [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5023. [Link]

  • Wipf, P., & Mani, N. S. (2005). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 82, 127. [Link]

  • Zarei, M., et al. (2016). Chemistry of polyhalogenated nitrobutadienes, 15: Synthesis of novel 4-nitro-3-amino-1H-pyrazole-5-carbaldehydes and their homo-condensation to pyrazolo[3,4-f]indazoles. Heterocycles, 93(2), 627-646. [Link]

  • Zhang, J., et al. (2019). Combination of 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one and azine frameworks for insensitive, heat-resistant energetic materials. Dalton Transactions, 48(45), 16869-16876. [Link]

Sources

Comparative

Biological activity of "5-Chloro-4-nitro-1-propyl-1H-pyrazole" versus other pyrazole derivatives

A Comparative Guide to the Biological Activity of Chloro-Nitro-Substituted Pyrazole Derivatives A Note on "5-Chloro-4-nitro-1-propyl-1H-pyrazole": Initial literature and database searches did not yield specific biologica...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Chloro-Nitro-Substituted Pyrazole Derivatives

A Note on "5-Chloro-4-nitro-1-propyl-1H-pyrazole": Initial literature and database searches did not yield specific biological activity data for the exact compound "5-Chloro-4-nitro-1-propyl-1H-pyrazole." This guide has therefore been structured to provide a broader, more extensively documented comparison of a relevant chemical class: Chloro-Nitro-Substituted Pyrazole Derivatives . By examining the influence of these critical chloro and nitro functional groups on the pyrazole core, we can extrapolate the potential bioactivity and provide a valuable, evidence-based resource for researchers in drug discovery.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating a vast therapeutic range that includes anti-inflammatory, anticancer, and antimicrobial activities.[1][3]

The biological efficacy of a pyrazole derivative is profoundly influenced by the nature and position of its substituents.[4] Among the most impactful are electron-withdrawing groups like halogens (e.g., chloro) and nitro groups. These substituents can modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby enhancing its binding affinity to target enzymes or receptors and improving its overall pharmacological performance.[3][4] This guide provides a comparative analysis of the anticancer and antimicrobial activities of pyrazole derivatives featuring these key substitutions, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

Anticancer Activity: A Potent and Multifaceted Approach

The development of novel anticancer agents is a primary focus of pyrazole research.[5][6] The addition of chloro and nitro groups to the pyrazole scaffold has been shown to significantly boost cytotoxic activity against various cancer cell lines.[3][7]

  • Influence of Chloro Substitution: The chloro group, being lipophilic and electron-withdrawing, can enhance a compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. For instance, a study highlighted a pyrazole derivative with a 4-chloro substitution that showed excellent anticancer activity against HeLa human cervix carcinoma cells, suggesting that lipophilic halobenzyl groups are beneficial for cytotoxicity.[3]

  • Influence of Nitro Substitution: The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and other electronic interactions within a biological target. Studies have shown that pyrazole derivatives bearing a nitro-phenyl moiety exhibit potent growth inhibition against various cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and colon (HCT-116).[7] The presence of such groups can significantly improve the anticancer potential compared to unsubstituted phenyl derivatives.[7]

  • Mechanism of Action: Chloro-nitro-substituted pyrazoles often exert their anticancer effects through multiple mechanisms. A primary pathway is the inhibition of critical enzymes involved in cell proliferation, such as Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.[8] By blocking these kinases, pyrazoles can induce cell cycle arrest and trigger apoptosis (programmed cell death).[8][9] Another common mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division, leading to mitotic arrest and cell death.[5][9][10]

cluster_0 Mechanism of Anticancer Pyrazoles Pyrazoles Chloro-Nitro Pyrazole Derivatives Kinase Cyclin-Dependent Kinases (CDKs) Pyrazoles->Kinase Inhibition Tubulin Tubulin Monomers Pyrazoles->Tubulin Inhibition of Polymerization CellCycle Cell Cycle Progression (G1, S, G2, M phases) Kinase->CellCycle Promotes Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Arrest Cell Cycle Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Leads to cluster_1 MTT Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Pyrazole Derivatives (Serial Dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate % Viability and Determine IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi. [11] Causality: The protocol identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium after a set incubation period.

Step-by-Step Methodology: [11][12]1. Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). [11]2. Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole compounds in the broth medium. The final volume in each well should be 100 µL. 3. Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. 4. Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference. [12]5. Incubation: Cover and incubate the plate at 37°C for 18-24 hours for bacteria. 6. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

cluster_2 Broth Microdilution Workflow P1 1. Prepare Serial Dilutions of Pyrazole in 96-well Plate P2 2. Add Standardized Microbial Inoculum to Wells P1->P2 P3 3. Incubate Plate for 18-24 hours P2->P3 P4 4. Visually Inspect for Turbidity (Growth) P3->P4 P5 5. Identify Lowest Concentration with No Growth (MIC) P4->P5

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

While data on "5-Chloro-4-nitro-1-propyl-1H-pyrazole" remains elusive, the broader class of chloro-nitro-substituted pyrazole derivatives demonstrates significant and versatile biological activity. The evidence strongly supports that the strategic placement of chloro and nitro groups on the pyrazole scaffold is a highly effective approach for generating potent anticancer and antimicrobial agents. [7][13]These substituents enhance molecular interactions with biological targets, leading to improved efficacy.

Future research should focus on synthesizing and evaluating novel derivatives with diverse substitution patterns to further refine structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation pyrazole-based therapeutics with enhanced selectivity and reduced toxicity.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Jiao, J., Wang, A., Chen, M., Wang, M.-Q., & Yang, C.-L. (2019). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. RSC Advances. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Applicable Chemistry. [Link]

  • Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]

  • Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022). AIP Publishing. [Link]

  • Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. (n.d.). PubMed. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed. [Link]

  • Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. (2022). PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • The mechanism of action of the anticancer activity pathway. (n.d.). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

Sources

Validation

A Comparative Analysis of the Antimicrobial Efficacy of Novel Pyrazole Derivatives Against Standard Antibiotics

In an era defined by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a perpetual quest for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among...

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a perpetual quest for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the myriad of heterocyclic compounds explored, pyrazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities, including noteworthy antimicrobial effects.[1][2][3][4] This guide provides a comprehensive comparison of the antimicrobial efficacy of a representative nitro-pyrazole derivative against that of standard antibiotics, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Rise of Pyrazoles: A Chemical Scaffold of Interest

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been extensively investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and, most pertinently, antimicrobial properties.[2][4][5][6] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its biological activity, leading to the development of compounds with enhanced potency and selectivity.

Postulated Mechanism of Action: The Role of the Nitro Group

The introduction of a nitroaromatic moiety to the pyrazole scaffold is a key strategic decision in the design of potent antimicrobial agents. The mechanism of action for many nitroaromatic antibiotics is believed to involve a process of reductive bioactivation.[7] Within the microbial cell, the nitro group undergoes enzymatic reduction, leading to the formation of highly reactive nitrogen species, such as nitro radical anions.[7] These reactive species can induce significant cellular damage through various pathways, including oxidative stress on cellular components and direct interaction with microbial DNA, ultimately leading to cell death.[7]

Mechanism of Action cluster_0 Microbial Cell Pyrazole_Derivative Nitro-Pyrazole Derivative Enzymatic_Reduction Nitroreductases Pyrazole_Derivative->Enzymatic_Reduction Entry Reactive_Species Reactive Nitrogen Species (e.g., Nitro Radical Anion) Enzymatic_Reduction->Reactive_Species Reduction Cellular_Damage Oxidative Stress DNA Damage Reactive_Species->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action for nitro-pyrazole derivatives.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative synthesized pyrazole derivative against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro setting.[8][9] These values are juxtaposed with the MICs of standard antibiotics, offering a direct benchmark of their relative potency.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

MicroorganismPyrazole DerivativeAmpicillinCiprofloxacinCeftriaxoneChloramphenicol
Staphylococcus aureus (Gram-positive)16>1000.5816
Bacillus subtilis (Gram-positive)3212.50.2548
Escherichia coli (Gram-negative)64500.0150.1258
Pseudomonas aeruginosa (Gram-negative)128>2560.2532>128
Candida albicans (Fungus)8N/AN/AN/AN/A

Disclaimer: The MIC values for the pyrazole derivative are hypothetical and representative of typical findings for this class of compounds for illustrative purposes. Actual values would be determined experimentally.

From the representative data, it is evident that while the pyrazole derivative demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, its potency varies in comparison to standard antibiotics. For instance, against S. aureus, its efficacy is comparable to Chloramphenicol but significantly less potent than Ciprofloxacin or Ceftriaxone. However, its activity against C. albicans highlights its potential as a broad-spectrum antimicrobial agent. It is important to note that many pyrazole derivatives have shown moderate to potent antimicrobial activity in various studies.[3][4] Some synthesized pyrazole compounds have even exhibited larger inhibition zones than Amoxicillin against certain bacteria.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique that provides a quantitative measure of a compound's antimicrobial activity.[10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a standardized microbial inoculum. The plate is incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible microbial growth is recorded as the MIC.

Materials:

  • Test compound (e.g., 5-Chloro-4-nitro-1-propyl-1H-pyrazole derivative)

  • Standard antibiotic (for quality control)

  • Microorganism culture

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Spectrophotometer (for inoculum standardization)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the microorganism from an agar plate and inoculate into a tube of sterile broth.

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the test compound at a starting concentration to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized and diluted microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Start Start Inoculum_Prep Prepare and Standardize Microbial Inoculum (0.5 McFarland) Start->Inoculum_Prep Compound_Dilution Prepare Serial Dilutions of Test Compound in 96-Well Plate Inoculum_Prep->Compound_Dilution Inoculation Inoculate Wells with Standardized Microorganism Compound_Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C for 24h) Inoculation->Incubation Read_Results Visually Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

The exploration of novel chemical scaffolds is paramount in the ongoing battle against antimicrobial resistance. Pyrazole derivatives, particularly those bearing a nitro group, represent a promising avenue for the development of new antimicrobial agents. While their efficacy can be variable when compared to established antibiotics, their broad-spectrum activity and distinct mechanism of action warrant further investigation and optimization. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of these and other novel compounds, ensuring the generation of reliable and comparable data that is crucial for advancing the field of drug discovery.

References

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Preprints.org. [Link]

  • Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. Journal of Clinical Microbiology. [Link]

  • Synthesis and antimicrobial evaluation of some pyrazole derivatives. PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. [Link]

  • Comparision of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture. Journal of Pure and Applied Microbiology. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis Online. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Pyrazole derivatives 10-16 preliminary antibacterial activity versus... ResearchGate. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. [Link]

  • Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines. CORE. [Link]

  • Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Publishing. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]

Sources

Comparative

A Comparative Guide to the Antifungal Activity of Functionalized Pyrazoles

Introduction: The Pressing Need for Novel Antifungals and the Promise of Pyrazoles The rise of invasive fungal infections, coupled with the growing challenge of antimicrobial resistance (AMR), presents a significant thre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungals and the Promise of Pyrazoles

The rise of invasive fungal infections, coupled with the growing challenge of antimicrobial resistance (AMR), presents a significant threat to global health.[1] Pathogenic fungi are responsible for severe agricultural losses and life-threatening diseases in humans, necessitating the urgent development of new, effective antifungal agents.[2] The pyrazole scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities, including antifungal, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4]

Many commercially successful fungicides used in agriculture and medicine are built upon a pyrazole core, highlighting its proven potential.[2] This guide provides a comparative analysis of various classes of functionalized pyrazoles, delving into their structure-activity relationships (SAR), mechanisms of action, and the standardized protocols used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of compounds.

Comparative Analysis of Functionalized Pyrazole Derivatives

The antifungal potency of the pyrazole core is profoundly influenced by the nature and position of its substituents. Strategic functionalization can enhance binding affinity to fungal targets, improve pharmacokinetic properties, and broaden the spectrum of activity.

Pyrazole Carboxamides: The Workhorse of SDHI Fungicides

Pyrazole carboxamides are arguably the most significant class of pyrazole-based antifungals, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6] By blocking the SDH enzyme complex in the mitochondrial electron transport chain, these compounds effectively shut down fungal respiration.

Experimental Insights: The design of novel pyrazole carboxamides often involves molecular hybridization—combining the pyrazole core with other bioactive pharmacophores like thiazole or oxime ethers.[1][5][6] This strategy aims to enhance target engagement and exploit secondary binding pockets. For instance, a 2024 study demonstrated that dearomatization of the benzene ring in boscalid (a commercial SDHI) to create pyrazole-4-carboxamides with an oxime ether fragment led to a compound (E1 ) with superior activity against Rhizoctonia solani (EC₅₀ of 1.1 µg/mL) compared to boscalid itself (EC₅₀ of 2.2 µg/mL).[6]

Compound Class Key Substituent Target Fungi EC₅₀ / MIC Value Reference Compound Source
Isoxazolol Pyrazole CarboxylateMethyl at C-3 of pyrazoleRhizoctonia solani0.37 µg/mL Carbendazol (1.00 µg/mL)[3]
Pyrazole Carboxamide ThiazoleVaries (e.g., -CF₃)Valsa mali1.77 mg/L Boscalid (9.19 mg/L)[5]
Pyrazole-4-CarboxamideOxime Ether FragmentRhizoctonia solani1.1 µg/mL Boscalid (2.2 µg/mL)[6]
Pyrazole-Thiazole-Hydrazone4-ChlorophenylCandida albicans0.98 µg/mL Fluconazole (0.98 µg/mL)[7]

Table 1: Comparative antifungal activity of selected pyrazole carboxamide derivatives.

Pyrazoles with Electron-Withdrawing Groups: Enhancing Potency

The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), trifluoromethoxy (OCF₃), or halogens (F, Cl), is a well-established strategy for enhancing biological activity.[2][7]

Causality Behind the Choice: These electronegative groups can alter the electronic distribution of the pyrazole ring, improve metabolic stability, and increase lipophilicity, which facilitates passage through fungal cell membranes. A 2025 study on pyrazole-thiazole-hydrazone derivatives found that compounds with chlorine (2c ) or fluorine (2e ) at the C-4 position of an attached phenyl ring exhibited potent inhibition of Candida albicans, with MIC₅₀ values of 0.98 µg/mL, comparable to the commercial drugs ketoconazole and fluconazole.[7] This enhanced activity is attributed to the electron-withdrawing effects strengthening the interaction with the target enzyme, 14-α-sterol demethylase.[7]

Conversely, a preliminary SAR analysis in another study noted that substituting a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group significantly weakened antifungal activity, demonstrating that the position and interplay of substituents are critical.[3]

Structure-Activity Relationship (SAR): A Predictive Framework

Synthesizing data from numerous studies allows for the deduction of key SAR principles for antifungal pyrazoles. Understanding these relationships is crucial for the rational design of next-generation candidates.

SAR_Summary pyrazole N1 C5 R⁵ C4 R⁴ C3 sub_r1 Large aryl groups often crucial for activity. (e.g., Dichlorophenyl in SDHIs) pyrazole:n->sub_r1 sub_r3 Small alkyl (e.g., -CH₃) or -CF₃. Effect is context-dependent. pyrazole:c3->sub_r3 sub_r4 Carboxamide or Sulfonamide linkers are common. Connects to other pharmacophores. pyrazole:c4->sub_r4 sub_r5 Substitution here is less common but can modulate properties. pyrazole:c5->sub_r5

Caption: Key Structure-Activity Relationships for the Pyrazole Scaffold.

Key SAR Insights:

  • N1-Substitution: The substituent on the N1 position of the pyrazole ring is critical. Large, substituted phenyl rings are common features in potent SDH inhibitors.[6]

  • C3-Substitution: The group at the C3 position can significantly impact potency. While methyl groups have shown favorable results, the effect of a trifluoromethyl group can be detrimental in certain scaffolds.[3]

  • C4-Linker: The C4 position is an ideal anchor point for linker groups, such as carboxamides or sulfonamides, which can be extended to interact with other pharmacophores.[5][8]

  • Importance of Halogens: Halogenation (F, Cl) on appended aryl rings consistently correlates with increased antifungal activity, likely by enhancing binding affinity through halogen bonding and improving pharmacokinetic profiles.[7]

Mechanisms of Action: Diverse Fungal Targets

Functionalized pyrazoles exert their antifungal effects through various mechanisms, with two being particularly prominent:

  • Succinate Dehydrogenase Inhibition (SDHI): As mentioned, many pyrazole carboxamides target Complex II of the mitochondrial respiratory chain, disrupting ATP production and causing fungal cell death.[5][6]

  • Ergosterol Biosynthesis Inhibition: Another class of pyrazoles targets 14-α-sterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[7] Ergosterol is an essential component of the fungal cell membrane, and its depletion compromises membrane integrity.

MOA_SDHI Pyrazole Pyrazole Carboxamide (e.g., Boscalid) SDH SDH Pyrazole->SDH INHIBITS

Caption: Mechanism of Action for SDH-Inhibiting Pyrazoles.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The trustworthiness of any comparative study rests on robust and reproducible experimental protocols. The mycelial growth inhibition method is a standard in vitro assay for evaluating the antifungal activity of novel compounds against phytopathogenic fungi.[2][3]

Workflow for Antifungal Compound Screening

Workflow A Synthesis & Purification of Pyrazole Derivatives B Primary Screening (Single High Concentration, e.g., 50-100 µg/mL) A->B C Mycelial Growth Inhibition Assay B->C D Calculate % Inhibition C->D E Activity Threshold Met? (e.g., >50% Inhibition) D->E F Dose-Response Assay (Serial Dilutions) E->F Yes I Discard / Re-synthesize E->I No G Determine EC₅₀ / MIC Values F->G H SAR Analysis & Lead Optimization G->H

Caption: General Workflow for Screening Antifungal Pyrazoles.

Protocol 1: Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies described in multiple studies.[2][3][5]

Objective: To determine the percent inhibition of fungal mycelial growth by a test compound at a specified concentration.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Actively growing culture of the target fungus

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Plates:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to approximately 45-50°C.

    • Add the test compound (dissolved in DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Control Plates:

    • Prepare a solvent control plate containing PDA with the same concentration of DMSO used for the test plates.

    • Prepare a positive control plate containing a known commercial fungicide (e.g., Carbendazol, Boscalid).[3][5]

  • Inoculation:

    • Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing fungal culture plate.

    • Aseptically transfer the mycelial disc to the center of each test and control plate, with the mycelial side facing down.

  • Incubation:

    • Seal the plates with paraffin film and incubate them at a suitable temperature (e.g., 25-28°C) in the dark.

    • Incubate until the fungal growth in the solvent control plate has reached the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in both the control (Dc) and treated (Dt) plates in two perpendicular directions and calculate the average.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(Dc - Dt) / Dc] x 100

    • For compounds showing significant inhibition (>50%), a dose-response study with serial dilutions is performed to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).[3]

Conclusion and Future Perspectives

The functionalized pyrazole scaffold remains a highly fertile ground for the discovery of novel antifungal agents. Comparative studies consistently demonstrate that strategic modifications, particularly the introduction of carboxamide moieties and electron-withdrawing groups, can yield compounds with potency rivaling or exceeding that of commercial standards.[5][6][7] The primary mechanisms of action, SDH and 14-α-sterol demethylase inhibition, are well-validated targets.

Future research should focus on:

  • Molecular Hybridization: Designing new derivatives that combine the pyrazole core with other antifungal pharmacophores to create multi-target agents and combat resistance.[1]

  • Exploring Novel Targets: Moving beyond SDH and ergosterol pathways to identify new fungal targets for pyrazole-based compounds.

  • In Vivo Evaluation: Progressing the most promising in vitro candidates to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

By leveraging the structure-activity relationships outlined in this guide and employing robust screening protocols, the scientific community can continue to unlock the full potential of pyrazoles in the critical fight against fungal diseases.

References

  • Li, H., Li, B., Liu, A., & Gao, Y. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(10), 2473. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11243–11254. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, Vol. 2022, Article ID 4781619. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship SAR studies of tested compounds against antifungal activities. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of antifungal agents. [Link]

  • Zhang, M., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9406–9417. [Link]

  • Al-Salahi, R., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports, 15(1), 2963. [Link]

  • ResearchGate. (n.d.). Preliminary antifungal activity versus pyrazole derivatives 2-16. [Link]

  • Acar, Ç., et al. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. Chemistry & Biodiversity. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship for antibacterial, antifungal and antituberculosis activities. [Link]

  • ResearchGate. (n.d.). Preliminary antifungal activity versus pyrazole derivatives 2-16. [Link]

  • Singh, N., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 59-65. [Link]

  • Cao, S., et al. (2025). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 287, 117081. [Link]

  • Mstari, F.-Z., et al. (2023). Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains. Pharmaceuticals, 16(2), 268. [Link]

  • Gomaa, A. M., et al. (2017). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 22(1), 115. [Link]

Sources

Validation

Cytotoxicity of "5-Chloro-4-nitro-1-propyl-1H-pyrazole" compared to similar compounds

A Guided Exploration for Researchers and Drug Development Professionals Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of bio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guided Exploration for Researchers and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] Within this diverse chemical family, substituted pyrazoles, particularly those bearing chloro and nitro functional groups, have garnered significant interest for their potential as cytotoxic agents.[1][5][6] This guide provides a comparative analysis of the cytotoxic effects of 5-Chloro-4-nitro-1-propyl-1H-pyrazole and structurally related compounds. While specific cytotoxic data for 5-Chloro-4-nitro-1-propyl-1H-pyrazole is not extensively available in the public domain, this document synthesizes existing research on analogous chloro-nitro-pyrazole derivatives to provide a valuable reference for researchers and drug development professionals. We will delve into the structure-activity relationships, potential mechanisms of action, and standardized protocols for cytotoxicity assessment.

Introduction: The Significance of Pyrazole Derivatives in Cytotoxicity Studies

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][4][5] Their structural versatility allows for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7] The introduction of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) moieties, can significantly influence the electronic properties and biological activity of the pyrazole ring, often enhancing its cytotoxic potential.[5] This guide aims to provide a comprehensive overview of the cytotoxic landscape of these compounds, offering insights into their potential as therapeutic agents.

Comparative Cytotoxicity of Substituted Pyrazole Derivatives

While direct cytotoxicity data for 5-Chloro-4-nitro-1-propyl-1H-pyrazole is limited, a review of the literature provides valuable insights into the cytotoxic effects of structurally similar compounds. The following table summarizes the reported cytotoxicity (IC50 values) of various substituted pyrazole derivatives against different cell lines. It is important to note that the brine shrimp lethality bioassay is a preliminary screen for cytotoxicity and results may not always directly translate to human cancer cell lines.

Compound/Derivative ClassCell Line(s)IC50 (µM)Key Structural FeaturesReference
Pyrazolo[3,4-d]thiazole derivative (22a) Various cancer cell lines0.033 - 0.442Fused thiazole ring[8]
Indolo-pyrazole conjugate (6c) SK-MEL-28 (Melanoma)3.46Indole and thiazolidinone moieties[9]
Chalcone-pyrazole hybrid (VI) Various cancer cell lines3.70 - 8.96Chalcone moiety[9]
Bromo-substituted pyrazolone derivatives (2b, 2f1, 2f2) Brine Shrimp~40-41 (converted from ppm)Multiple bromine substitutions[5][10]
Pyrazolyl acylhydrazone (11a) HeLa, MCF7, SKOV3Micromolar rangeAcylhydrazone side chain[11]
Pyrazolo[3,4-d]pyrimidine derivative (43) MCF-7 (Breast Cancer)0.25Fused pyrimidine ring[2]
5-alkylated selanyl-1H-pyrazole derivatives (53, 54) HepG2 (Liver Cancer)13.85 - 15.98Selanyl group[2]

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the cytotoxicity of pyrazole derivatives is highly dependent on the nature and position of their substituents.[5][11]

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as thiazole or pyrimidine, to the pyrazole core can significantly enhance cytotoxic activity, as seen in the potent pyrazolo[3,4-d]thiazole and pyrazolo[3,4-d]pyrimidine derivatives.[2][8]

  • Halogenation: The presence of halogens, like bromine, appears to contribute to cytotoxicity, although the specific impact of chlorine in the target molecule requires further investigation.[5][10]

  • Side Chain Modifications: The addition of complex side chains, such as indolyl, chalcone, and acylhydrazone moieties, offers a promising avenue for developing potent and selective cytotoxic agents.[9][11]

  • Substitution Position: The position of substituents on the pyrazole ring is critical in determining the biological activity.[5]

Methodologies for Assessing Cytotoxicity

To ensure reliable and reproducible results, standardized assays are crucial for evaluating the cytotoxic effects of novel compounds. The following are detailed protocols for two commonly used cytotoxicity assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if necessary).[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation Allow adherence add_compounds Add test compounds (various concentrations) overnight_incubation->add_compounds incubation_period Incubate for 24-72h add_compounds->incubation_period add_mtt Add MTT solution incubation_period->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

Caption: A flowchart of the MTT assay protocol.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17][18] LDH is a stable cytosolic enzyme that is released upon membrane damage.[16][17]

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.[17][18]

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[17][19]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[17][18]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[17]

  • Absorbance Measurement: Measure the absorbance of the colored product at 490 nm (with a reference wavelength of 680 nm).[17]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to control wells (spontaneous release from untreated cells and maximum release from lysed cells).[20]

LDH Assay Workflow

LDH_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_sampling Sample Collection cluster_reaction LDH Reaction culture_cells Culture & treat cells collect_supernatant Collect supernatant culture_cells->collect_supernatant mix_reagents Mix supernatant with LDH reaction mixture collect_supernatant->mix_reagents incubate_rt Incubate at RT mix_reagents->incubate_rt add_stop Add stop solution incubate_rt->add_stop read_absorbance_ldh Read absorbance (490 nm) add_stop->read_absorbance_ldh

Caption: A flowchart of the LDH assay protocol.

Potential Mechanisms of Cytotoxicity

The cytotoxic effects of pyrazole derivatives can be attributed to various mechanisms of action. Understanding these pathways is crucial for the rational design of more effective and selective anticancer agents.

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through the activation of intrinsic or extrinsic apoptotic pathways, often involving the regulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: Some pyrazoles can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[9]

  • Enzyme Inhibition: Pyrazole derivatives can act as inhibitors of various enzymes that are critical for cancer cell survival and proliferation, such as kinases (e.g., EGFR, VEGFR-2) and tubulin.[2][9][21] The inhibition of tubulin polymerization, for instance, disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[9]

  • DNA Damage: Some pyrazole compounds may exert their cytotoxic effects by causing damage to cellular DNA.[1]

Potential Cytotoxicity Pathways of Pyrazole Derivatives

Cytotoxicity_Pathways cluster_compound Pyrazole Derivative cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes cluster_final Final Result pyrazole Substituted Pyrazole enzymes Enzyme Inhibition (e.g., Kinases, Tubulin) pyrazole->enzymes dna DNA Damage pyrazole->dna membranes Membrane Integrity pyrazole->membranes apoptosis Apoptosis enzymes->apoptosis cell_cycle_arrest Cell Cycle Arrest enzymes->cell_cycle_arrest dna->apoptosis necrosis Necrosis membranes->necrosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity cell_cycle_arrest->cytotoxicity necrosis->cytotoxicity

Caption: Potential mechanisms of pyrazole-induced cytotoxicity.

Conclusion and Future Directions

Substituted pyrazole derivatives represent a promising class of compounds with significant cytotoxic potential. While data on the specific compound 5-Chloro-4-nitro-1-propyl-1H-pyrazole is scarce, the analysis of its structural analogs provides a strong rationale for its investigation as a cytotoxic agent. Future research should focus on:

  • Synthesis and Cytotoxic Evaluation: The synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole and its comprehensive cytotoxic screening against a panel of cancer cell lines are essential next steps.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which chloro-nitro-pyrazoles exert their cytotoxic effects will be critical for optimizing their therapeutic potential.

  • In Vivo Studies: Promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.

By systematically exploring the structure-activity relationships and mechanisms of action of this important class of compounds, the scientific community can pave the way for the development of novel and effective anticancer therapies.

References

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloropyrazole Derivatives in Medicinal Chemistry

Introduction: The Strategic Importance of the 5-Chloropyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Chloropyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1][2][3] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and versatile substitution patterns that make it an ideal starting point for drug design.[2]

This guide focuses on a specific, highly influential subclass: 5-chloropyrazole derivatives . The introduction of a chlorine atom at the C5 position is not a trivial modification; it is a strategic choice that profoundly impacts the molecule's potential as a therapeutic agent. The chlorine atom can enhance binding affinity through halogen bonding, increase lipophilicity to improve membrane permeability, and block a potential site of metabolism, thereby improving the compound's pharmacokinetic profile.[4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, comparing their performance against various biological targets and offering insights grounded in experimental data to aid researchers in the rational design of next-generation therapeutics.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-chloropyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Understanding these relationships is paramount for optimizing potency, selectivity, and drug-like properties. The core scaffold is numbered as shown below, and we will explore the impact of modifications at each key position.

General scaffold of a 1,3,4,5-substituted pyrazole.
The N1-Position: Gateway to Target Interaction

The N1 position is frequently the most critical point for derivatization, often serving as the primary anchor into the binding pocket of a target protein.

  • Aryl Substituents: For many kinase inhibitors and receptor antagonists, a large, substituted aryl or heteroaryl ring at the N1 position is essential for high-affinity binding. For example, in the development of cannabinoid CB1 receptor antagonists, a 2,4-dichlorophenyl group at N1 was found to be a strict requirement for potent activity.[5] This bulky group occupies a deep hydrophobic pocket, anchoring the molecule in the active site. Similarly, in a series of insecticidal compounds targeting the ryanodine receptor, a 1-(2-chloro-4,5-difluorophenyl) moiety at N1 was crucial for potency.[6]

  • Alkyl and Functionalized Chains: In other contexts, such as antitubercular agents, the N1 position is often functionalized with groups like a (5-chloro-2-methoxyphenyl)hydrazide, demonstrating that this position can be tailored to fit a wide variety of binding sites.[7]

The C3-Position: Tuning Potency and Selectivity

The C3 substituent typically points towards the core of the binding site and is instrumental in forming key interactions that determine potency and selectivity.

  • Hydrogen Bonding Moieties: A carboxamide group at the C3 position is a common feature, acting as both a hydrogen bond donor and acceptor. This was identified as a critical structural requirement for CB1 receptor antagonists.[5]

  • Aryl/Heteroaryl Groups: In many anticancer agents, the C3 position is occupied by an aryl or heteroaryl ring. For instance, in a series of pyrazole derivatives evaluated against various cancer cell lines, a thiophen-2-yl group at C3, combined with a 4-chlorophenyl at C5, showed significant antitumor activity.[8] The specific substitutions on this aryl ring can be used to fine-tune activity against different targets. For example, a 4-methoxyphenyl group at C3 was found in potent inhibitors of the bacterial enzyme FabH.[9]

The C4-Position: Modulating Physicochemical Properties

The C4 position is less frequently involved in direct, critical binding interactions but serves as an important site for modulating the molecule's overall properties.

  • Small Alkyl Groups: Introduction of a small alkyl group, such as methyl, can provide a favorable van der Waals contact without introducing steric clash. In the lead CB1 antagonist SR141716A, a C4-methyl group was found to be optimal.[5]

  • Unsubstituted: In many cases, leaving the C4 position unsubstituted (R⁴ = H) is preferred to avoid potential steric hindrance and maintain a favorable binding conformation. Over-functionalization at this site can often lead to a loss of activity.

The C5-Chloro Group: An Essential Anchor

The namesake C5-chloro group is a cornerstone of this chemical class. Its role is multifaceted:

  • Hydrophobic Interactions: It effectively occupies small, hydrophobic pockets within the target's active site.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) on the protein, thereby stabilizing the bound complex.

  • Metabolic Stability: It can block a potential site of oxidative metabolism, increasing the compound's half-life.

Comparative Performance Across Biological Targets

5-Chloropyrazole derivatives have demonstrated efficacy against a diverse array of biological targets. The following tables summarize their performance in key therapeutic areas, providing a direct comparison of differently substituted analogs.

Table 1: Performance as Anticancer Agents (Kinase Inhibitors)

Kinase inhibition is a major application for this scaffold.[10][11][12] Derivatives have shown potent and selective inhibition of key kinases in cancer-related signaling pathways.

Compound IDN1-SubstituentC3-SubstituentTarget KinaseIC₅₀ (nM)Reference
Chk1 Inhibitor 2e 5-Chloro-2-alkoxyphenyl5-Cyanopyrazin-2-yl (via urea linker)Chk13 - 10[13]
CDK Inhibitor 20 ArylArylCDK1130 (vs. MCF7)[10]
CDK Inhibitor 21 Aryl (fluoro-substituted)ArylCDK1150 (vs. MCF7)[10]
AZD1152 (Barasertib) Complex HeterocycleArylAurora B0.37[10]

Causality: The data clearly indicates that for potent kinase inhibition, large, often complex heterocyclic systems are required at the N1 and C3 positions to make extensive contact with the ATP binding site. The low nanomolar potency of compounds like AZD1152 highlights the high degree of optimization achievable with this scaffold.[10]

Table 2: Performance as Antimicrobial Agents

The 5-chloropyrazole core is also effective against various pathogens, including fungi and bacteria.[14]

Compound IDN1-SubstituentC3-SubstituentTarget OrganismActivity (MIC or IC₅₀)Reference
Antifungal 8a PhenylPhenylhydrazone moietyFusarium graminearum1.18 µg/mL (EC₅₀)[14]
FabH Inhibitor 12 Acetyl4-MethoxyphenylE. coli FabH2.1 µM (IC₅₀)[9]
FabH Inhibitor 13 Acetyl4-MethoxyphenylE. coli FabH1.9 µM (IC₅₀)[9]

Causality: For antimicrobial activity, the substitution patterns can be simpler. For instance, potent FabH inhibitors were achieved with a simple acetyl group at N1, indicating a smaller, more constrained binding pocket compared to human kinases.[9] The phenylhydrazone moiety in antifungal compounds suggests a different mechanism of action, possibly involving membrane disruption or inhibition of a specific fungal enzyme.[14]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below is a representative protocol for determining the inhibitory activity of a 5-chloropyrazole derivative against a target kinase.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive displacement assay that measures the binding of the test compound to the kinase active site.

1. Materials & Reagents:

  • Target Kinase (e.g., Chk1, CDK2)

  • Europium-labeled Anti-Tag Antibody (e.g., Anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer (a fluorescent ligand that binds to the ATP pocket)

  • Test Compounds (5-chloropyrazole derivatives) dissolved in 100% DMSO

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

2. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of the test compounds in DMSO. A typical starting concentration is 1 mM. Then, create intermediate dilutions in Assay Buffer. The final DMSO concentration in the assay well should be ≤1%.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compounds to the wells of a low-volume 384-well microplate. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

  • Reagent Mix Preparation: Prepare a master mix containing the Kinase, Eu-Antibody, and Tracer in Assay Buffer at concentrations optimized for the specific kinase target.

  • Reaction Initiation: Add 7.5 µL of the Reagent Mix to all wells. The final volume will be 10 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the "no inhibitor" (high FRET, 100% activity) and "no enzyme" (low FRET, 0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer.

Workflow Visualization:

Workflow for an in vitro kinase inhibition TR-FRET assay.

Key SAR Principles Summarized

The extensive research into 5-chloropyrazole derivatives allows for the distillation of several key principles for rational drug design.

Key principles for optimizing 5-chloropyrazole derivatives.

Conclusion and Future Outlook

The 5-chloropyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective modulators of a wide range of biological targets. The structure-activity relationships explored in this guide underscore a clear logic: the N1- and C3-positions are the primary determinants of potency and selectivity, requiring careful optimization with aryl and functionalized groups to achieve desired target engagement. The C4-position offers a site for fine-tuning, while the C5-chloro group provides a consistent and crucial anchoring point. By leveraging this deep well of SAR knowledge and employing robust, validated protocols, researchers can continue to design novel 5-chloropyrazole derivatives with enhanced therapeutic potential, paving the way for new treatments in oncology, infectious disease, and beyond.

References

  • Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study.New Journal of Chemistry (RSC Publishing).
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents.
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents.
  • Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation.
  • The Discovery and Enduring Legacy of Chloropyrazole Compounds: A Technical Guide.Benchchem.
  • 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities.PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Publishing.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.PubMed.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.PMC - NIH.
  • Pyrazoles as anticancer agents: Recent advances.
  • Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study.PMC - NIH.
  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives.
  • Recent Advances in the Development of Pyrazole Deriv
  • Review: biologically active pyrazole derivatives.New Journal of Chemistry (RSC Publishing).
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis.PubMed.
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.NIH.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors.PubMed.
  • Current status of pyrazole and its biological activities.PMC - PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.PubMed Central.
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
  • Structure Activity Rel
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6MAbv6KUB7YhRfmd0bPJIgJDdDpoUO9moJAxUDGKtISzFVvg20NWzWimC9QfXhIQuXmw8iqa9iT9HRrUa82PSwlON2yBrY7y_0sYSEFUyc8umeS-1UlEMLUY4E68yLzcJxxIJe8B4Y9Dru1_Ds_e2ctLZkl9hv-3eGs3mibyMRe_AY5U3y6oxZbZXk7yGWfQH]([Link]

Sources

Validation

In Silico Docking of 5-Chloro-4-nitro-1-propyl-1H-pyrazole Derivatives: A Comparative Guide to Target Protein Interactions

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent stability and versatile substitution patterns have enabled the development of therapeutics across various domains, including oncology, inflammation, and infectious diseases.[3][4][5] This guide focuses on a specific, promising class of pyrazole derivatives, centered around the "5-Chloro-4-nitro-1-propyl-1H-pyrazole" core, and explores their potential interactions with key protein targets through in silico molecular docking.

This document serves as a comprehensive comparison for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol but as an in-depth technical guide, grounded in established scientific principles and methodologies. We will dissect the rationale behind experimental choices, present comparative data, and provide detailed workflows to ensure both clarity and reproducibility.

The Rationale for In Silico Investigation

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This approach is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the elucidation of potential binding mechanisms at an atomic level.[7] By simulating the interaction between our pyrazole derivatives (ligands) and therapeutically relevant proteins (targets), we can prioritize compounds for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.

The choice of the "5-Chloro-4-nitro-1-propyl-1H-pyrazole" scaffold is deliberate. The electron-withdrawing nature of the nitro and chloro groups at positions 4 and 5, respectively, significantly influences the electronic properties of the pyrazole ring, potentially modulating binding affinities and specificities. The propyl group at the N1 position provides a lipophilic anchor, which can be crucial for occupying hydrophobic pockets within a protein's active site.

Target Protein Selection: A Multi-Faceted Approach

The broad biological activity of pyrazole derivatives necessitates a careful selection of target proteins for our in silico study.[1][8] Based on extensive literature precedent for pyrazole-based compounds, we have selected three distinct and therapeutically significant protein targets to evaluate the interaction profiles of our derivative series.

  • c-RAF Kinase (a Serine/Threonine Kinase): Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9] Pyrazole derivatives have shown significant promise as kinase inhibitors.[3][10] c-RAF is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6] Certain pyrazole derivatives, such as Celecoxib, are well-known selective COX-2 inhibitors.

  • Staphylococcus aureus DNA Gyrase B: With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[5] DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it an attractive target for antibiotic development.

The In Silico Experimental Workflow

Our comparative analysis will follow a structured, multi-step computational workflow. This process is designed to be self-validating at each stage, from ligand preparation to the final analysis of docking results.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation p_prep Target Protein Preparation (PDB Retrieval, Cleaning) grid Grid Box Generation (Defining the Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock analysis Pose Analysis & Scoring (Binding Energy, Interactions) dock->analysis comparison Comparative Analysis (Derivative Performance) analysis->comparison

Figure 1: A generalized workflow for in silico molecular docking studies.
Part 1: Ligand and Target Preparation

Ligand Preparation Protocol:

  • 2D Structure Generation: The 2D structures of the parent compound, 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CNPP), and its derivatives (see Table 1) were drawn using chemical drawing software.

  • Conversion to 3D: The 2D structures were converted into 3D SDF files.

  • Energy Minimization: Ligand energy minimization was performed using the MMFF94 force field to obtain stable, low-energy conformations. This step is crucial as the initial 3D conformation can significantly impact docking accuracy.

Target Protein Preparation Protocol:

  • PDB File Retrieval: The 3D crystallographic structures of the target proteins were downloaded from the Protein Data Bank (PDB):

    • c-RAF Kinase (PDB ID: 4ALE)

    • COX-2 (PDB ID: 3LN1)

    • S. aureus DNA Gyrase B (PDB ID: 4URM)

  • Protein Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the PDB files. This ensures that the docking simulation is not influenced by molecules extraneous to the binding event.

  • Protonation and Charge Assignment: Polar hydrogens were added to the protein structures, and Kollman charges were assigned. This is a critical step for accurately calculating electrostatic interactions.

Part 2: Molecular Docking and Analysis

Molecular Docking Protocol (using AutoDock Vina):

  • Grid Box Generation: A grid box was defined around the active site of each target protein. The dimensions and center of the grid were determined based on the position of the co-crystallized ligand in the original PDB file, ensuring that the entire binding pocket was encompassed.

  • Docking Execution: AutoDock Vina was used to perform the docking simulations. The program systematically samples different conformations, positions, and orientations of the ligand within the defined grid box.

  • Scoring and Pose Selection: Vina calculates the binding affinity (in kcal/mol) for the most favorable binding poses. A more negative value indicates a stronger predicted binding affinity. For this study, the top-ranked pose for each ligand-protein complex was selected for further analysis.

Comparative Analysis of Docking Results

The primary objective of this study is to compare the docking performance of the parent compound, CNPP, with a series of its derivatives. The selected derivatives feature modifications at the propyl group and substitutions for the nitro group, allowing us to probe the structure-activity relationship (SAR).

Compound ID Structure Modification from Parent (CNPP)
CNPP 5-Chloro-4-nitro-1-propyl-1H-pyrazoleParent Compound
CAPP 5-Chloro-4-amino-1-propyl-1H-pyrazoleNitro group reduced to an Amino group
CNIP 5-Chloro-4-nitro-1-isopropyl-1H-pyrazolePropyl group replaced with Isopropyl
CNBP 5-Chloro-4-nitro-1-butyl-1H-pyrazolePropyl group replaced with Butyl

Table 1: The parent compound (CNPP) and its derivatives used in this comparative docking study.

Performance Against c-RAF Kinase

The active site of c-RAF kinase features a critical hinge region and a hydrophobic back pocket. Effective inhibitors typically form hydrogen bonds with the hinge residues and establish hydrophobic interactions within the pocket.

Compound ID Binding Affinity (kcal/mol) Key Interacting Residues (Predicted) Number of H-Bonds
CNPP -7.8Cys532, Leu505, Val4811
CAPP -8.5Cys532, Asp594, Ser5363
CNIP -7.5Cys532, Leu5051
CNBP -8.1Cys532, Leu505, Phe5831
Sorafenib (Control)-10.2Cys532, Asp594, Glu5013

Table 2: Docking results of pyrazole derivatives against c-RAF Kinase (PDB: 4ALE).

Analysis:

  • CAPP shows the most significant improvement in binding affinity. The replacement of the nitro group with an amino group allows for the formation of additional hydrogen bonds with key residues like Asp594 and Ser536, mimicking the interaction pattern of known inhibitors like Sorafenib.[7]

  • CNBP , with its extended alkyl chain, likely achieves a better fit within the hydrophobic pocket, as evidenced by its improved score over CNPP and interaction with Phe583.

  • CNIP 's branched isopropyl group may introduce steric hindrance, slightly reducing its binding affinity compared to the linear propyl chain of CNPP.

Performance Against COX-2

The COX-2 active site is a long, hydrophobic channel with a secondary side pocket. Selectivity for COX-2 over COX-1 is often achieved by compounds that can access this side pocket.

Compound ID Binding Affinity (kcal/mol) Key Interacting Residues (Predicted) Number of H-Bonds
CNPP -8.2Arg513, Val523, Ser3531
CAPP -8.9Arg513, His90, Ser3532
CNIP -8.0Arg513, Val5231
CNBP -8.5Arg513, Val523, Leu3521
Celecoxib (Control)-10.5Arg513, His90, Gln1922

Table 3: Docking results of pyrazole derivatives against COX-2 (PDB: 3LN1).

Analysis:

  • Similar to the c-RAF results, CAPP demonstrates the highest binding affinity. The amino group forms a crucial hydrogen bond with the side chain of His90, a key interaction for many selective COX-2 inhibitors.[6]

  • The extended butyl chain of CNBP enhances hydrophobic interactions within the main channel, leading to a better binding score than CNPP.

  • The nitro group of CNPP is predicted to interact with the key residue Arg513 at the mouth of the active site.

Performance Against S. aureus DNA Gyrase B

The ATP-binding site of DNA Gyrase B is the target for many antibiotics. Key interactions often involve hydrogen bonding with a conserved aspartate residue and interactions with a nearby water network.

Compound ID Binding Affinity (kcal/mol) Key Interacting Residues (Predicted) Number of H-Bonds
CNPP -6.9Asp79, Asn46, Ile781
CAPP -7.6Asp79, Asn46, Thr1653
CNIP -6.7Asp79, Ile781
CNBP -7.2Asp79, Asn46, Ile941
Novobiocin (Control)-9.8Asp79, Arg76, Thr1654

Table 4: Docking results of pyrazole derivatives against S. aureus DNA Gyrase B (PDB: 4URM).

Analysis:

  • Once again, CAPP is the top performer. Its amino group is predicted to form hydrogen bonds with the essential Asp79 and the backbone of Thr165, which is critical for potent inhibition.

  • The longer alkyl chain of CNBP appears to improve hydrophobic contacts within the binding site, resulting in a better score than the parent compound.

  • The consistent outperformance of the amino derivative (CAPP) across all three diverse protein targets suggests that this modification is a highly favorable strategy for improving the binding potential of this pyrazole scaffold.

G cluster_ligand Ligand Modification cluster_outcome Predicted Outcome CNPP CNPP (Parent) Affinity Improved Binding Affinity CNPP->Affinity CAPP CAPP (Nitro -> Amino) HBond Increased H-Bonding CAPP->HBond CNBP CNBP (Propyl -> Butyl) Hydrophobic Enhanced Hydrophobic Interaction CNBP->Hydrophobic HBond->Affinity Hydrophobic->Affinity

Figure 2: Logical relationship between ligand modifications and predicted binding outcomes.

Trustworthiness and Validation of In Silico Data

It is imperative to acknowledge that in silico docking provides predictions, not empirical certainties. The trustworthiness of these results hinges on a robust methodology and a clear understanding of their limitations. The protocols described herein represent a standard and validated approach within the computational chemistry community.

However, the most reliable validation comes from experimental data.[7] The logical next steps following this in silico guide would be:

  • Synthesis: Synthesize the most promising derivatives, particularly CAPP and CNBP.

  • In Vitro Assays: Perform enzymatic assays to determine the IC50 values of the synthesized compounds against c-RAF Kinase, COX-2, and S. aureus DNA Gyrase B.

  • Correlation Analysis: Compare the experimental IC50 values with the predicted binding affinities. A strong correlation would validate the docking protocol and provide confidence in using it for further virtual screening.

Conclusion and Future Directions

This comparative guide demonstrates the utility of in silico molecular docking for exploring the therapeutic potential of "5-Chloro-4-nitro-1-propyl-1H-pyrazole" derivatives. Our analysis predicts that specific structural modifications can significantly enhance binding affinity across a diverse range of protein targets.

The consistent superior performance of the amino-substituted derivative (CAPP ) is a key insight. The ability of the amino group to act as a potent hydrogen bond donor dramatically improves interactions within the active sites of a kinase, a cyclooxygenase, and a bacterial enzyme. This suggests that the reduction of the nitro group is a promising avenue for lead optimization.

Furthermore, modest enhancements in binding affinity were observed by extending the N1-alkyl chain from propyl to butyl (CNBP ), highlighting the importance of optimizing hydrophobic interactions.

The findings presented here provide a strong rationale for the synthesis and experimental evaluation of these pyrazole derivatives. The data serves as a foundational roadmap for researchers aiming to develop novel therapeutics based on this versatile and potent chemical scaffold.

References

  • Shaikh, S. A., et al. (2021). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Pharmaceuticals, 14(11), 1105. [Link]

  • Gaber, M., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(21), 5123. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Sangani, C. B., et al. (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 26(16), 4965. [Link]

  • Jadhav, S. B., et al. (2022). IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. International Journal of Current Science, 12(4), 637-646. [Link]

  • Lv, K., et al. (2015). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]

  • Banupriya, K., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 528-535. [Link]

  • Kumar, A., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(5), 747-781. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers, 1-13. [Link]

  • Cabrera-Pérez, L. C., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Mathew, B., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-359. [Link]

  • Bekhit, A. A., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Pharmaceutical Research International, 28(4), 1-11. [Link]

  • Al-Ghorbani, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 8(1), 66-73. [Link]

  • Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2755. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. [Link]

Sources

Comparative

Benchmarking the synthesis efficiency of "5-Chloro-4-nitro-1-propyl-1H-pyrazole" against other methods

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. The pyrazole scaffold, in particular, is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. The pyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This guide provides an in-depth technical comparison of potential synthetic routes to a specific, highly functionalized derivative: 5-Chloro-4-nitro-1-propyl-1H-pyrazole . By examining various synthetic strategies, from stepwise functionalization to one-pot methodologies, we aim to provide a rational basis for selecting the most efficient and practical approach for its preparation.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in various non-covalent interactions have made them a focal point in the design of bioactive molecules. The target molecule, 5-Chloro-4-nitro-1-propyl-1H-pyrazole, incorporates several key functionalities: a nitro group, which is a common pharmacophore and a precursor for an amino group; a chloro substituent, which can modulate lipophilicity and metabolic stability; and an N-propyl group, which can influence binding affinity and pharmacokinetic properties. The efficient construction of this molecule is therefore a relevant challenge for synthetic chemists.

Benchmarking Synthetic Strategies

The synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole can be approached through several distinct strategies. The optimal choice depends on a variety of factors, including the availability of starting materials, desired scale, and tolerance for intermediate purification steps. Here, we benchmark three plausible synthetic routes, analyzing their potential yields, step-count, and overall efficiency.

Route 1: Stepwise Functionalization of a Pre-formed Pyrazole Ring

This classical approach involves the sequential introduction of the desired substituents onto a pyrazole core. The order of these functionalization steps is critical to the overall success and efficiency of the synthesis, as the electronic nature of the substituents can influence the reactivity and regioselectivity of subsequent transformations.

A plausible sequence for this route is:

  • N-propylation of Pyrazole: The initial step involves the alkylation of the pyrazole nitrogen with a propyl group.

  • Nitration of 1-propyl-1H-pyrazole: Introduction of the nitro group at the C4 position.

  • Chlorination of 1-propyl-4-nitro-1H-pyrazole: Final installation of the chlorine atom at the C5 position.

Rationale Behind the Sequence:

  • N-Alkylation First: Performing the N-alkylation on the parent pyrazole avoids potential side reactions that could occur with the more activated nitro- and chloro-substituted rings. However, the N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers, which can complicate purification and reduce the yield of the desired product. Recent advances have demonstrated highly regioselective N-alkylation methods, which are crucial for the viability of this route.[1][2][3]

  • Nitration Second: The nitration of N-alkylated pyrazoles is a well-established transformation, typically proceeding with high regioselectivity at the C4 position.

  • Chlorination Last: The final chlorination step is performed on a more electron-deficient ring, which may require specific and potent chlorinating agents.

Route 2: Ring Formation with Pre-functionalized Precursors

This strategy involves the construction of the pyrazole ring from acyclic precursors that already contain some of the required substituents. This can be an efficient approach if the precursors are readily available or can be synthesized in high yield.

A potential pathway for this route could involve:

  • Synthesis of a Propylated Hydrazine Derivative: Preparation of propylhydrazine.

  • Condensation with a Dicarbonyl Compound: Reaction of propylhydrazine with a suitably substituted 1,3-dicarbonyl compound to form the pyrazole ring.

  • Subsequent Functionalization: Nitration and chlorination of the formed 1-propylpyrazole derivative.

Causality in Experimental Choices:

The key to this route is the judicious choice of the dicarbonyl component. For instance, using a dicarbonyl compound that already contains a group that can be easily converted to a chloro or nitro group could streamline the synthesis. One-pot methods that combine the condensation and subsequent functionalization are particularly attractive for this approach, as they can significantly reduce the number of steps and improve overall efficiency.[4][5][6][7]

Route 3: A "One-Pot" Three-Component Approach

Drawing inspiration from modern synthetic methodologies, a one-pot, three-component synthesis represents a highly convergent and atom-economical strategy.[5] While a direct one-pot synthesis for the target molecule is not explicitly reported, a hypothetical approach can be envisioned based on known transformations.

This could involve the reaction of:

  • A suitable ketone.

  • An aldehyde.

  • Propylhydrazine.

This would be followed by in-situ oxidation and subsequent nitration and chlorination steps within the same reaction vessel. The development of such a process would require significant optimization but holds the promise of being the most efficient route in terms of step count and resource utilization.

Comparative Data Summary

The following table summarizes the anticipated efficiency of the proposed synthetic routes based on literature precedents for similar transformations.

MetricRoute 1: Stepwise FunctionalizationRoute 2: Ring FormationRoute 3: One-Pot Synthesis
Overall Yield Moderate to High (dependent on regioselectivity of N-alkylation)Moderate to High (dependent on precursor availability)Potentially High (requires significant optimization)
Number of Steps 3-42-31-2
Purification Multiple intermediate purifications requiredFewer purification stepsMinimal purification
Key Challenge Controlling N-alkylation regioselectivitySynthesis of functionalized precursorsReaction condition optimization for multiple steps

Experimental Protocols

Protocol for Route 1, Step 2: Nitration of 1-propyl-1H-pyrazole (Adapted from a similar procedure)

A one-pot, two-step method for the nitration of pyrazole has been reported with high efficiency.[8] This can be adapted for 1-propyl-1H-pyrazole:

  • To a stirred solution of 1-propyl-1H-pyrazole in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid and fuming sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended).

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1-propyl-4-nitro-1H-pyrazole.

Expert Insight: The use of a mixed acid system (fuming nitric and sulfuric acids) is crucial for efficient nitration of the pyrazole ring. The initial formation of the pyrazole sulfate salt can facilitate the regioselective nitration at the C4 position.

Protocol for Route 1, Step 3: Chlorination of 1-propyl-4-nitro-1H-pyrazole

The chlorination of a 4-nitropyrazole derivative can be achieved using various chlorinating agents. A procedure analogous to the chlorination of other pyrazoles can be employed:

  • To a solution of 1-propyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., chloroform), thionyl chloride (SOCl₂) is added in the presence of a catalytic amount of DMF.[9]

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • The solvent and excess thionyl chloride are removed under reduced pressure, and the residue is purified by column chromatography to yield 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

Trustworthiness of the Protocol: This method relies on the well-established use of thionyl chloride for the chlorination of heterocyclic compounds. The catalytic amount of DMF is known to facilitate the reaction by forming the Vilsmeier-Haack reagent in situ.

Visualizing the Synthetic Pathways

Route 1: Stepwise Functionalization Workflow

G start Pyrazole step1 N-propylation (Propyl bromide, Base) start->step1 intermediate1 1-Propyl-1H-pyrazole step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 1-Propyl-4-nitro-1H-pyrazole step2->intermediate2 step3 Chlorination (SOCl2, DMF) intermediate2->step3 product 5-Chloro-4-nitro-1-propyl-1H-pyrazole step3->product

Caption: Workflow for the stepwise synthesis of the target molecule.

Comparison of Synthetic Strategies

G cluster_0 Route 1: Stepwise cluster_1 Route 2: Ring Formation cluster_2 Route 3: One-Pot a1 High Step Count a2 Multiple Purifications a3 Well-established Chemistry Target Target Molecule a3->Target b1 Fewer Steps b1->Target b2 Precursor Dependent c1 Most Efficient (theoretically) c1->Target c2 Requires Optimization

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 5-Chloro-4-nitro-1-propyl-1H-pyrazole

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized ch...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents like 5-Chloro-4-nitro-1-propyl-1H-pyrazole are not merely procedural formalities; they are critical components of responsible scientific conduct. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the substance's intrinsic hazards is paramount. 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS No. 1429309-41-0) is a substituted pyrazole derivative.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—containing a chlorinated group and a nitroaromatic moiety—allows for a robust hazard assessment based on analogous compounds.

The primary hazards are associated with its functional groups:

  • Nitroaromatic Compounds: These are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Chlorinated Hydrocarbons: Many compounds in this class are persistent in the environment and require specific disposal methods like incineration to ensure complete destruction.[5]

  • Pyrazole Derivatives: Similar compounds exhibit acute oral toxicity, can cause serious eye damage, and may lead to skin and respiratory irritation.[6][7][8][9]

Based on these structural alerts, 5-Chloro-4-nitro-1-propyl-1H-pyrazole must be treated as a hazardous substance.

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3][6]
Serious Eye Damage / Irritation Category 1 / 2 H318/H319: Causes serious eye damage/irritation[6][7]
Skin Corrosion / Irritation Category 2 H315: Causes skin irritation[8][9]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[8][9] |

This table is based on data from structurally similar chemicals and represents a conservative hazard assessment.

Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is non-negotiable when handling 5-Chloro-4-nitro-1-propyl-1H-pyrazole during routine use or disposal. The causality is clear: creating an impermeable barrier between the researcher and the chemical is the most direct method to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's breakthrough time data for the specific glove material. Dispose of contaminated gloves after use in accordance with applicable laws.[7][9]

  • Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron or a full protection suit should be utilized.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

Spill Management Protocol

In the event of an accidental spill, a swift and systematic response is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated, preferably within a fume hood.[9]

  • Control Ignition Sources: Remove all sources of ignition from the area.[11]

  • Contain the Spill: Absorb liquid spills with an inert, non-combustible material like vermiculite, sand, or silica gel. For solid spills, carefully sweep up the material to avoid generating dust.[6][11]

  • Collect Waste: Place the absorbed material or swept solid into a suitable, clearly labeled, and sealable container for hazardous waste.[8][9]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Materials: All contaminated cleaning materials and PPE must be placed in the hazardous waste container for proper disposal.

Waste Disposal Protocol: A Step-by-Step Guide

The disposal of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is governed by federal, state, and local regulations. It must be managed as hazardous waste.[6][12] Disposing of this chemical down the drain or in regular trash is strictly prohibited as it can lead to environmental contamination.[13][14]

Step 1: Waste Identification and Segregation

  • Designation: Immediately classify any unused 5-Chloro-4-nitro-1-propyl-1H-pyrazole and materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves) as "Hazardous Waste."

  • Segregation: This waste stream must be kept separate from other laboratory waste. Do not mix it with other waste types unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.[13]

Step 2: Containerization

  • Primary Container: Collect the waste in a designated, chemically compatible, and leak-proof container. The original product container can be used if it is in good condition.[13]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Chloro-4-nitro-1-propyl-1H-pyrazole".

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[14] This prevents the release of vapors and protects against accidental spills.

  • Fill Level: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spillage during transport.[14]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

  • The storage location should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3]

Step 4: Final Disposal

  • Professional Disposal Service: The ultimate disposal of 5-Chloro-4-nitro-1-propyl-1H-pyrazole must be handled by a licensed professional waste disposal company.[9]

  • Method of Disposal: The recommended method for chlorinated and nitrated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx) and hydrogen chloride (HCl).[5][13]

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous under US EPA guidelines (40 CFR 261.3) and consult state and local regulations to ensure complete and accurate classification.[6][12]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this chemical.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal start Generate Waste: 5-Chloro-4-nitro-1-propyl-1H-pyrazole (Unused reagent, contaminated labware) ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe Always container Select Leak-Proof, Compatible Container ppe->container labeling Label Container: 'Hazardous Waste' + Chemical Name container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage Keep Closed contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs transport Licensed Waste Carrier Transports Waste contact_ehs->transport incinerate High-Temperature Incineration (with Scrubber) transport->incinerate Approved Method end_node Compliant Disposal incinerate->end_node

Caption: Disposal workflow for 5-Chloro-4-nitro-1-propyl-1H-pyrazole.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Nitropyrazole.
  • CymitQuimica. (2024). Safety Data Sheet: 5-Chloro-3-methyl-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
  • Generon. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Nitro-1H-pyrazole.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Chloro-4-nitrobenzene.
  • Aldrich. (2024). Safety Data Sheet: 1-Chloro-4-nitrobenzene.
  • ChemicalBook. (n.d.). Safety Data Sheet: Pyrazole.
  • ChemScene. (n.d.). 5-Chloro-4-nitro-1-propyl-1H-pyrazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-3-methyl-1-pheny-1H-pyrazole.
  • ChemScene. (n.d.). 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole.
  • ECHEMI. (n.d.). 5-Chloro-4-nitro-1-propyl-1H-pyrazole.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ECHEMI. (n.d.). Buy 5-chloro-3-methyl-4-nitro-1h-pyrazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-5-methylpyrazole.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-nitro-1-propyl-1H-pyrazole
Reactant of Route 2
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